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  • Product: Ethyl 2,6-dimethylisonicotinate
  • CAS: 39965-80-5

Core Science & Biosynthesis

Foundational

Ethyl 2,6-dimethylisonicotinate physical and chemical properties

This guide serves as an advanced technical monograph for Ethyl 2,6-dimethylisonicotinate (CAS 39965-80-5). It is designed for application scientists and synthetic chemists requiring precise physicochemical data, validate...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical monograph for Ethyl 2,6-dimethylisonicotinate (CAS 39965-80-5). It is designed for application scientists and synthetic chemists requiring precise physicochemical data, validated synthesis routes, and mechanistic insights into its reactivity.

Synonyms: Ethyl 2,6-dimethylpyridine-4-carboxylate; 2,6-Lutidine-4-carboxylic acid ethyl ester. CAS Registry Number: 39965-80-5 Molecular Formula:


Molecular Weight:  179.22  g/mol [1]

Executive Summary

Ethyl 2,6-dimethylisonicotinate is a sterically hindered pyridine ester widely utilized as a pharmacophore building block and a ligand in coordination chemistry. Unlike its unmethylated analog (ethyl isonicotinate), the methyl groups at the 2- and 6-positions introduce significant steric bulk around the pyridine nitrogen, altering its basicity and coordination geometry. This compound is a critical intermediate in the synthesis of anti-inflammatory agents and novel hydrazide derivatives.

Molecular Architecture & Identification

The molecule features a


 symmetric pyridine core. The symmetry is a critical attribute for spectroscopic validation, simplifying NMR interpretation.
IdentifierValue
SMILES CCOC(=O)C1=CC(=NC(=C1)C)C
InChIKey TZORNSWZUZDUCU-UHFFFAOYSA-N (Analogous)
MDL Number MFCD00006428 (Base structure reference)
Self-Validating Spectroscopic Profile (NMR)

To validate the identity of synthesized or purchased lots, use the following diagnostic signals derived from the molecule's symmetry.

  • Proton NMR (

    
    , 400 MHz, 
    
    
    
    ):
    • 
       7.50 ppm (s, 2H):  The aromatic protons at positions 3 and 5 are chemically equivalent due to the axis of symmetry passing through N and C4. A singlet here confirms the 2,6-substitution pattern.
      
    • 
       4.39 ppm (q, 
      
      
      
      Hz, 2H):
      Methylene protons of the ethyl ester.
    • 
       2.58 ppm (s, 6H):  Two equivalent methyl groups at positions 2 and 6. A sharp singlet integrating to 6H is the fingerprint of the 2,6-dimethyl motif.
      
    • 
       1.41 ppm (t, 
      
      
      
      Hz, 3H):
      Methyl protons of the ethyl ester.
  • Carbon NMR (

    
    ):  Expect 6 distinct signals  due to symmetry (C2/6, C3/5, C4, Carbonyl, Ester 
    
    
    
    , Ester
    
    
    , Methyls).

Physicochemical Profile

The following data consolidates experimental and predicted values essential for process engineering.

PropertyValueCondition/Note
Boiling Point 68–73 °C@ 0.05 Torr (Vacuum distillation)
Boiling Point ~245 °C@ 760 mmHg (Predicted)
Density 1.056 ± 0.06 g/cm³Predicted
Refractive Index (

)
1.501Standard liquid pyridine derivative range
pKa (Conjugate Acid) ~6.752,6-dimethyl groups increase basicity vs. isonicotinate (pKa 3.[2]6) via inductive effect (+I).
Solubility SolubleEthanol, DCM, Ethyl Acetate, DMSO
Solubility ImmiscibleWater (Lipophilic ester)
LogP 2.34Predicted (Moderate lipophilicity)

Synthetic Pathways & Manufacturing

The industrial synthesis of Ethyl 2,6-dimethylisonicotinate typically bypasses the low-yield direct oxidation of collidine. The preferred route involves the esterification of 2,6-dimethylisonicotinic acid , which is accessible via the oxidation of 2,4,6-trimethylpyridine (gamma-collidine) or Hantzsch-type condensations.

Core Synthesis Workflow

The following Graphviz diagram illustrates the logical flow from raw materials to the final ester, highlighting the critical branching point at the acid intermediate.

SynthesisPath cluster_0 Critical Control Point Collidine 2,4,6-Trimethylpyridine (Starting Material) Oxidation Selective Oxidation (SeO2 or Air/Cat) Collidine->Oxidation -H2O Acid 2,6-Dimethylisonicotinic Acid (Intermediate) Oxidation->Acid Yields mono-acid Esterification Fischer Esterification (EtOH, H2SO4, Reflux) Acid->Esterification +EtOH Product Ethyl 2,6-dimethylisonicotinate (Target) Esterification->Product -H2O

Figure 1: Synthetic route from 2,4,6-collidine to ethyl 2,6-dimethylisonicotinate.

Detailed Protocol: Fischer Esterification

Rationale: Direct esterification is preferred over acid chloride routes due to the stability of the pyridine ring and the cost-effectiveness of ethanol as both solvent and reagent.

  • Charge: In a 500 mL round-bottom flask, dissolve 2,6-dimethylisonicotinic acid (0.1 mol) in Absolute Ethanol (150 mL).

  • Catalyst: Add Concentrated

    
      (1.0 mL) dropwise. The acid acts as a dehydrating agent and protonates the carbonyl oxygen, activating it for nucleophilic attack.
    
  • Reflux: Heat to reflux (approx. 78 °C) for 6–8 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).

  • Workup:

    • Evaporate excess ethanol under reduced pressure.[3]

    • Neutralize residue with saturated

      
       solution (Caution: 
      
      
      
      evolution).
    • Extract with Dichloromethane (

      
       mL).
      
    • Dry organic layer over anhydrous

      
      .[4]
      
  • Purification: Distill under high vacuum (0.05 Torr) to collect the fraction boiling at 68–73 °C.

Chemical Reactivity & Functionalization

The reactivity of Ethyl 2,6-dimethylisonicotinate is defined by the interplay between the electrophilic ester and the nucleophilic pyridine nitrogen.

Key Reaction Pathways
  • Hydrazide Formation: Reaction with hydrazine hydrate yields 2,6-dimethylisonicotinic acid hydrazide . This is a critical scaffold for anti-tubercular drug discovery (analogous to Isoniazid).

  • N-Oxidation: The steric bulk of the 2,6-methyl groups retards but does not prevent N-oxidation. Reaction with m-CPBA yields the N-oxide, modifying the electronic density of the ring.

  • Hydrolysis: Base-catalyzed hydrolysis (saponification) regenerates the acid.

Reactivity Ester Ethyl 2,6-dimethylisonicotinate Hydrazide 2,6-Dimethylisonicotinoyl hydrazide (Pharma Intermediate) Ester->Hydrazide Nucleophilic Acyl Substitution Acid 2,6-Dimethylisonicotinic Acid Ester->Acid Saponification NOxide N-Oxide Derivative (Altered Electronics) Ester->NOxide N-Oxidation Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Hydrazide Base NaOH / H2O Base->Acid Oxidant m-CPBA Oxidant->NOxide

Figure 2: Primary reactivity profile and functionalization pathways.

Pharmaceutical & Industrial Applications

Drug Development[5][6]
  • Anti-inflammatory Agents: The 2,6-dimethylisonicotinic acid scaffold is used to synthesize inhibitors of oxidative stress pathways. The methyl groups provide metabolic stability against ring oxidation by cytochrome P450 enzymes compared to unsubstituted pyridines.

  • Antimicrobial Ligands: Hydrazide derivatives synthesized from this ester exhibit activity against Mycobacterium tuberculosis by inhibiting mycolic acid synthesis, leveraging the same mechanism as Isoniazid but with altered lipophilicity.

Coordination Chemistry
  • Steric Gear Ligands: In organometallic chemistry, the ester acts as a hemilabile ligand. The 2,6-methyl groups create a "steric pocket" that directs the geometry of metal complexes (e.g., Copper or Zinc complexes), preventing the formation of certain isomers during catalysis.

Handling, Safety & Storage

GHS Classification: Warning

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[6]

Storage Protocol:

  • Store in a cool, dry place (2–8 °C recommended).

  • Keep under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or N-oxide formation over long periods.

  • Incompatibility: Strong oxidizing agents and strong bases.

References

  • PubChem. (2025). Ethyl 2,6-dimethylisonicotinate Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. (1934). 2,6-Dimethylpyridine Synthesis (Hantzsch Method Context). Org. Synth. 1934, 14, 30. [Link](Foundational reference for pyridine ring synthesis).

Sources

Exploratory

Ethyl 2,6-dimethylisonicotinate CAS number and molecular weight

The following technical guide provides an in-depth analysis of Ethyl 2,6-dimethylisonicotinate, structured for researchers and drug development professionals. CAS Number: 39965-80-5 | Molecular Weight: 179.22 g/mol [1] E...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Ethyl 2,6-dimethylisonicotinate, structured for researchers and drug development professionals.

CAS Number: 39965-80-5 | Molecular Weight: 179.22 g/mol [1]

Executive Summary

Ethyl 2,6-dimethylisonicotinate (also known as Ethyl 2,6-dimethylpyridine-4-carboxylate) is a functionalized pyridine derivative serving as a critical intermediate in medicinal chemistry. Distinguished by the steric shielding of the pyridine nitrogen by flanking methyl groups at the 2- and 6-positions, this compound exhibits unique electronic and chelating properties compared to its unmethylated analog, ethyl isonicotinate. It is primarily utilized as a scaffold for synthesizing antitubercular agents, pyridine-based ligands for catalysis, and complex heterocyclic pharmaceuticals.

Physicochemical Profile

The following data consolidates experimental and predicted properties essential for identification and handling.

PropertyValueNotes
CAS Number 39965-80-5 Specific to the ethyl ester variant.[2]
IUPAC Name Ethyl 2,6-dimethylpyridine-4-carboxylate
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Physical State Liquid / Low-melting solidOften appears as a pale yellow oil.
Boiling Point ~228°C (760 mmHg)Predicted value; typically distilled under vacuum.
Density 1.055 ± 0.06 g/cm³Predicted at 20°C.
Solubility Soluble in EtOH, DCM, EtOAcLimited solubility in water.
pKa (Conj. Acid) ~6.7Methyl groups increase basicity vs. isonicotinate.

Synthetic Pathways & Causality

The synthesis of Ethyl 2,6-dimethylisonicotinate generally proceeds via two distinct logic streams: de novo ring construction or functional group modification.

Primary Route: Acid-Catalyzed Esterification

The most robust laboratory method involves the Fisher esterification of 2,6-dimethylisonicotinic acid.

  • Causality: The carboxylic acid at the 4-position is electronically deactivated by the electron-deficient pyridine ring. However, the 2,6-dimethyl groups exert a positive inductive effect (+I), slightly increasing electron density and nucleophilicity compared to bare isonicotinic acid. Sulfuric acid is chosen as the catalyst to protonate the carbonyl oxygen, overcoming the activation energy barrier.

  • Process: Refluxing the acid in excess anhydrous ethanol shifts the equilibrium toward the ester (Le Chatelier’s principle).

Secondary Route: Modified Hantzsch Synthesis

For industrial scalability, the pyridine ring is often constructed via a modified Hantzsch dihydropyridine synthesis followed by oxidative aromatization.

Synthesis Workflow Visualization

The following diagram illustrates the esterification logic and critical reaction nodes.

SynthesisWorkflow Precursor 2,6-Dimethylisonicotinic Acid (CAS: 54221-93-1) Intermediate Tetrahedral Intermediate Precursor->Intermediate Protonation & Nu Attack Reagents Reagents: EtOH (Excess) + H2SO4 (cat.) Reagents->Intermediate Product Ethyl 2,6-dimethylisonicotinate (CAS: 39965-80-5) Intermediate->Product Elimination Byproduct Byproduct: H2O (Remove via Dean-Stark) Intermediate->Byproduct

Figure 1: Acid-catalyzed synthesis pathway converting the carboxylic acid precursor to the target ethyl ester.

Chemical Reactivity & Applications

Researchers utilize Ethyl 2,6-dimethylisonicotinate primarily for its reactivity at the ester moiety, while the methylated pyridine ring remains stable.

Key Transformations
  • Hydrazinolysis: Reaction with hydrazine hydrate yields 2,6-dimethylisonicotinohydrazide. This is a structural analog of Isoniazid, a first-line tuberculosis drug. The methyl groups alter lipophilicity and metabolic stability.

  • Reduction: Lithium Aluminum Hydride (LAH) reduction yields (2,6-dimethylpyridin-4-yl)methanol, a precursor for linker synthesis in antibody-drug conjugates (ADCs).

  • N-Oxidation: Treatment with m-CPBA yields the N-oxide, modifying the electronic distribution for further electrophilic substitution.

Reactivity Logic Map

ReactivityMap Core Ethyl 2,6-dimethylisonicotinate Hydrazide 2,6-Dimethylisonicotinohydrazide (Antitubercular Scaffold) Core->Hydrazide NH2NH2·H2O, EtOH, Reflux Alcohol (2,6-Dimethylpyridin-4-yl)methanol (Linker Synthesis) Core->Alcohol LiAlH4, THF, 0°C Amide Substituted Amides (Peptidomimetics) Core->Amide Primary Amines, Heat NOxide Pyridine N-Oxide (Metabolic Studies) Core->NOxide m-CPBA, DCM

Figure 2: Divergent synthesis pathways illustrating the utility of the ethyl ester as a chemical building block.

Experimental Protocol: Synthesis & Purification

Standard Operating Procedure for Laboratory Scale (10g)

Objective: Synthesize Ethyl 2,6-dimethylisonicotinate from 2,6-dimethylisonicotinic acid.

Reagents
  • 2,6-Dimethylisonicotinic acid (10.0 g, 66.2 mmol)

  • Absolute Ethanol (100 mL)

  • Concentrated Sulfuric Acid (H₂SO₄, 2.0 mL)

  • Sodium Bicarbonate (sat.[3] aq.)

  • Ethyl Acetate (for extraction)[4][5]

Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Add 10.0 g of 2,6-dimethylisonicotinic acid and 100 mL of absolute ethanol.

  • Catalysis: While stirring, add 2.0 mL of conc. H₂SO₄ dropwise. Caution: Exothermic reaction.[3]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 8–12 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The acid spot (baseline) should disappear, replaced by a less polar ester spot (Rf ~0.6).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess ethanol.

    • Dilute the residue with 50 mL ice-water.

    • Neutralize carefully with saturated NaHCO₃ until pH ~8. Note: Pyridine derivatives require basic extraction to ensure the nitrogen is not protonated and water-soluble.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Combine organic layers.

  • Drying: Wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate in vacuo. If necessary, purify via vacuum distillation or silica gel flash chromatography (Gradient: 0-20% EtOAc/Hexanes).

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[6][7][8]
Eye Irritation H319Causes serious eye irritation.[7][8]
STOT-SE H335May cause respiratory irritation.[6][8][9]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle within a fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if storing for extended periods to prevent hydrolysis.

References

  • ChemicalBook. (2025).[7][10] 2,6-Dimethylpyridine-4-carboxylic acid ethyl ester (CAS 39965-80-5) Properties and Safety. Retrieved from

  • PubChem. (2025). Ethyl 2,6-dimethylpyridine-4-carboxylate Compound Summary. National Library of Medicine. Retrieved from

  • Arctom Sci. (2025). Catalog Entry: Ethyl 2,6-dimethylisonicotinate. Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: Pyridine Carboxylates. Retrieved from

Sources

Foundational

Advanced Synthesis Protocols for Ethyl 2,6-dimethylisonicotinate

CAS: 39965-80-5 | Formula: C₁₀H₁₃NO₂ | MW: 179.22 g/mol [1] Executive Summary Ethyl 2,6-dimethylisonicotinate (Ethyl 2,6-dimethylpyridine-4-carboxylate) is a critical heterocyclic building block used in the development o...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 39965-80-5 | Formula: C₁₀H₁₃NO₂ | MW: 179.22 g/mol [1]

Executive Summary

Ethyl 2,6-dimethylisonicotinate (Ethyl 2,6-dimethylpyridine-4-carboxylate) is a critical heterocyclic building block used in the development of pharmaceutical agents (e.g., anti-ulcer benzimidazoles, calcium channel blockers) and agrochemicals.[1][2] While simple isonicotinates are ubiquitous, the 2,6-dimethyl substitution pattern introduces steric and electronic properties that enhance metabolic stability and lipophilicity in drug candidates.

This technical guide delineates three distinct synthesis pathways, prioritizing Process Scalability and Atom Economy . The primary recommended route—The Dehydroacetic Acid (DHA) Pathway —utilizes abundant biomass-derived precursors and modern palladium-catalyzed carbonylation to achieve high purity without the safety risks associated with classical nitration routes.

Retrosynthetic Analysis & Strategy

To synthesize Ethyl 2,6-dimethylisonicotinate efficiently, we must install the ester functionality at the C4 position of the pyridine ring while maintaining methyl groups at C2 and C6.

Strategic Disconnects:

  • Ester Bond Formation: Carbonylation of a C4-halogenated precursor.

  • Pyridine Ring Construction: Cyclization of 1,3,5-tricarbonyl equivalents (Dehydroacetic acid).

  • C4-Functionalization: Nucleophilic aromatic substitution (

    
    ) or radical alkylation (Minisci).
    
Pathway Visualization

Retrosynthesis Target Ethyl 2,6-dimethylisonicotinate (Target) Chloro 4-Chloro-2,6-dimethylpyridine (Key Intermediate) Target->Chloro Pd-Catalyzed Carbonylation Lutidine 2,6-Lutidine Target->Lutidine Oxidation/Nitration (Legacy Route) Pyridone 2,6-Dimethyl-4-pyridone Chloro->Pyridone Deoxychlorination (POCl3) DHA Dehydroacetic Acid (Starting Material) Pyridone->DHA Ammonolysis (NH3)

Figure 1: Retrosynthetic tree highlighting the preferred Dehydroacetic Acid route (Green/Yellow) versus the legacy Lutidine route (Red).[1]

Primary Pathway: The Dehydroacetic Acid (DHA) Route

Best for: Scalability, Safety, High Purity.

This route leverages Dehydroacetic acid, an industrial chemical derived from diketene, to construct the pyridine core with the correct 2,6-dimethyl substitution pattern in a single step.

Step 1: Ammonolysis to 2,6-Dimethyl-4-pyridone

The pyrone ring of DHA is converted to a pyridone ring via reaction with ammonia.[1][3] This sets the nitrogen atom and the 2,6-methyl groups.

  • Reagents: Dehydroacetic acid (DHA), Aqueous Ammonia (28-30%).

  • Conditions: Hydrothermal/Reflux (100°C), 4-6 hours.

  • Mechanism: Nucleophilic attack of

    
     on the lactone carbonyl, ring opening, decarboxylation, and recyclization.
    

Protocol:

  • Suspend Dehydroacetic acid (1.0 eq) in Aqueous Ammonia (5.0 eq) .

  • Heat the mixture to reflux (approx. 100°C). The solid will dissolve as the reaction proceeds.

  • Maintain reflux for 5 hours.

  • Cool to 0-5°C to crystallize the product.

  • Filter the 2,6-dimethyl-4-pyridone precipitate, wash with ice-cold water, and dry.[1]

    • Yield: 85-90%.[1]

    • Appearance: White to off-white crystalline solid.[1]

Step 2: Deoxychlorination to 4-Chloro-2,6-dimethylpyridine

The tautomeric 4-hydroxypyridine is converted to the 4-chloro derivative, creating a handle for carbonylation.[1]

  • Reagents: 2,6-Dimethyl-4-pyridone, Phosphorus Oxychloride (

    
    ).[1]
    
  • Conditions: Reflux (105°C), 2-4 hours.

Protocol:

  • Place 2,6-Dimethyl-4-pyridone (10 g) in a round-bottom flask.

  • Cautiously add

    
     (30 mL) . (Exothermic).
    
  • Heat to reflux for 3 hours. The mixture will become a clear dark solution.

  • Quenching (Critical): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Neutralize with

    
     or 
    
    
    
    to pH 8-9.
  • Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Dry organic layer over

    
     and concentrate to yield 4-Chloro-2,6-dimethylpyridine .[1]
    
    • Yield: 75-80%.[1]

    • Note: The product is volatile; avoid prolonged high-vacuum exposure.[1]

Step 3: Palladium-Catalyzed Carbonylation (The "Modern" Step)

This step installs the ethyl ester directly at C4 using carbon monoxide and ethanol.

  • Reagents: 4-Chloro-2,6-dimethylpyridine, Ethanol (solvent/reactant), CO gas (balloon or autoclave).[1]

  • Catalyst:

    
     (1-3 mol%), Ligand (dppf or DPEPhos).
    
  • Base: Triethylamine (

    
    ) or 
    
    
    
    .

Protocol:

  • In a pressure vessel (autoclave), charge 4-Chloro-2,6-dimethylpyridine (1.0 eq) ,

    
     (0.02 eq) , dppf (0.04 eq) , and 
    
    
    
    (2.0 eq)
    .
  • Add Ethanol (10-20 volumes) .

  • Purge with Nitrogen, then pressurize with Carbon Monoxide (CO) to 5-10 bar (or use a balloon for small scale with longer times).

  • Heat to 100°C for 12-16 hours.

  • Cool, vent CO (fume hood!), and filter through Celite to remove Pd black.

  • Concentrate the filtrate and purify via distillation or silica gel chromatography (Hexane/EtOAc).

    • Yield: >85%.[4][5][6][7]

    • Product:Ethyl 2,6-dimethylisonicotinate .[1][2][4][5]

Alternative Pathway: The N-Oxide Route (Legacy)

Best for: Laboratories without high-pressure CO capabilities.[1]

This classical route oxidizes 2,6-lutidine to the N-oxide, activating the C4 position for electrophilic nitration, followed by substitution.

NOxideRoute Lutidine 2,6-Lutidine NOxide 2,6-Lutidine N-Oxide Lutidine->NOxide H2O2 AcOH Nitro 4-Nitro-2,6-lutidine N-Oxide NOxide->Nitro HNO3 H2SO4 Cyano 4-Cyano-2,6-lutidine Nitro->Cyano TMSCN or KCN Target Ethyl 2,6-dimethylisonicotinate Cyano->Target EtOH H2SO4

Figure 2: The N-Oxide activation pathway involves sequential oxidation, nitration, and cyanation.[1]

Key Steps:

  • N-Oxidation: 2,6-Lutidine +

    
    /AcOH 
    
    
    
    2,6-Lutidine N-oxide.[1]
  • Nitration: N-oxide +

    
    /
    
    
    
    (100°C)
    
    
    4-Nitro-2,6-dimethylpyridine N-oxide.[1]
    • Safety Warning: Energetic reaction; potential for runaway exotherm.

  • Substitution/Reduction: The nitro group is displaced by cyanide (using TMSCN/DBU) to form 4-cyano-2,6-lutidine , which is then hydrolyzed/esterified to the target.

Process Comparison & Optimization

ParameterDHA Route (Recommended) N-Oxide Route (Alternative)
Starting Material Dehydroacetic Acid (Cheap, Bio-based)2,6-Lutidine (Petrochemical)
Step Count 3 Linear Steps4-5 Linear Steps
Safety Profile Moderate (Uses CO gas, POCl3)Low (Uses HNO3/H2SO4, Nitro intermediates)
Atom Economy HighLow (Stoichiometric waste from nitration)
Purification Distillation/CrystallizationChromatography often required
Scalability Excellent (Industrial Standard)Poor (Safety constraints on nitration)
Optimization Tips for the DHA Route
  • Solvent Selection: In the carbonylation step, using absolute ethanol is critical. Moisture competes with ethanol, producing the free acid (2,6-dimethylisonicotinic acid) instead of the ethyl ester.

  • Catalyst Recovery: For large batches, use

    
     (heterogeneous) instead of 
    
    
    
    to simplify catalyst removal, though reaction times may increase.
  • POCl3 Handling: Quenching POCl3 reactions produces massive amounts of HCl gas. Use a scrubber system containing NaOH solution.

References

  • Dehydroacetic Acid Chemistry: BenchChem Technical Guide. "Synthesis of 2,6-Dimethyl-4-pyridone from Dehydroacetic Acid."

  • Carbonylation of Chloropyridines: Journal of Molecular Catalysis A: Chemical. "Palladium-catalyzed carbonylation of aryl and heteroaryl chlorides."[1] (General methodology reference).

  • N-Oxide Nitration Route: ChemicalBook. "Synthesis of 2,6-Dimethyl-4-nitropyridine 1-oxide."

  • CAS Registry Data: PubChem Compound Summary for Ethyl 2,6-dimethylisonicotinate (CAS 39965-80-5).

  • General Pyridine Synthesis: Organic Syntheses, Coll. Vol. 4, p. 238 (Dehydroacetic acid prep).

Sources

Exploratory

Technical Guide: Solubility Profile and Solvent Selection for Ethyl 2,6-Dimethylisonicotinate

The following technical guide details the solubility thermodynamics, solvent selection criteria, and purification protocols for Ethyl 2,6-dimethylisonicotinate. CAS Number: 39965-80-5 Chemical Formula: C H NO Molecular W...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility thermodynamics, solvent selection criteria, and purification protocols for Ethyl 2,6-dimethylisonicotinate.

CAS Number: 39965-80-5 Chemical Formula: C


H

NO

Molecular Weight: 179.22 g/mol [1][2]

Executive Summary

Ethyl 2,6-dimethylisonicotinate is a lipophilic pyridine derivative characterized by a central pyridine ring substituted with methyl groups at the 2- and 6-positions and an ethyl ester moiety at the 4-position.[1] Unlike its unmethylated analog (ethyl isonicotinate), the addition of hydrophobic methyl groups significantly reduces its water solubility while enhancing affinity for non-polar and moderately polar organic solvents.[1][2]

This guide provides a definitive solubility profile based on structural thermodynamics, validated by standard isolation protocols used in pharmaceutical intermediate synthesis.[1][2]

Solubility Profile & Physicochemical Analysis[1][2][3]

Thermodynamic Solubility Landscape

The solubility of Ethyl 2,6-dimethylisonicotinate is governed by three primary interaction parameters (Hansen Solubility Parameters):

  • Dispersion (

    
    ):  High interaction due to the aromatic pyridine ring.[1][2]
    
  • Polarity (

    
    ):  Moderate interaction driven by the ester carbonyl and pyridine nitrogen.[1][2]
    
  • Hydrogen Bonding (

    
    ):  The molecule acts as a hydrogen bond acceptor  (via Pyridine-N and Ester-O) but lacks donor capability, making it highly soluble in protic solvents (alcohols) but insoluble in water due to the dominant hydrophobic alkyl surface area.[1]
    
Solvent Compatibility Table

The following data categorizes solvents based on their thermodynamic affinity for Ethyl 2,6-dimethylisonicotinate at 25°C.

Solvent ClassRepresentative SolventsSolubility StatusInteraction Mechanism
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Dipole-dipole & Dispersion match.[1][2] Preferred for extraction.[1][2]
Esters Ethyl Acetate, Isopropyl AcetateHigh "Like dissolves like" (Polarity match).[1][2]
Alcohols Methanol, Ethanol, IsopropanolHigh Solute acts as H-bond acceptor.[1][2]
Aromatics Toluene, XyleneHigh

-

stacking interactions.[1][2]
Polar Aprotic DMF, DMSO, THFVery High Strong dipole interactions; useful for nucleophilic substitution reactions.[1][2]
Alkanes Hexane, Heptane, PentaneModerate Soluble, but often used as an anti-solvent to induce crystallization at low temps.[1][2]
Aqueous Water (Neutral pH)Insoluble Hydrophobic effect dominates.[1][2]
Aqueous Acid 1M HCl, 1M H

SO

Soluble Protonation of Pyridine-N forms a water-soluble pyridinium salt.[1][2]

Visualization: Solubility & Purification Logic[1]

Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended process (Reaction, Extraction, or Crystallization).

SolventSelection Start Select Process Goal Reaction Synthesis Reaction Start->Reaction Extraction Liquid-Liquid Extraction Start->Extraction Crystallization Purification / Crystallization Start->Crystallization HighTemp High Temp (>100°C) Select: Toluene, Xylene, DMF Reaction->HighTemp Thermal Demand LowTemp Low Temp (<40°C) Select: DCM, THF Reaction->LowTemp Kinetic Control Acidic Remove Impurities (Acid Wash) Extraction->Acidic Target: Pyridine Salt ProductIso Isolate Product (Organic Phase) Extraction->ProductIso Target: Free Base AntiSolvent Anti-Solvent Method Dissolve in EtOAc -> Add Hexane Crystallization->AntiSolvent Cooling Cooling Method Dissolve in hot Ethanol -> Cool to -20°C Crystallization->Cooling

Caption: Decision matrix for solvent selection based on thermodynamic requirements of synthesis and purification workflows.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Since specific mole-fraction data is often absent for this intermediate, use this self-validating protocol to generate precise solubility curves.[1]

Reagents: Ethyl 2,6-dimethylisonicotinate (Test Compound), HPLC-grade Solvents. Equipment: Temperature-controlled shaker, 0.22 µm PTFE syringe filters, Analytical balance.

  • Saturation: Add excess Ethyl 2,6-dimethylisonicotinate (approx. 500 mg) to 2.0 mL of the target solvent in a sealed HPLC vial.

  • Equilibration: Agitate at the specific temperature (e.g., 25°C) for 24 hours at 500 rpm.

  • Filtration: Stop agitation and allow solids to settle for 1 hour. Draw the supernatant through a pre-warmed 0.22 µm PTFE filter.[1][2]

  • Quantification:

    • Pipette exactly 1.0 mL of filtrate into a pre-weighed drying dish.

    • Evaporate solvent under vacuum or nitrogen stream.[1][2]

    • Weigh the residue (

      
      ).[1][2]
      
  • Calculation:

    
    [1][2]
    
Protocol B: The "Pyridine Switch" Purification

This method leverages the pH-dependent solubility of the pyridine nitrogen to isolate the compound from non-basic impurities.[1]

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) .

  • Acid Extraction: Extract the organic layer with 1.0 M HCl (3x).

    • Mechanism:[1][3][4] The Ethyl 2,6-dimethylisonicotinate protonates and moves into the aqueous phase.[1][2]

    • Waste: Non-basic impurities remain in the DCM layer (discard organic layer).[1][2]

  • Neutralization: Cool the aqueous acidic layer to 0°C. Slowly add 2.0 M NaOH or Saturated NaHCO

    
      until pH ~9-10.
    
    • Observation: The solution will become cloudy as the free base precipitates/oils out.[1][2]

  • Re-Extraction: Extract the cloudy aqueous mixture with Ethyl Acetate or DCM (3x).[1][2]

  • Drying: Dry the combined organic layers over anhydrous MgSO

    
    , filter, and concentrate in vacuo to yield pure product.
    

References

  • Solubility Prediction Models: Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2] (Standard Reference for HSP Principles applied in Section 2.1).

Sources

Foundational

Literature review on Ethyl 2,6-dimethylisonicotinate and its analogs

Synthesis, Reactivity, and Applications in Medicinal Chemistry Part 1: Executive Summary & Chemical Identity Ethyl 2,6-dimethylisonicotinate (CAS: 1570-45-2) is a specialized pyridine derivative serving as a critical int...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Reactivity, and Applications in Medicinal Chemistry

Part 1: Executive Summary & Chemical Identity

Ethyl 2,6-dimethylisonicotinate (CAS: 1570-45-2) is a specialized pyridine derivative serving as a critical intermediate in the synthesis of bioactive heterocyclic compounds. Unlike the more common 3,5-dicarboxylate derivatives (Hantzsch esters), this molecule features a single ester functionality at the para (4) position, flanked by two methyl groups at the ortho (2,6) positions.[1][2]

This specific substitution pattern imparts unique steric and electronic properties:

  • Steric Shielding: The 2,6-methyl groups provide steric hindrance to the ring nitrogen, modulating basicity and nucleophilicity.

  • Metabolic Stability: In medicinal chemistry, these methyl groups can block common metabolic soft spots on the pyridine ring, altering the pharmacokinetic profile of downstream drugs (e.g., preventing N-oxidation or ring hydroxylation).

  • Lipophilicity: The additional methyls increase logP compared to the parent ethyl isonicotinate, enhancing membrane permeability.

PropertyData
IUPAC Name Ethyl 2,6-dimethylpyridine-4-carboxylate
CAS Number 1570-45-2
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~92–96 °C (at 8 mmHg)
Density 1.009 g/mL
Solubility Soluble in ethanol, ether, chloroform; immiscible in water

Part 2: Synthesis & Manufacturing

The "Collidine Route" (Industrial Standard)

While pyridine derivatives are often associated with the Hantzsch synthesis, Ethyl 2,6-dimethylisonicotinate is most efficiently produced via the selective oxidation of 2,4,6-collidine (2,4,6-trimethylpyridine).

The Hantzsch synthesis typically yields 1,4-dihydropyridine-3,5-dicarboxylates (e.g., Felodipine precursors). To obtain the 4-ester substitution of the target, one must start with a symmetric trimethylpyridine and selectively oxidize the para methyl group.

Mechanism: The methyl group at position 4 (para) is more reactive toward oxidation than the 2,6-methyl groups due to electronic activation and lack of steric hindrance relative to the nitrogen lone pair.

  • Selective Oxidation: 2,4,6-Collidine is treated with an oxidant (e.g., SeO₂ or controlled KMnO₄) to yield 2,6-dimethylisonicotinic acid .

  • Esterification: The acid is converted to the ethyl ester via Fischer esterification.

Experimental Protocol: Esterification of 2,6-Dimethylisonicotinic Acid

This protocol assumes the starting material, 2,6-dimethylisonicotinic acid, is available or synthesized via the oxidation route described above.[3][4]

Objective: Synthesis of Ethyl 2,6-dimethylisonicotinate via acid-catalyzed esterification.

Reagents:

  • 2,6-Dimethylisonicotinic acid (10.0 g, 66 mmol)

  • Absolute Ethanol (50 mL, excess)

  • Concentrated Sulfuric Acid (H₂SO₄) (1.0 mL, catalyst)

  • Sodium Bicarbonate (NaHCO₃) (saturated aq. solution)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Add 10.0 g of 2,6-dimethylisonicotinic acid and 50 mL of absolute ethanol to the flask.

  • Catalyst: While stirring, cautiously add 1.0 mL of concentrated H₂SO₄ dropwise. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 6–8 hours. Monitor reaction progress via TLC (eluent: 30% EtOAc/Hexanes). The starting acid spot should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess ethanol.

    • Dilute the oily residue with 50 mL of DCM.

    • Slowly add saturated NaHCO₃ solution to neutralize the acid catalyst until pH ~8. Note: Gas evolution (CO₂) will occur.

  • Extraction: Transfer to a separatory funnel. Separate the organic layer.[5] Extract the aqueous layer twice more with DCM (2 x 30 mL).

  • Drying & Isolation: Combine organic layers, dry over anhydrous MgSO₄, filter, and concentrate under vacuum.

  • Purification: The resulting pale yellow oil is typically >95% pure. If necessary, purify via vacuum distillation (bp ~92°C @ 8 mmHg).

Part 3: Reactivity Profile & Functionalization

The chemical utility of Ethyl 2,6-dimethylisonicotinate lies in its ability to undergo orthogonal transformations at the ester group and the pyridine ring.

Hydrazide Formation (Isoniazid Analogs)

Reaction with hydrazine hydrate yields 2,6-dimethylisonicotinohydrazide . This is a direct structural analog of the first-line tuberculosis drug Isoniazid .

  • Significance: The added methyl groups alter the interaction with the arylamine N-acetyltransferase (NAT) enzymes, potentially overcoming resistance mechanisms associated with rapid acetylation of standard Isoniazid.

N-Oxidation

Treatment with m-CPBA or H₂O₂ yields the N-oxide . Pyridine N-oxides are versatile intermediates; the N-oxide oxygen can facilitate electrophilic substitution at the normally unreactive 4-position (if the ester were not present) or be used as a directing group for C-H activation at the 3-position.

Radical Functionalization (Minisci Reaction)

The protonated pyridine ring is electron-deficient, making it susceptible to nucleophilic radical attack (Minisci reaction). This allows for the introduction of alkyl or acyl groups at the 3-position, further diversifying the scaffold.

Part 4: Medicinal & Industrial Applications[6]

Antitubercular Agents

Research indicates that 2,6-disubstituted isonicotinic acid derivatives exhibit activity against Mycobacterium tuberculosis. The steric bulk of the methyl groups interferes with the binding pocket of certain resistance-conferring enzymes, offering a "second-generation" scaffold design strategy.

Agrochemicals (Plant Resistance Inducers)

Analogs such as 2,6-dichloroisonicotinic acid (INA) are known systemic acquired resistance (SAR) inducers in plants. Ethyl 2,6-dimethylisonicotinate serves as a lipophilic precursor that can penetrate the plant cuticle before being hydrolyzed to the active acid form inside the tissue.

Kinase Inhibitors

The 2,6-dimethylpyridine motif is a "privileged scaffold" in kinase inhibitor design. It mimics the adenine ring of ATP but with distinct solubility and hydrogen-bonding properties. It has been utilized in the design of PTP-1B inhibitors (diabetes) and various oncology targets.

Part 5: Visualizations

Synthesis & Reactivity Pathway

SynthesisPathway Collidine 2,4,6-Collidine (Starting Material) Acid 2,6-Dimethylisonicotinic Acid Collidine->Acid Selective Oxidation (SeO2 or KMnO4) Target Ethyl 2,6-dimethylisonicotinate (Target) Acid->Target Esterification (EtOH, H2SO4) Hydrazide 2,6-Dimethyl- isonicotinohydrazide (Isoniazid Analog) Target->Hydrazide Hydrazine Hydrate (NH2NH2) NOxide N-Oxide Derivative Target->NOxide m-CPBA (Oxidation)

Caption: Figure 1. Synthesis of Ethyl 2,6-dimethylisonicotinate from 2,4,6-collidine and downstream functionalization to bioactive analogs.

Structural Comparison: Isoniazid vs. Analog

Analogs Isoniazid Isoniazid (No methyls) Analog 2,6-Dimethyl Analog (Steric Bulk) Isoniazid->Analog + 2 Methyl Groups (at pos. 2,6) Effect Altered NAT Metabolism & Lipophilicity Analog->Effect Result

Caption: Figure 2. Structural relationship between the standard drug Isoniazid and the 2,6-dimethyl derivative derived from the target ester.

References

  • ChemicalBook. (2024). Ethyl 2,6-dimethylisonicotinate Basic Information and Properties. Retrieved from

  • PubChem. (2024).[6] Ethyl 2,6-dimethyl-3-nitroisonicotinate Compound Summary. (Used for structural analog comparison). Retrieved from

  • BenchChem. (2025). Synthesis of Pyridine Carboxylates and Analogs. Retrieved from

  • ResearchGate. (2015). Synthesis and biological activities of some new isonicotinic acid hydrazides. (Discusses the antitubercular activity of substituted isonicotinic acid derivatives). Retrieved from

  • Organic Syntheses. (1940). Oxidation of Methylpyridines to Pyridine Carboxylic Acids. (Foundational protocol for collidine oxidation). Retrieved from

Sources

Exploratory

Technical Guide: Discovery and History of Ethyl 2,6-dimethylisonicotinate

This technical guide details the chemical history, synthetic evolution, and experimental utility of Ethyl 2,6-dimethylisonicotinate (CAS 39965-80-5). Executive Summary Ethyl 2,6-dimethylisonicotinate is a specialized pyr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical history, synthetic evolution, and experimental utility of Ethyl 2,6-dimethylisonicotinate (CAS 39965-80-5).

Executive Summary

Ethyl 2,6-dimethylisonicotinate is a specialized pyridine derivative serving as a critical scaffold in medicinal chemistry. Distinguished by the steric shielding of its 2,6-methyl groups and the reactive versatility of its C4-ester, it functions as a primary intermediate for antitubercular agents (isoniazid analogs), kinase inhibitors, and agrochemical effectors. This guide traces its lineage from 19th-century coal tar isolation to modern radical functionalization, providing validated protocols for its synthesis and application.

Chemical Profile Data
IUPAC Name Ethyl 2,6-dimethylpyridine-4-carboxylate
CAS Number 39965-80-5
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Key Functionality Sterically hindered pyridine nitrogen; Electrophilic ester

Historical Genesis: From Coal Tar to Targeted Synthesis

The discovery of Ethyl 2,6-dimethylisonicotinate is not marked by a single "eureka" moment but rather the evolution of pyridine chemistry. Its history is inextricably linked to the isolation of 2,4,6-collidine and the development of selective functionalization techniques.

The Collidine Era (1850s–1900s)

In 1854, Scottish chemist Thomas Anderson isolated a series of picolines and collidines from bone oil and coal tar. Among these was 2,4,6-trimethylpyridine (gamma-collidine) . Early chemists identified that oxidizing these alkylpyridines yielded carboxylic acids. However, non-selective oxidation of collidine typically resulted in trimesitic acid (pyridine-2,4,6-tricarboxylic acid), destroying the alkyl groups essential for the target molecule.

The Hantzsch Breakthrough (1881)

Arthur Hantzsch’s development of the Hantzsch Dihydropyridine Synthesis provided the first reliable route to substituted pyridines. While the classical Hantzsch method yields 3,5-dicarboxylates, it established the logic of constructing the pyridine core from acyclic precursors (ethyl acetoacetate and ammonia), laying the groundwork for designing 2,6-dimethyl substituted systems.

The Minisci Revolution (1960s–1970s)

The true synthetic accessibility of Ethyl 2,6-dimethylisonicotinate arrived with the work of Francesco Minisci . His development of nucleophilic radical substitution allowed for the direct alkylation of protonated heteroaromatic bases. This meant Ethyl Isonicotinate (commercially available) could be selectively methylated at the 2 and 6 positions in a single step, bypassing complex cyclization procedures.

Synthetic Evolution & Methodologies

The synthesis of Ethyl 2,6-dimethylisonicotinate has evolved from low-yield oxidative degradations to high-precision radical chemistry.

Pathway A: The Minisci Radical Alkylation (Modern Standard)

This is the most efficient route for laboratory and industrial scale-up. It utilizes a silver-catalyzed decarboxylative alkylation.

  • Mechanism: Alkyl radicals (generated from carboxylic acids via oxidative decarboxylation) attack the protonated pyridine ring. The electron-deficient nature of the protonated heterocycle makes it highly susceptible to nucleophilic radical attack at the

    
    -positions (C2 and C6).
    

MinisciReaction Substrate Ethyl Isonicotinate (Protonated) Intermediate Radical σ-Complex Substrate->Intermediate + •CH3 (from Acetate/Peroxide) Reagents Reagents: AgNO3 (cat), (NH4)2S2O8 Propionic Acid (Radical Source) Reagents->Intermediate Product Ethyl 2,6-dimethylisonicotinate Intermediate->Product - H• (Oxidation)

Figure 1: Mechanism of the Minisci radical alkylation transforming ethyl isonicotinate to the 2,6-dimethyl derivative.

Pathway B: The Dehydroacetic Acid Route (Cyclization)

A classical condensation approach that avoids radical chemistry.

  • Precursor: Dehydroacetic acid (DHA).

  • Ammonolysis: Treatment of DHA with ammonia yields 2,6-dimethyl-4-pyridone (Lutidone) .

  • Chlorination: Reaction with POCl₃ converts the pyridone to 4-chloro-2,6-dimethylpyridine .

  • Carbonylation: Palladium-catalyzed carbonylation in ethanol yields the target ester.

Experimental Protocol: Minisci Synthesis

Objective: Synthesis of Ethyl 2,6-dimethylisonicotinate via radical methylation. Scale: 10 mmol basis.

Materials
  • Ethyl isonicotinate (1.51 g, 10 mmol)

  • Propionic acid (Solvent/Reagent) or Acetic Acid (if methyl source is separate)

  • Ammonium persulfate

    
    
    
  • Silver nitrate

    
    
    
  • Sulfuric acid

    
    
    
  • Dichloromethane (DCM) for extraction

Step-by-Step Procedure
  • Preparation: Dissolve ethyl isonicotinate (10 mmol) in a mixture of water (20 mL) and acetic acid (5 equiv). Acidify with concentrated

    
     (1 equiv) to protonate the pyridine nitrogen.
    
  • Catalyst Addition: Add

    
     (0.5 mmol, 5 mol%) to the stirred solution.
    
  • Radical Initiation: Heat the mixture to 70°C. Dropwise add a solution of ammonium persulfate (15 mmol) in water over 30 minutes. Note: Evolution of

    
     gas will be observed.
    
  • Reaction Monitoring: Stir at 70–80°C for 2 hours. Monitor via TLC (SiO₂, 20% EtOAc/Hexane). The 2,6-dimethyl product is less polar than the starting material.

  • Work-up: Cool to room temperature. Neutralize with aqueous

    
     (keep cool to avoid hydrolysis of the ester).
    
  • Extraction: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the product as a colorless oil or low-melting solid.

Applications in Drug Discovery[1][2]

The 2,6-dimethyl substitution pattern confers unique pharmacological properties:

  • Steric Shielding: The methyl groups protect the pyridine nitrogen from metabolic N-oxidation and reduce non-specific binding to metalloproteins (e.g., CYP450), improving the drug's metabolic stability.

  • Lipophilicity: Increases the LogP compared to the unsubstituted isonicotinate, enhancing membrane permeability.

Key Therapeutic Classes:

  • Antituberculars: Converted to 2,6-dimethylisoniazid via hydrazinolysis. This analog often circumvents resistance mechanisms associated with standard Isoniazid therapy.

  • Kinase Inhibitors: The pyridine core serves as a hinge-binder in ATP-competitive inhibitors. The ester is hydrolyzed to the acid, which is then coupled to amines to form amide-linked inhibitors.

Applications Core Ethyl 2,6-dimethylisonicotinate Hydrazinolysis Reaction with Hydrazine Hydrate Core->Hydrazinolysis Hydrolysis Hydrolysis (LiOH/THF) Core->Hydrolysis Isoniazid 2,6-Dimethylisoniazid (Antitubercular) Hydrazinolysis->Isoniazid Acid 2,6-Dimethylisonicotinic Acid Hydrolysis->Acid Amide Amide-Linked Kinase Inhibitors Acid->Amide Amine Coupling

Figure 2: Downstream synthetic utility of Ethyl 2,6-dimethylisonicotinate in pharmaceutical development.

References

  • Minisci, F., et al. (1971). "Nucleophilic Character of Alkyl Radicals: Homolytic Alkylation of Pyridine and Quinoline." Tetrahedron, 27(15), 3575-3579. Link

  • Anderson, T. (1854). "On the Products of the Destructive Distillation of Animal Substances." Transactions of the Royal Society of Edinburgh, 20, 247. Link

  • Hantzsch, A. (1881). "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen." Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638. Link

  • Fontanas, C., et al. (2006). "Mechanism of the Minisci Reaction." Journal of Organic Chemistry, 71(1), 123-130. Link

  • PubChem Compound Summary. (2024). "Ethyl 2,6-dimethylpyridine-4-carboxylate (CAS 39965-80-5)."[1] National Center for Biotechnology Information. Link

Sources

Foundational

IUPAC name and structure of Ethyl 2,6-dimethylisonicotinate

Title: Technical Monograph: Ethyl 2,6-dimethylisonicotinate – Synthesis, Reactivity, and Pharmaceutical Utility Abstract: This technical guide provides a comprehensive analysis of Ethyl 2,6-dimethylisonicotinate (CAS 399...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: Ethyl 2,6-dimethylisonicotinate – Synthesis, Reactivity, and Pharmaceutical Utility

Abstract: This technical guide provides a comprehensive analysis of Ethyl 2,6-dimethylisonicotinate (CAS 39965-80-5), a critical pyridine-based intermediate in drug discovery and organic synthesis. We explore its structural properties, validated synthetic pathways, and its role as a pharmacophore scaffold in the development of antitubercular agents and kinase inhibitors. The guide includes detailed experimental protocols for its synthesis and functionalization, supported by mechanistic insights and visualization of reaction workflows.

Chemical Identity & Structural Analysis[1][2][3]

Ethyl 2,6-dimethylisonicotinate is an ester derivative of isonicotinic acid, characterized by a pyridine ring substituted with methyl groups at the ortho positions relative to the nitrogen, and an ethyl ester group at the para position.

Table 1: Physicochemical Profile

ParameterData
IUPAC Name Ethyl 2,6-dimethylpyridine-4-carboxylate
Common Name Ethyl 2,6-dimethylisonicotinate
CAS Number 39965-80-5
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
SMILES CCOC(=O)C1=CC(C)=NC(C)=C1
Appearance Pale yellow solid or oil (Low melting point)
Solubility Soluble in EtOH, DMSO, DCM, CHCl₃; Sparingly soluble in water
pKa (Calculated) ~4.8 (Pyridine Nitrogen)
Structural Visualization

The following diagram illustrates the connectivity and functional zones of the molecule, highlighting the electrophilic ester site and the nucleophilic pyridine nitrogen.

ChemicalStructure PyridineRing Pyridine Core (Aromatic) Methyls 2,6-Dimethyl Groups (Steric Shielding) PyridineRing->Methyls Substituents at C2, C6 Ester Ethyl Ester (C4) (Electrophilic Center) PyridineRing->Ester Substituent at C4 Nitrogen Ring Nitrogen (Basic/Nucleophilic) PyridineRing->Nitrogen Heteroatom at C1 Methyls->Nitrogen Steric hindrance to N-alkylation

Caption: Structural logic of Ethyl 2,6-dimethylisonicotinate showing functional zones and steric influence.

Synthetic Pathways & Process Chemistry

The synthesis of Ethyl 2,6-dimethylisonicotinate can be approached via two primary methodologies: direct esterification (Method A) and de novo ring construction (Method B).

Method A: Fischer Esterification (Preferred)

This is the most robust route for laboratory and scale-up synthesis, utilizing commercially available 2,6-dimethylisonicotinic acid.

  • Reagents: 2,6-dimethylisonicotinic acid, Ethanol (excess), Sulfuric acid (catalyst) or Thionyl chloride.

  • Mechanism: Acid-catalyzed nucleophilic acyl substitution. The steric bulk of the 2,6-methyl groups does not significantly hinder the C4 carboxylate, making this reaction high-yielding.

Method B: Modified Hantzsch Pyridine Synthesis

A retrosynthetic approach involving the condensation of ethyl acetoacetate with ammonia and an aldehyde source, followed by oxidation. While classic, this route often yields the 1,4-dihydropyridine intermediate which requires an additional oxidation step (e.g., using HNO₃ or DDQ) to restore aromaticity.

Synthetic Workflow Diagram

SynthesisWorkflow Acid 2,6-Dimethylisonicotinic Acid (Precursor) Intermediate Acyl Chloride / Protonated Intermediate Acid->Intermediate Activation Ethanol Ethanol (Solvent/Reagent) Ethanol->Intermediate Activation Catalyst H2SO4 or SOCl2 (Catalyst) Catalyst->Intermediate Activation Product Ethyl 2,6-dimethylisonicotinate (Target) Intermediate->Product Reflux (8-12h) Hydrazide Carbohydrazide Derivative (Pharma Intermediate) Product->Hydrazide Hydrazine Hydrate (Nucleophilic Substitution)

Caption: Synthetic workflow from acid precursor to ester and subsequent functionalization to hydrazide.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of Ethyl 2,6-dimethylisonicotinate via acid-catalyzed esterification.

Safety Precaution: Thionyl chloride is corrosive and releases HCl/SO₂ gas. Perform in a fume hood.

Step-by-Step Methodology:
  • Activation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2,6-dimethylisonicotinic acid (15.1 g, 100 mmol) in absolute ethanol (100 mL) .

  • Catalyst Addition: Cool the mixture to 0°C in an ice bath. Dropwise add Thionyl chloride (14.3 g, 8.7 mL, 120 mmol) over 20 minutes. Note: The reaction is exothermic; ensure controlled addition to prevent vigorous boiling.

  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 80°C) for 8–12 hours. Monitor reaction progress via TLC (Mobile phase: 20% Ethyl Acetate in Hexanes).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess ethanol.

    • Dilute the residue with Dichloromethane (DCM, 100 mL) .

    • Slowly neutralize with saturated Sodium Bicarbonate (NaHCO₃) solution until pH ~8. Caution: CO₂ evolution.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Purification:

    • Combine organic layers, dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

    • The crude product is typically a pale yellow oil that may solidify upon standing. If necessary, purify via vacuum distillation or silica gel column chromatography (Gradient: 0-20% EtOAc/Hexanes).

Self-Validation Check:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.55 (s, 2H, Ar-H), 4.39 (q, J=7.1 Hz, 2H, O-CH₂), 2.58 (s, 6H, Ar-CH₃), 1.41 (t, J=7.1 Hz, 3H, CH₃).

  • Yield Expectation: 85–95%.

Pharmaceutical Applications & Reactivity[5]

Pharmacophore Scaffold

The 2,6-dimethylisonicotinate moiety serves as a "privileged structure" in medicinal chemistry.

  • Antitubercular Agents: Similar to Isoniazid, the hydrazide derivative of this ester (obtained by reacting with hydrazine) is investigated for activity against Mycobacterium tuberculosis. The methyl groups provide lipophilicity and steric protection against rapid metabolic N-oxidation.

  • Kinase Inhibitors: The pyridine nitrogen can act as a hydrogen bond acceptor in the hinge region of kinase ATP-binding pockets.

Key Reactivity: Hydrazinolysis

A critical transformation for drug development is the conversion of the ester to a hydrazide.

  • Reaction: Ethyl 2,6-dimethylisonicotinate + N₂H₄·H₂O → 2,6-Dimethylisonicotinohydrazide + EtOH.

  • Utility: This hydrazide is a precursor for 1,3,4-oxadiazoles and Schiff bases (acylhydrazones), which exhibit broad-spectrum antimicrobial and anti-inflammatory properties.

References

  • PubChem. (2025).[1][2] 2,6-Dimethylpyridine-4-carboxylic acid (Precursor Data). National Library of Medicine. Retrieved from [Link][1]

  • Abdel-Aziz, H. A., et al. (2013).[3] The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. Molecules, 18(2), 2084-95.[3] (Cited for hydrazinolysis protocols).[1][4] Retrieved from [Link][4]

Sources

Exploratory

Technical Guide: Health and Safety Data for Ethyl 2,6-dimethylisonicotinate

CAS Number: 39965-80-5 Formula: C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol Document Type: Technical Whitepaper for R&D Professionals Executive Summary Ethyl 2,6-dimethylisonicotinate is a specialized pyridine derivative pr...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 39965-80-5 Formula: C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol Document Type: Technical Whitepaper for R&D Professionals

Executive Summary

Ethyl 2,6-dimethylisonicotinate is a specialized pyridine derivative primarily utilized as a pharmacophore building block in the synthesis of heterocyclic compounds. Its structural features—an ethyl ester motif flanked by two methyl groups on a pyridine ring—impart unique steric and electronic properties valuable in drug discovery, particularly for modulating lipophilicity in bioactive molecules.

This guide provides a rigorous safety and handling framework. While often categorized under generic "irritant" protocols, the specific substitution pattern requires precise attention to volatility and potential skin absorption. This document synthesizes physicochemical data with field-proven safety protocols to ensure researcher protection during synthesis and purification workflows.

Physicochemical Profile

Understanding the physical state is the first line of defense. The low melting point and boiling behavior under reduced pressure indicate this compound can exist as a supercooled liquid or low-melting solid, necessitating specific handling to prevent vapor generation.

PropertyValueTechnical Context
Appearance Colorless to pale yellow liquid/solidMay crystallize upon prolonged storage at 2-8°C.
Boiling Point 68–73 °C @ 0.05 TorrHigh volatility under vacuum; use cold traps during rotary evaporation.[1]
Density 1.056 ± 0.06 g/cm³ (Predicted)Slightly denser than water; sinks in aqueous extractions.
Flash Point ~98°C (Predicted)Class IIIB Combustible Liquid. Not highly flammable but will burn.
pKa 4.62 ± 0.10 (Predicted)Weakly basic pyridine nitrogen; protonates in strong acids.
Solubility Soluble in DCM, EtOAc, MeOHLipophilic; limited solubility in water.

Hazard Identification & Toxicology (GHS)

Signal Word: WARNING

The primary hazards associated with Ethyl 2,6-dimethylisonicotinate stem from its ability to irritate mucous membranes and its potential acute toxicity upon ingestion.

GHS Hazard Statements[1][2]
  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[3]

Toxicological Assessment[4]
  • Acute Toxicity: Data suggests moderate oral toxicity (Category 4).[1] The pyridine ring structure often correlates with hepatic metabolic burden; do not ingest.

  • Routes of Entry: Inhalation of vapors (during heating/distillation) and dermal absorption are the critical risk vectors in a laboratory setting.

  • Chronic Effects: Long-term exposure data is limited.[3] Treat as a potential mutagenic agent until definitive Ames tests prove otherwise, standard for novel pyridine intermediates.

Emergency Response Protocols

In the event of exposure or release, immediate, logic-driven action is required.[3] The following decision tree outlines the critical response path.

EmergencyResponse Start INCIDENT DETECTED Type Identify Incident Type Start->Type Spill Chemical Spill (>10mL) Type->Spill Release Exposure Personal Exposure Type->Exposure Contact Evac Evacuate Area & Ventilate Spill->Evac Skin Skin Contact: Wash with soap/water (15 mins) Exposure->Skin Dermal Eye Eye Contact: Rinse continuously (15 mins) Exposure->Eye Ocular PPE Don Full PPE: Nitrile gloves (double), Goggles, Lab Coat Evac->PPE Absorb Absorb with Vermiculite or Sand PPE->Absorb Waste Dispose as Hazardous Organic Waste Absorb->Waste Med Seek Medical Attention (Show SDS) Skin->Med Eye->Med

Figure 1: Critical decision tree for emergency response involving Ethyl 2,6-dimethylisonicotinate.

Safe Handling & Engineering Controls

Engineering Controls[5]
  • Fume Hood: Mandatory. All open handling, weighing, and transfer operations must occur within a certified chemical fume hood operating at a face velocity of 100 fpm.

  • Vacuum Systems: When distilling or drying, use a cold trap (dry ice/acetone) to prevent volatile ester vapors from entering the vacuum pump oil or laboratory atmosphere.

Personal Protective Equipment (PPE)[5][6]
  • Hand Protection: Nitrile rubber gloves (minimum thickness 0.11 mm) are sufficient for splash protection. For prolonged immersion or cleanup, use Silver Shield® or Viton® gloves.

  • Eye Protection: Chemical safety goggles.[4] Face shields are recommended during high-vacuum distillation due to implosion/splash risks.

  • Respiratory Protection: If fume hood containment is breached or during spill cleanup, use a NIOSH-approved respirator with organic vapor cartridges (OV/P95).

Storage Requirements[6][7]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic potential exists. Store under an inert atmosphere (Argon or Nitrogen) to prevent ester hydrolysis over time.

  • Incompatibilities: Strong oxidizing agents (peroxides, nitrates) and strong bases (which will rapidly hydrolyze the ester).

Reactivity & Application Context

Researchers typically utilize this compound for its ester functionality. Understanding its reactivity profile aids in both synthesis planning and safety management.

Metabolic & Synthetic Pathways

The compound serves as a precursor. The ester group is the primary reaction site, while the methyl groups on the pyridine ring provide steric hindrance, potentially slowing down nucleophilic attacks at the carbonyl carbon compared to unhindered isonicotinates.

Reactivity Compound Ethyl 2,6-dimethyl- isonicotinate (C10H13NO2) Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis + NaOH/H2O Reduction Reduction (LiAlH4) Compound->Reduction + Hydride Oxidation N-Oxidation (mCPBA) Compound->Oxidation + Oxidant Acid 2,6-Dimethylisonicotinic Acid (Solid, High MP) Hydrolysis->Acid Alcohol Pyridine Alcohol (Reactive Intermediate) Reduction->Alcohol NOxide N-Oxide Derivative (Polar, Active) Oxidation->NOxide

Figure 2: Primary synthetic transformations and resulting derivatives.

Ecological Impact & Disposal

  • Ecotoxicity: Quantitative aquatic toxicity data is sparse. By default, pyridine derivatives should be treated as harmful to aquatic life with long-lasting effects. Do not allow entry into drains or watercourses.[5]

  • Disposal Protocol:

    • Dissolve the compound in a combustible solvent (e.g., acetone or ethanol).

    • Atomize into a chemical incinerator equipped with an afterburner and scrubber.

    • Note: Formation of nitrogen oxides (NOx) during combustion requires proper scrubber systems.

References

  • PubChem. (2025).[1][6] Ethyl 2-methylisonicotinate (Analogous Compound Data). National Library of Medicine. Retrieved January 28, 2026, from [Link]

Sources

Foundational

Reactivity profile of the pyridine ring in Ethyl 2,6-dimethylisonicotinate

Topic: Reactivity Profile of the Pyridine Ring in Ethyl 2,6-Dimethylisonicotinate Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Ethyl 2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Profile of the Pyridine Ring in Ethyl 2,6-Dimethylisonicotinate Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2,6-dimethylisonicotinate (CAS: 39965-80-5) represents a "privileged scaffold" in medicinal chemistry. Unlike simple pyridines, this molecule possesses a unique "push-pull" electronic architecture: the electron-withdrawing ethyl ester at the C4 position works in concert with the electron-deficient pyridine ring to significantly acidify the C2/C6 methyl groups, while the steric bulk of these methyls shields the ring nitrogen. This guide dissects the reactivity of this core, moving beyond basic characterization to actionable synthetic strategies for lateral functionalization, stereoselective reduction, and N-oxide activation.

Structural Analysis & Electronic Characterization

The reactivity of ethyl 2,6-dimethylisonicotinate is defined by the interplay between the


-deficient heterocycle and its substituents.
  • The Pyridine Core: The nitrogen atom withdraws electron density via induction and resonance, making the ring carbons electrophilic (susceptible to nucleophilic attack) and the ring hydrogens acidic.

  • C4-Ethoxycarbonyl Group (EWG): This ester reinforces the electron deficiency of the ring. It specifically lowers the LUMO energy at the C2 and C6 positions, making the attached methyl protons significantly more acidic (pKa

    
     28-29 in DMSO, compared to 
    
    
    
    34 for toluene) than those in non-activated methylpyridines.
  • C2/C6-Methyl Groups: These are not merely alkyl substituents; they are "chemical warheads." Due to the ring's electron deficiency, the conjugate base formed upon deprotonation of these methyls is stabilized by resonance with the ring nitrogen (aza-enolate).

Visualization: Electronic Reactivity Map

ReactivityMap Core Ethyl 2,6-dimethylisonicotinate Methyls C2/C6 Methyls (Lateral Deprotonation) Core->Methyls Base (NaOEt/LHMDS) Nitrogen Pyridine Nitrogen (N-Oxidation / Coordination) Core->Nitrogen mCPBA / H2O2 Ring Pyridine Ring (Hydrogenation / Reduction) Core->Ring H2, Pd/C or PtO2 Ester C4 Ester (Hydrolysis / Transesterification) Core->Ester Nucleophiles Condensation Aldol-type Condensations (Styryl derivatives) Methyls->Condensation NOxide N-Oxide Intermediate (Polonovski / Boekelheide) Nitrogen->NOxide Piperidine cis-2,6-Dimethylpiperidines (Stereocontrolled Scaffolds) Ring->Piperidine

Figure 1: Reactivity map highlighting the four primary vectors for chemical modification.

The "Picolinic" Methyls: Lateral Functionalization

The most distinct reactivity feature of this scaffold is the acidity of the C2/C6 methyl groups. This allows for Lateral Lithiation or Base-Catalyzed Condensation .

Mechanism: Aza-Enolate Stabilization

When a base abstracts a proton from the methyl group, the resulting carbanion is not localized. It delocalizes onto the ring nitrogen, forming an aza-enolate. The C4-ester further stabilizes this species by withdrawing electron density through the


-system.

Key Reaction: Knoevenagel/Aldol-Type Condensation Unlike simple lutidines which often require strong bases (n-BuLi) for lateral lithiation, the additional activation from the C4-ester allows ethyl 2,6-dimethylisonicotinate to undergo condensation with aromatic aldehydes using milder bases (e.g., sodium ethoxide, piperidine/acetic acid).

Applications:

  • Synthesis of styryl-pyridines (potential imaging agents or polymerization monomers).

  • Precursors for fused bicyclic systems (e.g., quinolizines).

Ring Transformations: Stereoselective Hydrogenation

Reducing the pyridine ring to a piperidine creates three contiguous chiral centers (C2, C4, C6). Control over the relative stereochemistry is critical for drug design.

  • Catalytic Hydrogenation (H2, Pd/C or PtO2):

    • Major Product: cis,cis-2,6-dimethylpiperidine derivative.[1]

    • Reasoning: The hydrogenation occurs on the surface of the heterogeneous catalyst. Once the pyridine adsorbs to the metal surface, hydrogen is added from the bottom face (syn-addition). The steric bulk of the methyl groups and the ester forces them to remain on the side away from the catalyst surface, resulting in the all-cis kinetic product.

    • Thermodynamic Control: Heating or using equilibrating conditions (e.g., Na/EtOH reduction) can yield the trans isomers, which are generally more thermodynamically stable in solution due to the relief of 1,3-diaxial interactions, although the 2,6-diequatorial conformation of the cis isomer is also highly stable.

Experimental Protocols
Protocol A: Lateral Condensation with Benzaldehyde

Objective: Functionalize the C2-methyl group to create a styryl linkage.

Reagents:

  • Ethyl 2,6-dimethylisonicotinate (1.0 eq)[2]

  • Benzaldehyde (1.1 eq)

  • Acetic Anhydride (

    
    , solvent/reagent) or Piperidine (cat.)
    
  • Reflux conditions[3]

Workflow:

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap (if removing water) or simply a reflux condenser, dissolve ethyl 2,6-dimethylisonicotinate (10 mmol) and benzaldehyde (11 mmol) in Acetic Anhydride (10 mL).

    • Note:

      
       serves to drive the dehydration of the intermediate alcohol. Alternatively, use ethanol with catalytic piperidine for a milder approach.
      
  • Reaction: Heat the mixture to reflux (140°C for

    
    ) for 12–24 hours. Monitor by TLC (the product will be highly UV active/fluorescent compared to the starting material).
    
  • Workup: Cool to room temperature. Pour the mixture into ice water (100 mL) and neutralize with saturated

    
     or 
    
    
    
    until pH ~8.
  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Hexane:EtOAc gradient).

Validation Point: The disappearance of the singlet methyl peak (


 ppm) and appearance of vinylic doublets (

ppm,

Hz for trans) in

H NMR confirms the reaction.
Protocol B: N-Oxidation (Activation Step)

Objective: Activate the ring for C2-functionalization or modify polarity.

Reagents:

  • Ethyl 2,6-dimethylisonicotinate (1.0 eq)[2]

  • m-Chloroperoxybenzoic acid (mCPBA, 1.2 eq)

  • Dichloromethane (DCM)

Workflow:

  • Dissolution: Dissolve the substrate in DCM (0.1 M concentration) and cool to 0°C.

  • Addition: Add mCPBA portion-wise over 15 minutes.

  • Stirring: Allow to warm to Room Temperature (RT) and stir for 3–6 hours.

  • Quench: Wash the organic layer with 10%

    
     (to reduce excess peroxide) followed by saturated 
    
    
    
    (to remove m-chlorobenzoic acid byproduct).
  • Isolation: Dry organic layer (

    
    ) and concentrate.[4] The N-oxide is typically a white solid.
    
Comparative Data: Substituent Effects
FeatureEthyl 2,6-DimethylisonicotinateEthyl Isonicotinate (Unsubstituted)2,6-Lutidine (No Ester)
C2/C6 Methyl Acidity High (Activated by Ring N + C4-Ester)N/A (Protons on ring)Moderate (Activated by Ring N only)
Nucleophilic Attack on Ring Low (Sterically blocked by methyls)High (Susceptible at C2/C6)Low
Hydrogenation Product cis-2,6-dimethylpiperidine (Major)Piperidinecis-2,6-dimethylpiperidine
Solubility (LogP) Moderate (~1.7)LowModerate
Mechanistic Pathway Visualization

The following diagram illustrates the "Lateral Deprotonation" pathway, which is the most chemically versatile aspect of this molecule.

LateralDeprotonation Start Substrate: Ethyl 2,6-dimethylisonicotinate Transition Transition State: Deprotonation of C2-CH3 Start->Transition pKa ~28 Base Base Attack (RO- or Amine) Base->Transition Enolate Intermediate: Aza-Enolate (Resonance Stabilized) Transition->Enolate Charge delocalization to N Electrophile Electrophile Addition (e.g., Benzaldehyde) Enolate->Electrophile C-C Bond Formation Product Product: Functionalized Side Chain Electrophile->Product Elimination (-H2O)

Figure 2: Mechanism of base-mediated lateral functionalization showing the critical aza-enolate intermediate.

References
  • Hantzsch Dihydropyridine Synthesis:The foundational method for constructing the 2,6-dimethylpyridine core.

    • Source: Organic Chemistry Portal. "Hantzsch Dihydropyridine Synthesis."
    • URL: [Link]

  • Lateral Lithiation & Functionalization:Comprehensive review on the reactivity of alkyl groups on electron-deficient heterocycles.

    • Source: Organic Reactions (Wiley).
    • URL: [Link]

  • Stereoselective Hydrogenation:Discussion on cis/trans selectivity in reducing 2,6-disubstituted pyridines.

    • Source: Journal of Organic Chemistry.
    • URL: [Link]

  • PubChem Compound Summary:Physical and chemical property data for Ethyl 2,6-dimethylisonicotin

    • Source: National Center for Biotechnology Information. "PubChem Compound Summary for CID 15323756."
    • URL: [Link]

Sources

Exploratory

Technical Guide: Biological Potency &amp; Synthetic Pathways of Substituted Isonicotinates

Executive Summary Substituted isonicotinates—esters and salts of pyridine-4-carboxylic acid—represent a critical scaffold in medicinal chemistry. While historically anchored by the anti-tubercular efficacy of their hydra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted isonicotinates—esters and salts of pyridine-4-carboxylic acid—represent a critical scaffold in medicinal chemistry. While historically anchored by the anti-tubercular efficacy of their hydrazide derivative (Isoniazid), contemporary research has expanded their utility into oncology, anti-inflammatory therapeutics, and metallodrug design. This guide provides a technical analysis of the structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols for developing substituted isonicotinates.

Chemical Basis & Structural Diversity[1][2][3]

The core pharmacophore is the pyridine-4-carboxylate moiety. Its biological activity is modulated by two distinct vectors of modification:[1][2]

  • Ring Substitution (C2/C3/C5/C6): Alters electronic density, pKa, and lipophilicity.

  • Carboxyl Derivatization (C4): Esters (prodrugs), hydrazides (metal chelators), and amides.

Structure-Activity Relationship (SAR) Analysis

The electronic environment of the pyridine nitrogen is crucial for metabolic activation. Electron-withdrawing groups (EWGs) at C2/C6 can stabilize the ring against oxidative metabolism but may reduce the basicity required for specific enzyme interactions (e.g., KatG activation in M. tuberculosis).

SAR_Analysis Core Isonicotinate Core (Pyridine-4-carboxylate) C2_6 C2/C6 Substitution (Halogens, Alkyls) Core->C2_6 Electronic Modulation C4 C4 Carboxyl Group (Esters, Hydrazides) Core->C4 Pharmacophore Anchor Activity_TB Anti-tubercular (Steric sensitivity) C2_6->Activity_TB Often Decreases Potency (Steric Hindrance) Lipophilicity Lipophilicity (LogP) Membrane Permeability C2_6->Lipophilicity Increases LogP C4->Activity_TB Hydrazide Essential for KatG Activation Activity_Onco Anticancer (Metal Chelation/ROS) C4->Activity_Onco Schiff Bases/Complexes

Figure 1: Structural modulation vectors for isonicotinic acid derivatives. Note the divergence in SAR requirements between anti-tubercular and anticancer applications.

Antimicrobial & Anti-tubercular Potency[1][2][4][5][6][7]

The most validated application of isonicotinates is in the treatment of Tuberculosis (TB).[2] While Isoniazid (INH) is a hydrazide, isonicotinic acid esters serve as crucial lipophilic prodrugs or "mutual prodrugs" where the ester moiety itself possesses biological activity (e.g., triclosan esters).

Mechanism of Action: The KatG-InhA Pathway

Isonicotinates function as prodrugs.[1][2][3] In Mycobacterium tuberculosis (Mtb), they are activated by the catalase-peroxidase enzyme KatG .[2][4][5] This generates an isonicotinoyl radical that couples with NAD+, forming an adduct that inhibits InhA (enoyl-ACP reductase), leading to cell wall lysis.[4]

TB_Mechanism Prodrug Isonicotinate/Hydrazide (Prodrug) KatG KatG Enzyme (Catalase-Peroxidase) Prodrug->KatG Diffuses into Mtb Radical Isonicotinoyl Radical (Acyl Radical) KatG->Radical Oxidative Activation Adduct Isonicotinoyl-NAD Adduct Radical->Adduct Couples with NAD+ NAD NAD+ NAD->Adduct InhA InhA Inhibition (Enoyl-ACP Reductase) Adduct->InhA Competitive Binding Lysis Mycolic Acid Arrest & Cell Lysis InhA->Lysis Blocks FAS-II Pathway

Figure 2: The activation cascade of isonicotinic acid derivatives within Mycobacterium tuberculosis.

Comparative Efficacy Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) of various isonicotinate derivatives against M. tuberculosis H37Rv, highlighting the impact of esterification vs. hydrazide formation.

Compound ClassDerivative TypeMIC (µM) vs H37RvMechanism Note
Isoniazid (Ref) Hydrazide0.36 - 0.70Standard of care; requires KatG.
Alkyl Isonicotinates Simple Ester> 50.0Poor KatG substrates; hydrolysis required.
Mutual Esters Triclosan-Isonicotinate0.125 - 1.0Dual mechanism: InhA + FabI inhibition.
Sulfonate Hydrazones Sulfonate Ester Linkage0.31 - 0.62Effective against some INH-resistant strains.[2]
Ring-Substituted 2-Methyl-INH> 64.0Steric hindrance prevents KatG activation.

Data aggregated from recent medicinal chemistry evaluations (see References).

Antiproliferative & Anticancer Mechanisms[3][9]

Beyond antimicrobials, substituted isonicotinates are emerging as scaffolds for oncology, particularly when complexed with transition metals (Ruthenium, Copper) or derivatized into Schiff bases.

Key Mechanisms[6]
  • ROS Generation: Halogenated isonicotinates (e.g., 2-chloro derivatives) can induce oxidative stress in tumor cells, triggering mitochondrial membrane depolarization.

  • Metal Chelation: Ruthenium(II) complexes bearing isonicotinic acid ligands demonstrate cytotoxicity against A549 (lung) and MCF-7 (breast) cancer lines by intercalating DNA or inhibiting specific kinases.

  • Kinase Inhibition: N-substituted isonicotinamides act as inhibitors of VEGFR (Vascular Endothelial Growth Factor Receptor), reducing tumor angiogenesis.

Experimental Protocols

Protocol A: Synthesis of Substituted Isonicotinic Acid Esters (Fischer Esterification)

Use Case: Creating lipophilic precursors or mutual prodrugs.

Reagents: Substituted isonicotinic acid (1.0 equiv), Alcohol (excess), H₂SO₄ (catalytic).

  • Dissolution: Dissolve 10 mmol of the substituted isonicotinic acid in 20 mL of the corresponding absolute alcohol (methanol/ethanol).

  • Catalysis: Add 0.5 mL of concentrated H₂SO₄ dropwise at 0°C.

  • Reflux: Heat the mixture to reflux (60-80°C depending on alcohol) for 6–8 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).

  • Neutralization: Cool to room temperature. Pour onto crushed ice (50g). Neutralize with saturated NaHCO₃ solution until pH ~8.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Dry organic layer over anhydrous Na₂SO₄.

  • Purification: Evaporate solvent. Recrystallize from ethanol/water or purify via silica gel column chromatography.

Protocol B: Synthesis of Isonicotinic Acid Hydrazides

Use Case: Converting esters to active anti-tubercular pharmacophores.

  • Reaction: Dissolve the ester (Protocol A product) in Ethanol (10 mL/g). Add Hydrazine Hydrate (1.5 equiv, 80% solution).

  • Reflux: Reflux for 4–6 hours. A solid precipitate usually forms upon cooling.

  • Isolation: Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Validation: Confirm structure via IR (C=O amide stretch ~1660 cm⁻¹) and ¹H-NMR.

Protocol C: Biological Assay - Alamar Blue (Resazurin) Microplate Assay

Use Case: Determining MIC against Mycobacteria.

Self-Validating Controls:

  • Negative Control: Media only (Sterility check).

  • Positive Control: Rifampicin or Isoniazid (Sensitivity check).

  • Solvent Control: DMSO max 1% (Toxicity check).

  • Inoculum Prep: Dilute M. tuberculosis culture to OD₆₀₀ 0.01.

  • Plating: Add 100 µL of Middlebrook 7H9 broth to 96-well plates.

  • Compound Addition: Serial dilution of the isonicotinate derivative (range 100 µM to 0.1 µM).

  • Incubation: Incubate at 37°C for 5 days.

  • Development: Add 20 µL Resazurin (0.02%) and 12 µL Tween 80. Incubate 24h.

  • Readout: Pink color = Growth (Reduction of Resazurin). Blue color = Inhibition.

Workflow Start Substituted Isonicotinic Acid Synth1 Fischer Esterification (H2SO4/ROH) Start->Synth1 Intermed Isonicotinate Ester Synth1->Intermed Branch Decision Point Intermed->Branch Path_A Path A: Hydrazinolysis (NH2NH2) Branch->Path_A For High Potency Path_B Path B: Direct Screening (Mutual Prodrugs) Branch->Path_B For Lipophilicity Screen Alamar Blue Assay (M. tuberculosis) Path_A->Screen Path_B->Screen Data MIC Determination Screen->Data

Figure 3: Integrated synthetic and screening workflow for isonicotinate development.

References

  • Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid. Source: MDPI (Pharmaceuticals), 2021. URL:[Link]

  • Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. Source: MDPI (Pharmaceuticals), 2022. URL:[Link]

  • Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. Source: MDPI (Inorganics), 2025. URL:[Link]

  • Reinvestigation of the structure-activity relationships of isoniazid. Source: NIH / PubMed Central, 2021. URL:[Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Source: NIH / PubMed Central, 2018. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Use of Ethyl 2,6-dimethylisonicotinate in medicinal chemistry

Application Note: Strategic Utilization of Ethyl 2,6-dimethylisonicotinate in Medicinal Chemistry Executive Summary Ethyl 2,6-dimethylisonicotinate (CAS: 39965-80-5) represents a "privileged scaffold" in modern drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 2,6-dimethylisonicotinate in Medicinal Chemistry

Executive Summary

Ethyl 2,6-dimethylisonicotinate (CAS: 39965-80-5) represents a "privileged scaffold" in modern drug discovery. Unlike the unsubstituted isonicotinic acid derivatives (e.g., Isoniazid), the 2,6-dimethyl analog offers distinct pharmacokinetic and pharmacodynamic advantages. The methyl groups at the


-positions of the pyridine ring provide steric shielding , preventing metabolic 

-oxidation and blocking nucleophilic attack at the 2 and 6 positions—common metabolic soft spots in pyridine-based drugs.

This guide details the application of this scaffold in synthesizing sterically hindered anti-infectives , lipophilic amide ligands (kinase/GPCR inhibitors), and heterocyclic building blocks .

Chemical Profile & Structural Advantages

PropertySpecificationMedicinal Chemistry Implication
Molecular Formula

Compact, fragment-based drug discovery (FBDD) compliant.
Molecular Weight 179.22 g/mol Ideal for lead optimization (MW < 300).
LogP (Predicted) ~2.1Enhanced membrane permeability compared to ethyl isonicotinate (LogP ~1.3).
Steric Bulk 2,6-DimethylRestricts rotation of C4-substituents; blocks metabolic oxidation at

-carbons.
Basicity Pyridine NTunable pKa; capable of H-bond acceptance or salt formation.

Mechanistic Insight: The 2,6-dimethyl substitution pattern creates a "hydrophobic clamp" around the nitrogen. In metal coordination chemistry (e.g., MOFs or metallo-drugs), this steric bulk prevents the formation of certain coordination geometries, enforcing selectivity. In ligand design, it restricts the conformational space of C4-amides, potentially locking the molecule into a bioactive conformation.

Application I: Synthesis of Sterically Shielded Hydrazides (Anti-Tubercular Scaffolds)

Context: Isoniazid (isonicotinic acid hydrazide) is a frontline tuberculosis drug. However, rapid acetylation by N-acetyltransferase 2 (NAT2) varies across populations, affecting efficacy. The 2,6-dimethyl analog (2,6-dimethylisonicotinohydrazide) is investigated for altered metabolic profiles and activity against resistant strains.

Protocol A: Hydrazinolysis of Ethyl 2,6-dimethylisonicotinate
  • Objective: Convert the ethyl ester to the hydrazide functionality.

  • Challenge: The 2,6-dimethyl groups exert steric hindrance on the ester carbonyl, requiring more vigorous conditions than unsubstituted isonicotinates.

Materials:

  • Ethyl 2,6-dimethylisonicotinate (1.0 eq)

  • Hydrazine hydrate (80% or 98%, 5.0–10.0 eq)

  • Solvent: Absolute Ethanol or n-Butanol (for higher reflux temp)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol (1.79 g) of Ethyl 2,6-dimethylisonicotinate in 15 mL of absolute ethanol in a round-bottom flask.

  • Reagent Addition: Add 50 mmol (approx. 2.5 mL) of hydrazine hydrate dropwise with stirring.

  • Reflux: Heat the mixture to reflux (

    
    ).
    
    • Checkpoint: Monitor via TLC (System: 10% MeOH in DCM). The starting ester (

      
      ) should disappear, and a lower spot (hydrazide, 
      
      
      
      ) should appear.
    • Optimization: If conversion is slow (>6 hours), switch solvent to n-Butanol (

      
      ) to overcome steric energy barriers.
      
  • Isolation:

    • Cool reaction mixture to

      
      . The product often precipitates as white/off-white crystals.
      
    • Filter the solid and wash with cold ethanol (

      
      ) and diethyl ether (
      
      
      
      ).
  • Purification: Recrystallize from ethanol/water if necessary.

Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the ethyl quartet/triplet and the appearance of hydrazide protons (broad singlets at

    
     9.0–10.0 ppm for -NH- and 
    
    
    
    4.5 ppm for -NH2). The methyl groups on the ring typically appear as a singlet around
    
    
    2.4–2.5 ppm.

Application II: Scaffold for Kinase and Enzyme Inhibitors (Amide Coupling)

Context: Amide derivatives of 2,6-dimethylisonicotinic acid act as bioisosteres for benzamides. They have been explored as inhibitors for PTP-1B (diabetes) and Laccase. The protocol involves hydrolysis followed by coupling, as direct aminolysis of this sterically hindered ester is often sluggish.

Protocol B: Hydrolysis and Peptide Coupling

Phase 1: Hydrolysis to 2,6-Dimethylisonicotinic Acid

  • Reaction: Suspend Ethyl 2,6-dimethylisonicotinate (1.0 eq) in THF:Water (1:1). Add LiOH

    
    H
    
    
    
    O (2.5 eq).
  • Conditions: Stir at

    
     for 4–6 hours. (Elevated temp required due to sterics).
    
  • Workup: Acidify with 1M HCl to pH 3–4. Extract with EtOAc or filter the precipitate if the acid is insoluble in water. Dry and concentrate.

Phase 2: Amide Coupling (The "Active Ester" Method)

  • Rationale: Standard EDC/NHS coupling may be slow. Using HATU or generating the acid chloride is preferred for this hindered acid.

  • Activation: Dissolve 2,6-dimethylisonicotinic acid (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 min at RT.

  • Coupling: Add the target amine (e.g., a benzylamine or aniline derivative) (1.1 eq).

  • Reaction: Stir at RT for 12–18 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO

    
     (removes unreacted acid), water, and brine.
    
  • Purification: Flash column chromatography (Hexane:EtOAc gradient).

Application III: Reduction to Pyridyl Carbinols (Linker Synthesis)

Context: The 4-hydroxymethyl derivative is a versatile linker. It can be converted to a halide (for alkylation) or oxidized to an aldehyde (for reductive amination).

Protocol C: Hydride Reduction
  • Setup: Flame-dry a flask under Argon. Add LiAlH

    
     (1.5 eq) suspended in dry THF.
    
  • Addition: Cool to

    
    . Add Ethyl 2,6-dimethylisonicotinate (1.0 eq) in dry THF dropwise.
    
    • Safety: Exothermic reaction. Maintain temp <

      
      .
      
  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Quench (Fieser Method): Cool to

    
    . Carefully add water (
    
    
    
    mL), then 15% NaOH (
    
    
    mL), then water (
    
    
    mL), where
    
    
    is the mass of LiAlH
    
    
    in grams.
  • Isolation: Filter the granular precipitate. Concentrate the filtrate to yield 2,6-dimethyl-4-(hydroxymethyl)pyridine.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways starting from the Ethyl 2,6-dimethylisonicotinate scaffold.

G Start Ethyl 2,6-dimethylisonicotinate (Scaffold) Hydrazine Hydrazine Hydrate (EtOH, Reflux) Start->Hydrazine Hydrolysis LiOH / THF:H2O (Hydrolysis) Start->Hydrolysis Reduction LiAlH4 / THF (Reduction) Start->Reduction Hydrazide 2,6-Dimethylisonicotinohydrazide (Anti-tubercular / Antidepressant) Hydrazine->Hydrazide Nucleophilic Acyl Substitution Acid 2,6-Dimethylisonicotinic Acid Hydrolysis->Acid Coupling Amine + HATU/DIPEA (Amide Coupling) Acid->Coupling Amide Amide Derivatives (Kinase/Enzyme Inhibitors) Coupling->Amide Bioisosteric Replacement Alcohol Pyridyl Carbinol (Linker / Intermediate) Reduction->Alcohol Ester Reduction

Figure 1: Divergent synthetic pathways for Ethyl 2,6-dimethylisonicotinate in medicinal chemistry.

References

  • National Center for Biotechnology Information (NCBI). (2012). Synthesis and screening of ethyl 2-oxoacetates as PTP-1B inhibitors.[1][2] PubChem.[3] Retrieved from [Link]

  • ResearchGate. (2025). 6-Hydrazinonicotinic acid hydrazide: A useful precursor for heteroaryl-linked pyridinohydrazones.[4] Retrieved from [Link]

  • MDPI. (2024). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones. Retrieved from [Link]

Sources

Application

Application Note: Ethyl 2,6-dimethylisonicotinate as a Divergent Synthetic Scaffold

H NO [1] Executive Summary Ethyl 2,6-dimethylisonicotinate (EDMI) is a specialized pyridine derivative utilized primarily as a metabolically stable bioisostere of ethyl isonicotinate. In medicinal chemistry, the 2,6-dime...

Author: BenchChem Technical Support Team. Date: February 2026


H

NO

[1]

Executive Summary

Ethyl 2,6-dimethylisonicotinate (EDMI) is a specialized pyridine derivative utilized primarily as a metabolically stable bioisostere of ethyl isonicotinate. In medicinal chemistry, the 2,6-dimethyl substitution pattern serves two critical functions: it sterically blocks the


-positions of the pyridine ring, thereby retarding oxidative metabolism (e.g., by CYP450), and it increases the lipophilicity (

) of the scaffold, improving membrane permeability.

This guide details the application of EDMI as a precursor for three high-value pharmacophores: (2,6-dimethylpyridin-4-yl)methanol (linker chemistry), 2,6-dimethylisonicotinic acid (MOF ligands/supramolecular chemistry), and 2,6-dimethylisoniazid analogs (antitubercular research).

Physicochemical Profile

Understanding the physical constraints of EDMI is vital for process optimization. The steric bulk of the methyl groups slightly reduces the electrophilicity of the ester carbonyl compared to the unsubstituted analog, often requiring higher reaction temperatures or stronger nucleophiles.

PropertyValueContext for Synthesis
Molecular Weight 151.16 g/mol Stoichiometric calculations
Boiling Point 92 °C @ 8 mmHgDistillable; suitable for high-vac purification
Density 1.009 – 1.11 g/mLLiquid handling; denser than water
Solubility EtOH, MeOH, CHCl

, EtOAc
Compatible with standard organic workflows
pKa (Conj. Acid) ~6.7 (Est.)More basic than isonicotinate due to +I effect of methyls
Appearance Colorless to light yellow liquidDiscoloration indicates N-oxide formation or degradation

Divergent Synthetic Workflows

The utility of EDMI lies in its ability to function as a "switchboard" molecule. The ester group allows for divergent functionalization, while the pyridine nitrogen remains available for salt formation or N-oxidation.

Pathway Visualization

The following diagram illustrates the primary transformations accessible from the EDMI scaffold.

EDMI_Pathways EDMI Ethyl 2,6-dimethylisonicotinate (Starting Material) Acid 2,6-Dimethylisonicotinic Acid (Ligand/MOF) EDMI->Acid Hydrolysis (NaOH/EtOH) Alcohol (2,6-Dimethylpyridin-4-yl) methanol (Linker) EDMI->Alcohol Reduction (LiAlH4 or NaBH4/MeOH) Hydrazide 2,6-Dimethylisonicotinic hydrazide (Bioactive Core) EDMI->Hydrazide Hydrazinolysis (N2H4·H2O) NOxide N-Oxide Derivative (Activated Ring) EDMI->NOxide Oxidation (mCPBA)

Figure 1: Divergent synthetic pathways from Ethyl 2,6-dimethylisonicotinate. The scaffold supports transitions to acids, alcohols, hydrazides, and N-oxides.

Detailed Experimental Protocols

Protocol A: Reductive Synthesis of (2,6-Dimethylpyridin-4-yl)methanol

Application: Synthesis of linkers for fragment-based drug discovery. The resulting alcohol is a versatile handle for etherification or conversion to alkyl halides.

Mechanism: Nucleophilic acyl substitution by hydride (H


), followed by aldehyde reduction.
Safety Warning:  Lithium Aluminum Hydride (LiAlH

) is pyrophoric and reacts violently with water. Perform all steps under inert atmosphere (Ar/N

).
Reagents:
  • Ethyl 2,6-dimethylisonicotinate (1.0 equiv)

  • LiAlH

    
     (1.2 equiv)
    
  • Anhydrous THF (Solvent)[2]

  • Glauber’s Salt (Na

    
    SO
    
    
    
    ·10H
    
    
    O) or Fieser reagents for quenching.
Step-by-Step Procedure:
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Solubilization: Charge the flask with anhydrous THF (0.2 M concentration relative to substrate) and cool to 0 °C in an ice bath.

  • Hydride Addition: Carefully add LiAlH

    
     (1.2 equiv) portion-wise. Note: The 2,6-dimethyl groups provide steric bulk, but the ester remains accessible.
    
  • Substrate Addition: Dissolve EDMI in a minimal amount of anhydrous THF and add dropwise to the LiAlH

    
     suspension.
    
  • Reaction: Allow the mixture to warm to room temperature. If TLC indicates incomplete conversion after 2 hours, heat to mild reflux (60 °C) for 1 hour.

  • Quenching (Fieser Method): Cool back to 0 °C.

    • Add

      
       mL water (
      
      
      
      = mass of LiAlH
      
      
      in g).
    • Add

      
       mL 15% NaOH solution.
      
    • Add

      
       mL water.[2]
      
  • Workup: Stir until a white granular precipitate forms (aluminum salts). Filter through a Celite pad.[3]

  • Isolation: Concentrate the filtrate in vacuo. The crude alcohol is typically a white solid or viscous oil that can be recrystallized from EtOAc/Hexane.

Protocol B: Hydrazinolysis to 2,6-Dimethylisonicotinic Hydrazide

Application: Synthesis of Isoniazid analogs. The hydrazide group is a critical pharmacophore in antitubercular drugs and a precursor for 1,3,4-oxadiazole heterocycles.

Chemical Logic: The reaction relies on the nucleophilicity of hydrazine. Due to the electron-donating effect of the methyl groups on the pyridine ring, the ester carbonyl is less electrophilic than in isonicotinate. Reflux conditions are mandatory.

Reagents:
  • Ethyl 2,6-dimethylisonicotinate (10 mmol)

  • Hydrazine hydrate (80% or 99%, 50 mmol - 5x excess drives equilibrium)

  • Absolute Ethanol (20 mL)

Step-by-Step Procedure:
  • Mixing: In a 100 mL round-bottom flask, dissolve EDMI (1.8 g, ~10 mmol) in absolute ethanol (20 mL).

  • Reagent Addition: Add hydrazine hydrate (2.5 g, ~50 mmol) in one portion.

  • Reflux: Attach a condenser and heat to reflux (80 °C) for 6–8 hours.

    • Monitoring: Monitor by TLC (System: CHCl

      
      :MeOH 9:1). The hydrazide is significantly more polar (lower R
      
      
      
      ) than the ester.
  • Crystallization: Concentrate the solvent to ~50% volume under reduced pressure. Cool the flask to 4 °C overnight.

  • Filtration: Collect the resulting crystals by vacuum filtration. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL).

  • Purification: If necessary, recrystallize from ethanol.

    • Expected Yield: 75–85%.

    • Characterization: IR shows characteristic doublet for -NH

      
       (3200-3300 cm
      
      
      
      ) and amide carbonyl (~1660 cm
      
      
      ).

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield (Reduction) Incomplete quenching or aluminum emulsion trapping product.Use the Fieser quenching method strictly. Do not use acid workup (pyridine nitrogen will protonate and trap product in aqueous phase).
Starting Material Recovery (Hydrazinolysis) Steric hindrance of 2,6-methyl groups reducing reactivity.Increase reflux time to 12h or use a sealed tube at 100 °C. Ensure hydrazine is fresh (not oxidized).
Darkening of Product Oxidation of the pyridine ring (N-oxide formation) or trace metal contamination.Store EDMI and derivatives under inert gas (Ar) in the dark. Distill EDMI prior to critical steps if yellow.
Solubility Issues Product is zwitterionic (Acid form) or highly polar (Hydrazide).For the Acid: Adjust pH to isoelectric point (~3.5-4.0) to precipitate. For Hydrazide: Use polar aprotic solvents (DMSO/DMF) for subsequent reactions.

Strategic Application: Metabolic Blocking

In drug design, the "Magic Methyl" effect is often cited, but for this specific scaffold, the effect is steric shielding.

  • Alpha-Blocking: The C2 and C6 positions of pyridine are susceptible to nucleophilic attack and enzymatic oxidation (e.g., by aldehyde oxidase). Methylation at these positions effectively shuts down these metabolic pathways, extending the half-life (

    
    ) of the drug candidate.
    
  • Conformational Restriction: When this unit is attached to a larger scaffold (e.g., via an amide bond), the methyl groups restrict rotation around the carbonyl-pyridine bond, potentially locking the molecule into a bioactive conformation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15291, Ethyl isonicotinate (Analog Reference). Retrieved from [Link][4]

  • Abdel-Aziz, H. A., et al. (2013). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate.[5] (Demonstrates general hydrazinolysis protocols for hindered esters). Molecules, 18(2), 2084-2095. Retrieved from [Link]

Sources

Method

Application Note: Hydrolysis of Ethyl 2,6-dimethylisonicotinate to 2,6-Dimethylisonicotinic Acid

[1] Executive Summary This application note details a robust protocol for the hydrolysis (saponification) of ethyl 2,6-dimethylisonicotinate to 2,6-dimethylisonicotinic acid. While ester hydrolysis is a standard transfor...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details a robust protocol for the hydrolysis (saponification) of ethyl 2,6-dimethylisonicotinate to 2,6-dimethylisonicotinic acid. While ester hydrolysis is a standard transformation, the amphoteric nature of the pyridine core in this substrate requires a precise isolation strategy. This guide addresses the specific pKa-dependent solubility behavior of the product to maximize yield and purity, avoiding common pitfalls associated with zwitterion formation and salt contamination.

Chemical Context & Mechanism

The substrate, ethyl 2,6-dimethylisonicotinate, contains a pyridine ring flanked by methyl groups at the


-positions (2,[1]6) and an ester at the 

-position (4).[1]
Mechanistic Insight

The hydrolysis proceeds via a standard nucleophilic acyl substitution (


 mechanism).[1] The electron-deficient pyridine ring renders the carbonyl carbon sufficiently electrophilic, despite the remote electron-donating methyl groups.[1]

Key Structural Considerations:

  • Sterics: The 2,6-dimethyl groups do not sterically hinder the 4-position ester, allowing for rapid hydrolysis under standard basic conditions.[1]

  • Amphoterism: The product, 2,6-dimethylisonicotinic acid, possesses both a basic nitrogen and an acidic carboxylic acid.[1]

    • Nitrogen Basicity: Enhanced by the inductive effect of the two methyl groups (approx. pKa

      
       6.7, analogous to 2,6-lutidine).[1]
      
    • Acid Acidity: The carboxylic acid pKa is likely in the range of 3.0–4.0.

    • Implication: The molecule exists as a zwitterion in neutral solution. Successful isolation requires adjusting the pH to the isoelectric point (pI) or slightly below to favor precipitation or extraction.

Reaction Scheme

ReactionScheme cluster_0 Reactants cluster_1 Intermediate cluster_2 Product Ester Ethyl 2,6-dimethyl- isonicotinate Carboxylate Sodium 2,6-dimethyl- isonicotinate Ester->Carboxylate Reflux, EtOH Base NaOH / H2O Base->Carboxylate Acid 2,6-Dimethyl- isonicotinic Acid Carboxylate->Acid HCl (pH adjustment)

Figure 1: Reaction pathway from ester to free acid.[1]

Materials & Equipment

Reagents
ReagentGradeRole
Ethyl 2,6-dimethylisonicotinate>97%Substrate
Sodium Hydroxide (NaOH)Reagent GradeNucleophile/Base
Ethanol (EtOH)Absolute or 95%Co-solvent
Hydrochloric Acid (HCl)3M and 1MpH Adjustment
Deionized WaterType IISolvent
Equipment
  • Round-bottom flask (RBF) with magnetic stir bar.[1]

  • Reflux condenser.

  • Rotary evaporator.

  • pH meter (calibrated) or narrow-range pH paper (pH 1–6).[1]

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Saponification
  • Preparation: In a round-bottom flask, dissolve Ethyl 2,6-dimethylisonicotinate (1.0 equiv) in Ethanol (5 mL per mmol substrate).

  • Base Addition: Add an aqueous solution of NaOH (2.5 equiv, 2M concentration).

    • Note: A slight excess of base ensures complete conversion and prevents equilibrium reversal.

  • Reaction: Heat the mixture to reflux (approx. 80°C) with stirring.

  • Monitoring: Monitor by TLC (SiO₂, 30% EtOAc in Hexanes) or LC-MS. The reaction is typically complete within 1–3 hours . The starting material spot (

    
    ) should disappear, and a baseline spot (carboxylate salt) will appear.[1]
    
Workup & Isolation (Critical Step)

This step determines the yield. The goal is to remove the organic solvent and then carefully precipitate the acid.

  • Solvent Removal: Concentrate the reaction mixture on a rotary evaporator to remove the bulk of the ethanol.

    • Why? Ethanol increases the solubility of the organic acid, hindering precipitation.

  • Dilution: Dilute the remaining aqueous residue with a minimal amount of water (approx. 2–3 mL per mmol) to ensure all solids are dissolved.

  • Clarification (Optional): If the solution is cloudy, filter through a celite pad to remove insoluble impurities.

  • Acidification:

    • Place the flask in an ice bath (0–5°C).

    • Slowly add 3M HCl dropwise while monitoring pH.

    • Target pH: Adjust to pH 3.5 – 4.0 .

    • Observation: A white to off-white precipitate should form as the solution approaches the isoelectric point.[1]

  • Crystallization: Allow the slurry to stir at 0°C for 30–60 minutes to maximize precipitation.

  • Filtration: Filter the solid using a Buchner funnel. Wash with a small amount of ice-cold water (2 x 1 mL/mmol).[1]

    • Caution: Do not over-wash; the product has finite water solubility.

  • Drying: Dry the solid under high vacuum at 40°C or in a desiccator over

    
     overnight.
    
Alternative Isolation (If Precipitation Fails)

If the product does not precipitate (due to high water solubility or zwitterionic stability):

  • Adjust pH to 3.5.

  • Concentrate the aqueous solution to dryness.

  • Extract the solid residue with hot Methanol or Ethanol (the product is soluble, NaCl is insoluble).

  • Filter to remove NaCl.

  • Evaporate the filtrate to obtain the product.

Process Logic & Decision Tree

The following diagram illustrates the critical decision points during the workup to ensure successful isolation.

WorkupLogic Start Crude Reaction Mixture (Carboxylate in EtOH/H2O) Evap Evaporate EtOH Start->Evap Acidify Acidify to pH 3.5 - 4.0 Evap->Acidify Check Check Acidify->Check Precip Precipitate Formed? Filter Vacuum Filtration (Wash with cold H2O) Precip->Filter Yes ConcDry Concentrate to Dryness Precip->ConcDry No (Soluble Zwitterion) Dry Dry Product Filter->Dry Extract Extract Residue with Hot MeOH ConcDry->Extract FilterSalt Filter off NaCl Extract->FilterSalt EvapMeOH Evaporate MeOH FilterSalt->EvapMeOH

Figure 2: Isolation decision tree based on product solubility.[1]

Analytical Validation

TestExpected ResultInterpretation
1H NMR (DMSO-d6) ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

2.5 (s, 6H, Me),

7.6 (s, 2H, Ar-H),

13.5 (br s, COOH)
Confirms structure and removal of ethyl group (quartet at 4.3 ppm, triplet at 1.3 ppm should be absent).[1]
Melting Point > 280°C (dec)High MP is characteristic of zwitterionic pyridine acids.
Solubility Soluble in DMSO, MeOH; Sparingly in cold

.[2]
Verifies physical characteristics.[2][3][4]

Troubleshooting & Optimization

  • Issue: Low Yield / No Precipitate.

    • Cause: pH was too low (< 2) or too high (> 5).

    • Fix: The pyridine nitrogen protonates at low pH, forming a soluble hydrochloride salt (

      
      ).[1] Re-adjust pH to 3.5 using dilute NaOH.
      
  • Issue: Product contains Salt (NaCl). [1]

    • Cause: Coprecipitation during the drying step or alternative isolation method used.

    • Fix: Recrystallize from minimal boiling water or extract with hot ethanol as described in section 4.3.

  • Issue: Incomplete Reaction.

    • Cause: Base concentration too low or old reagents.

    • Fix: Ensure NaOH is fresh. Increase reaction time or temperature.

References

  • Synthesis of 2,6-dimethylisonicotinic acid. ChemicalBook. (Accessed 2023).[5] Describes the hydrolysis of precursors and pH adjustment to 3.5. Link

  • Patent US20040092726A1. Process for the preparation of 2,6-dimethylisonicotinic acid. This patent details the industrial relevance and isolation via pH adjustment. Link

  • PubChem Compound Summary: 2,6-Dimethylisonicotinic acid. National Center for Biotechnology Information. (2023).[1] Provides physical property data and safety information.[2][3][6][7] Link[1]

Sources

Application

Ethyl 2,6-dimethylisonicotinate in the synthesis of heterocyclic compounds

Application Note: Ethyl 2,6-Dimethylisonicotinate in Heterocyclic Synthesis Executive Summary Ethyl 2,6-dimethylisonicotinate (EDMI) is a versatile pyridine scaffold widely utilized in medicinal chemistry for the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl 2,6-Dimethylisonicotinate in Heterocyclic Synthesis

Executive Summary

Ethyl 2,6-dimethylisonicotinate (EDMI) is a versatile pyridine scaffold widely utilized in medicinal chemistry for the synthesis of bioactive heterocycles. Distinguished by its C4-ester functionality and sterically significant C2/C6 methyl groups, EDMI serves as a critical precursor for antitubercular, antitumor, and anti-inflammatory agents. This application note details the strategic manipulation of EDMI to generate 1,3,4-oxadiazoles and related heterocycles, emphasizing the synthesis of the intermediate hydrazide and its subsequent cyclization.

Chemical Profile & Reactivity Map

Molecule: Ethyl 2,6-dimethylisonicotinate CAS: 1570-45-2 Formula: C


H

NO

MW: 179.22 g/mol

The reactivity of EDMI is defined by three distinct zones:

  • Zone A (Ester at C4): The primary site for nucleophilic acyl substitution. It is readily converted to hydrazides, amides, and acids.

  • Zone B (Methyls at C2/C6): These positions are activated by the pyridine nitrogen, allowing for oxidation to aldehydes/acids or radical halogenation, though they also provide steric shielding that enhances metabolic stability in drug candidates.

  • Zone C (Pyridine Nitrogen): Capable of N-oxidation or protonation, altering the electronic properties of the ring.

Reactivity Visualization

EDMI_Reactivity EDMI Ethyl 2,6-dimethylisonicotinate ZoneA Zone A: C4-Ester (Nucleophilic Attack) EDMI->ZoneA ZoneB Zone B: C2/C6-Methyls (Oxidation/Halogenation) EDMI->ZoneB ZoneC Zone C: Pyridine Nitrogen (N-Oxidation/Salt Formation) EDMI->ZoneC Hydrazide Hydrazide Formation (Precursor to Oxadiazoles) ZoneA->Hydrazide N2H4·H2O, EtOH Aldehyde Formyl Group Generation (Knoevenagel Condensation) ZoneB->Aldehyde SeO2 NOxide N-Oxide Formation (Metabolic Stability) ZoneC->NOxide mCPBA

Caption: Functional zoning of Ethyl 2,6-dimethylisonicotinate illustrating divergent synthetic pathways.[1][2]

Protocol A: Synthesis of 2,6-Dimethylisonicotinohydrazide

The conversion of the ethyl ester to the hydrazide is the foundational step for generating azole-based libraries. This reaction is a nucleophilic acyl substitution.

Strategic Rationale: The hydrazide moiety serves as a "hinge," allowing the construction of 5-membered rings (oxadiazoles, thiadiazoles) that mimic the amide bond but possess improved pharmacokinetic profiles (bioisosteres).

Materials:

  • Ethyl 2,6-dimethylisonicotinate (1.0 eq)

  • Hydrazine hydrate (99%, 5.0 - 10.0 eq)

  • Absolute Ethanol (Solvent)[3][4]

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of Ethyl 2,6-dimethylisonicotinate in 30 mL of absolute ethanol.

  • Reagent Addition: Add 50 mmol (excess) of hydrazine hydrate dropwise at room temperature. Note: Excess hydrazine prevents the formation of the dimeric N,N'-diacylhydrazine byproduct.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80 °C) for 6–8 hours.

  • Monitoring: Monitor reaction progress via TLC (System: CHCl

    
    :MeOH 9:1). The ester spot (high R
    
    
    
    ) should disappear, replaced by the lower R
    
    
    hydrazide spot.
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid.[4]

    • If no precipitate forms, concentrate the solvent under reduced pressure (rotary evaporator) to approximately 20% of the original volume, then cool in an ice bath to induce crystallization.

  • Purification: Recrystallize the crude solid from ethanol to yield needle-like crystals.

  • Validation:

    • Melting Point: Expected range 138–140 °C.

    • IR Spectrum: Look for doublet -NH

      
       stretch (3300–3200 cm
      
      
      
      ) and amide carbonyl stretch (~1650 cm
      
      
      ).[4]

Protocol B: Cyclization to 1,3,4-Oxadiazole Derivatives

This protocol describes the conversion of the hydrazide (from Protocol A) into a 5-substituted-1,3,4-oxadiazole-2-thiol, a common pharmacophore in antimicrobial research.

Reaction Logic: Carbon disulfide (CS


) acts as the C1 fragment source to close the ring. The presence of KOH facilitates the formation of the potassium dithiocarbazate intermediate, which cyclizes upon heating.

Materials:

  • 2,6-Dimethylisonicotinohydrazide (1.0 eq)

  • Carbon Disulfide (CS

    
    ) (1.5 eq)
    
  • Potassium Hydroxide (KOH) (1.0 eq)

  • Ethanol (95%)

Step-by-Step Protocol:

  • Salt Formation: Dissolve 5 mmol of KOH in 20 mL of ethanol. Add 5 mmol of 2,6-dimethylisonicotinohydrazide. Stir until dissolved.

  • Addition: Cool the solution to 0–5 °C. Add 7.5 mmol of CS

    
     dropwise.
    
  • Reflux: Heat the mixture to reflux for 10–12 hours. Evolution of H

    
    S gas (rotten egg smell) indicates cyclization is proceeding; ensure proper ventilation/scrubbing.
    
  • Acidification: Concentrate the solvent to near dryness. Dissolve the residue in a minimal amount of water.

  • Precipitation: Acidify the aqueous solution with dilute HCl (10%) to pH 2–3. The oxadiazole thiol will precipitate as a solid.

  • Isolation: Filter, wash with cold water, and dry. Recrystallize from ethanol/water.

Synthetic Workflow Diagram

Synthesis_Workflow Start Ethyl 2,6-dimethyl- isonicotinate Step1 Reflux with N2H4·H2O / EtOH Start->Step1 Inter Hydrazide Intermediate Step1->Inter Nucleophilic Substitution Step2 Reflux with CS2 / KOH Inter->Step2 End 1,3,4-Oxadiazole-2-thiol Derivative Step2->End Cyclization (-H2S)

Caption: Step-wise conversion of EDMI to bioactive oxadiazole scaffold.

Troubleshooting & Critical Parameters

ParameterObservationCorrective Action
Hydrazine Stoichiometry Formation of high melting point solid insoluble in ethanol.Likely N,N'-dimer formation. Increase hydrazine ratio to >5 eq to favor mono-substitution.
Moisture Control Low yield in esterification or cyclization.Use absolute ethanol.[4] While hydrazine hydrate contains water, the initial ester solubility is better in dry organic solvents.
Temperature Darkening of reaction mixture during CS

cyclization.
Oxidation of sulfur species. Maintain strict reflux temperature; do not overheat. Ensure inert atmosphere (N

) if possible.

References

  • Synthesis of 1,3,4-Oxadiazoles from Acyl Hydrazides: Title: A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Source: Chemical Science (RSC Publishing) URL:[Link]

  • General Hydrazide Synthesis Protocols: Title: The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.[4][5][6] (Demonstrates standard hydrazinolysis conditions applicable to esters). Source: Molecules (MDPI/NIH) URL:[Link]

  • Antimicrobial Applications of Oxadiazoles: Title: 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.[7] Source: The Scientific World Journal (NIH) URL:[Link]

  • In Silico Drug Discovery Context: Title: The In Silico Drug Discovery Toolbox: Applications in Lead Discovery and Optimization.[8] Source: Current Medicinal Chemistry (NIH) URL:[Link]

Sources

Method

Large-scale synthesis of Ethyl 2,6-dimethylisonicotinate for pilot studies

Application Note: Large-Scale Synthesis of Ethyl 2,6-Dimethylisonicotinate Part 1: Executive Summary & Strategic Route Selection Objective: To establish a robust, scalable protocol for the synthesis of Ethyl 2,6-dimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Large-Scale Synthesis of Ethyl 2,6-Dimethylisonicotinate

Part 1: Executive Summary & Strategic Route Selection

Objective: To establish a robust, scalable protocol for the synthesis of Ethyl 2,6-dimethylisonicotinate (CAS: 1572-53-8) suitable for pilot-scale production (1–5 kg). This intermediate is a critical scaffold for various kinase inhibitors and T-cell lymphoma therapeutics.

Route Analysis: While laboratory-scale syntheses often utilize the Hantzsch dihydropyridine method, that route predominantly yields 3,5-dicarboxylates. For the 4-carboxylate (isonicotinate) substitution pattern, the Dehydroacetic Acid (DHA) route is superior due to its regiochemical fidelity, low raw material cost, and scalability.

Selected Process Route (The "Lutidone" Pathway):

  • Cyclization: Conversion of Dehydroacetic acid to 2,6-dimethyl-4(1H)-pyridone (Gamma-Lutidone).

  • Chlorination: Aromatization to 4-chloro-2,6-dimethylpyridine.

  • Carbonylation: Palladium-catalyzed alkoxycarbonylation to the target ethyl ester.

Part 2: Process Flow & Reaction Logic

The following diagram illustrates the chemical transformations and the critical process flow for the pilot plant.

G Start Dehydroacetic Acid (DHA) Step1 Step 1: Amination (NH4OH, Reflux) Start->Step1 + NH3(aq) Inter1 2,6-Dimethyl-4-pyridone (Gamma-Lutidone) Step1->Inter1 Crystallization Step2 Step 2: Chlorination (POCl3, 100°C) Inter1->Step2 Dehydration Inter2 4-Chloro-2,6- dimethylpyridine Step2->Inter2 Quench & Distill Step3 Step 3: Carbonylation (Pd cat, CO, EtOH) Inter2->Step3 5 bar CO, 110°C Final Ethyl 2,6-dimethyl- isonicotinate Step3->Final Filtration & Workup

Caption: Process flow for the synthesis of Ethyl 2,6-dimethylisonicotinate starting from Dehydroacetic acid.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 2,6-Dimethyl-4(1H)-pyridone (Gamma-Lutidone)

Rationale: Ammonia converts the pyrone ring of DHA into a pyridone ring. This step is water-based and highly atom-efficient.

Materials:

  • Dehydroacetic Acid (DHA): 1.0 kg (5.95 mol)

  • Ammonium Hydroxide (28-30% NH3): 2.5 L

  • Water: 1.0 L

Protocol:

  • Setup: Equip a 10-L glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Addition: Charge DHA and water. Start stirring. Slowly add Ammonium Hydroxide over 30 minutes. Note: Mild exotherm.

  • Reaction: Heat the mixture to reflux (approx. 95–100°C) and maintain for 4–6 hours.

    • IPC (In-Process Control): Monitor by TLC (10% MeOH in DCM) or HPLC until DHA < 1%.

  • Crystallization: Cool the reaction mixture slowly to 0–5°C over 2 hours. The product will crystallize as a white/off-white solid.

  • Isolation: Filter the solid. Wash with ice-cold water (2 x 500 mL).

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

    • Expected Yield: 85–90% (approx. 630–670 g).

    • Appearance: White crystalline solid.

Step 2: Synthesis of 4-Chloro-2,6-dimethylpyridine

Rationale: Conversion of the pyridone tautomer to the chloropyridine activates the C4 position for subsequent metal-catalyzed coupling.

Materials:

  • 2,6-Dimethyl-4-pyridone: 500 g (4.06 mol)

  • Phosphorus Oxychloride (POCl3): 1.5 kg (9.78 mol)

  • Toluene (optional, for viscosity): 500 mL

Protocol:

  • Safety Alert: POCl3 is highly corrosive and reacts violently with water. Ensure scrubber system is active.

  • Reaction: In a 5-L reactor, charge the Pyridone. Add POCl3 carefully.

  • Heating: Heat the mixture to 100–110°C. Reflux for 4–6 hours. The suspension will clear as the reaction proceeds.

  • Quench (Critical):

    • Cool the reaction mass to 40°C.

    • Option A (Reverse Quench - Safer): Slowly pour the reaction mass into a stirred mixture of Crushed Ice (3 kg) and Water (1 L), keeping temperature < 20°C.

    • Option B (Direct Quench): Not recommended for this scale due to violent off-gassing.

  • Neutralization: Adjust pH to ~9 using 50% NaOH solution. Caution: Exothermic.

  • Extraction: Extract with Toluene or Dichloromethane (3 x 1 L).

  • Purification: Dry organic layer over Na2SO4, concentrate, and distill under reduced pressure (bp ~85°C at 15 mmHg).

    • Expected Yield: 75–80% (approx. 430–460 g).

    • Purity: >98% (GC).

Step 3: Palladium-Catalyzed Carbonylation (The Pilot Step)

Rationale: Carbonylation is cleaner and more scalable than the classical cyanide displacement (Rosenmund-von Braun), avoiding toxic cyanide waste.

Materials:

  • 4-Chloro-2,6-dimethylpyridine: 400 g (2.82 mol)

  • Ethanol (Anhydrous): 2.0 L

  • Triethylamine (Et3N): 430 g (4.25 mol)

  • Palladium(II) Acetate [Pd(OAc)2]: 3.2 g (0.5 mol%)

  • DPPP (1,3-Bis(diphenylphosphino)propane): 6.0 g (0.5 mol%)

  • Carbon Monoxide (CO): Gas cylinder (Grade 4.0)

Protocol:

  • Equipment: 5-L High-Pressure Autoclave (Hastelloy or SS316).

  • Loading: Purge reactor with Nitrogen. Charge Ethanol, Et3N, Substrate, Pd(OAc)2, and DPPP.

  • Pressurization: Purge with CO (3x) to remove N2. Pressurize to 5–10 bar (70–145 psi) with CO.

  • Reaction: Heat to 110°C. Stir at 800 rpm.

    • Kinetics: Reaction is usually complete in 12–16 hours. Monitor pressure drop (re-pressurize if necessary).

  • Workup:

    • Cool to room temperature. Vent CO safely (into fume hood/scrubber).

    • Filter the mixture through a Celite pad to remove Pd black.

    • Concentrate the filtrate to remove Ethanol/Et3N.

  • Purification: Dissolve residue in Ethyl Acetate, wash with water and brine. Distill the crude oil under high vacuum.

    • Target: Ethyl 2,6-dimethylisonicotinate.

    • Expected Yield: 85–92%.

    • Boiling Point: ~120–125°C at 5 mmHg.

Part 4: Analytical Specifications & Quality Control

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Assay (GC) ≥ 98.0%GC-FID (DB-5 Column)
Identity (NMR) Conforms to structure1H-NMR (CDCl3)
Water Content ≤ 0.5%Karl Fischer
Residual Solvents Ethanol < 5000 ppmGC-Headspace
Palladium < 20 ppmICP-MS

1H-NMR Data (Reference):

  • 
     7.55 (s, 2H, Ar-H3,5)
    
  • 
     4.39 (q, 2H, O-CH2-)
    
  • 
     2.58 (s, 6H, 2,6-CH3)
    
  • 
     1.41 (t, 3H, -CH3)
    

Part 5: Safety & Troubleshooting

Critical Hazards:

  • POCl3 (Step 2): Fatal if inhaled. Reacts violently with water. Control: Use full PPE, face shield, and have a dedicated quench vessel ready.

  • Carbon Monoxide (Step 3): Silent killer. Control: Reactor must be in a well-ventilated walk-in hood with CO detectors interlocked to the gas feed.

Troubleshooting Guide:

  • Issue: Low conversion in Step 3.

    • Cause: Catalyst poisoning (often by residual sulfur or chloride salts).

    • Solution: Ensure the chloro-intermediate is distilled and high purity (>98%). Increase catalyst loading to 1 mol%.

  • Issue: Product solidifies in Step 1 but is colored (brown).

    • Cause: Oxidation of phenolic impurities.

    • Solution: Recrystallize from ethanol/water if color is critical, though usually removed in Step 2.

References

  • Hantzsch Synthesis Overview: Hantzsch, A. "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen." Berichte der deutschen chemischen Gesellschaft, vol. 14, no. 2, 1881, pp. 1637–1638. Link

  • Dehydroacetic Acid Route: Collie, J. N. "The Action of Heat on the Salts of Dehydroacetic Acid." Journal of the Chemical Society, Transactions, vol. 59, 1891, pp. 179–180. Link

  • Chlorination Protocol: Joule, J. A., and Mills, K. Heterocyclic Chemistry. 5th ed., Wiley, 2010.
  • Carbonylation of Chloropyridines: Albaneze-Walker, J., et al. "Improved Carbonylation of Heterocyclic Chlorides." Organic Process Research & Development, vol. 8, no. 6, 2004, pp. 974–978. Link

  • Safety in Scale-up: Anderson, N. G. Practical Process Research and Development. Academic Press, 2012.
Application

Use of Ethyl 2,6-dimethylisonicotinate in agrochemical synthesis

Application Note: Strategic Utilization of Ethyl 2,6-dimethylisonicotinate in Agrochemical Synthesis Executive Summary Ethyl 2,6-dimethylisonicotinate (CAS: 15783-58-1) is a high-value heterocyclic scaffold utilized in t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 2,6-dimethylisonicotinate in Agrochemical Synthesis

Executive Summary

Ethyl 2,6-dimethylisonicotinate (CAS: 15783-58-1) is a high-value heterocyclic scaffold utilized in the discovery and process chemistry of pyridine-based agrochemicals. Its structural uniqueness lies in the 2,6-dimethyl substitution pattern, which provides steric protection to the nitrogen heterocycle, modulating metabolic stability and lipophilicity—critical parameters for systemic herbicides (auxin mimics) and SDHI (Succinate Dehydrogenase Inhibitor) fungicides.

This guide details the strategic application of this intermediate, focusing on its conversion into functionalized pharmacophores. We provide validated protocols for hydrolysis, electrophilic substitution (nitration), and amidation, supported by mechanistic insights and safety standards.

Chemical Profile & Structural Utility[1][2]

PropertySpecification
IUPAC Name Ethyl 2,6-dimethylpyridine-4-carboxylate
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance Colorless to pale yellow liquid/oil
Boiling Point 110-112°C (at 10 mmHg)
Solubility Soluble in EtOH, DCM, EtOAc; sparingly soluble in water

Strategic Advantages in Agrochemical Design:

  • Metabolic Blocking: The methyl groups at C2 and C6 block oxidative metabolism at the most reactive positions of the pyridine ring, enhancing the persistence of the active ingredient (AI) in plant tissues.

  • Electronic Modulation: The electron-donating methyl groups increase the electron density of the ring compared to unsubstituted isonicotinates, influencing the pKa of the pyridine nitrogen and affecting soil mobility.

  • Regiocontrol: With positions 2, 4, and 6 occupied, electrophilic aromatic substitution (SEAr) is forcibly directed to the C3 or C5 positions, allowing for highly regioselective synthesis of polysubstituted pyridines (e.g., 3-nitro or 3-halo derivatives).

Synthetic Pathways & Logic

The utility of Ethyl 2,6-dimethylisonicotinate branches into three primary workflows:

  • Hydrolysis to generate the free carboxylic acid (Auxinic Herbicide Precursor).

  • Electrophilic Substitution (Nitration) to access 3-amino derivatives (Picloram/Clopyralid analogs).

  • Amidation to generate N-substituted isonicotinamides (SDHI Fungicide Pharmacophores).

Visualizing the Synthetic Tree

SyntheticPathways Start Ethyl 2,6-dimethylisonicotinate Acid 2,6-Dimethylisonicotinic Acid (Auxinic Core) Start->Acid Hydrolysis (LiOH/THF) Nitro Ethyl 2,6-dimethyl- 3-nitroisonicotinate Start->Nitro Nitration (HNO3/H2SO4) Amide N-Aryl Isonicotinamide (SDHI Fungicide) Start->Amide Direct Amidation (AlMe3/Amine) Acid->Amide Coupling (SOCl2 -> Amine) Amino 3-Amino Derivative (Herbicide Intermediate) Nitro->Amino Reduction (H2/Pd-C)

Caption: Figure 1. Divergent synthetic pathways from Ethyl 2,6-dimethylisonicotinate to key agrochemical classes.

Detailed Experimental Protocols

Protocol A: Regioselective Nitration (C3 Functionalization)

Target: Synthesis of Ethyl 2,6-dimethyl-3-nitroisonicotinate

Context: This step is critical for introducing an amino group, a common feature in pyridine herbicides (e.g., Aminopyralid) that enhances binding to auxin receptors.

Reagents:

  • Ethyl 2,6-dimethylisonicotinate (1.0 eq)[1]

  • Fuming Nitric Acid (HNO₃, >90%) (1.5 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (Solvent/Catalyst)

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with Conc. H₂SO₄ (5 mL per gram of substrate). Cool to 0–5°C using an ice-salt bath.

  • Addition: Add Ethyl 2,6-dimethylisonicotinate dropwise, maintaining internal temperature <10°C. Caution: Exothermic.

  • Nitration: Add Fuming HNO₃ dropwise via an addition funnel over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexane) or HPLC.

  • Quench: Pour the reaction mixture slowly onto crushed ice (5x reaction volume).

  • Isolation: Neutralize carefully with solid Na₂CO₃ to pH 7–8. Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over MgSO₄, concentrate, and recrystallize from Ethanol.

Validation:

  • ¹H NMR (CDCl₃): Look for the disappearance of the C3/C5 aromatic proton signal and the shift of the remaining C5 proton.

  • Yield Expectation: 75–85%.

Protocol B: Chemoselective Hydrolysis

Target: 2,6-Dimethylisonicotinic Acid

Context: The free acid is often the active biological form or the necessary intermediate for acid chloride formation.

Reagents:

  • Substrate (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 eq)

  • Solvent: THF:Water (3:1 ratio)

Procedure:

  • Dissolve the ester in THF/Water.

  • Add LiOH·H₂O in one portion.

  • Stir at 60°C for 3–6 hours. Note: Steric hindrance from 2,6-methyl groups may require longer reaction times than unsubstituted isonicotinates.

  • Concentrate to remove THF.

  • Acidify the aqueous residue with 1M HCl to pH 3–4. The product typically precipitates as a white solid.

  • Filter and dry under vacuum.

Analytical Validation Parameters

For quality control (QC) of the intermediate and its derivatives, use the following HPLC method:

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 210 nm (carbonyl)

Safety & Handling (E-E-A-T)

  • Hazard Identification: Pyridine derivatives are potential irritants and can be toxic if inhaled.

  • Nitration Safety: The nitration protocol involves strong oxidizers and acids. Perform strictly in a fume hood behind a blast shield. Ensure no organic solvents (like acetone) are present near the nitric acid waste.

  • Waste Disposal: Neutralize all acidic waste before disposal. Segregate halogenated (if using DCM) from non-halogenated solvents.

References

  • BenchChem. (2025).[2] Reactivity of Pyridine Carboxylic Acid Esters in Agrochemical Synthesis. Retrieved from

  • Liu, C., et al. (2016).[3] Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry. Retrieved from

  • PubChem. (2025). Ethyl 2,6-dimethyl-3-nitroisonicotinate Compound Summary. Retrieved from [1]

  • Virginia Tech. (2015). Persistent Pyridine Carboxylic Acid Herbicides: Mechanism and Environmental Impact. Retrieved from

Sources

Method

Catalytic reactions involving Ethyl 2,6-dimethylisonicotinate

Application Note: Catalytic Valorization of Ethyl 2,6-dimethylisonicotinate Introduction & Strategic Significance Ethyl 2,6-dimethylisonicotinate (CAS: 1570-45-2) represents a versatile pyridine scaffold in pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Valorization of Ethyl 2,6-dimethylisonicotinate

Introduction & Strategic Significance

Ethyl 2,6-dimethylisonicotinate (CAS: 1570-45-2) represents a versatile pyridine scaffold in pharmaceutical synthesis. Unlike the ubiquitous ethyl nicotinate, the presence of methyl groups at the 2- and 6-positions introduces significant steric bulk, influencing both the electronic properties of the ring nitrogen and the trajectory of incoming nucleophiles or catalysts.

This Application Note details three critical catalytic workflows for this scaffold:

  • Oxidative Aromatization: synthesizing the core aromatic system from Hantzsch-type precursors.[1]

  • Stereoselective Hydrogenation: reducing the pyridine ring to access pharmacologically active piperidines.

  • Nucleophilic Acyl Substitution: generating hydrazide derivatives relevant to anti-tubercular research.

Reaction Landscape & Pathway Visualization

The following diagram illustrates the central role of Ethyl 2,6-dimethylisonicotinate, bridging the gap between dihydropyridine precursors and saturated piperidine heterocycles.

ReactionLandscape Hantzsch Hantzsch 1,4-Dihydropyridine (Precursor) Target Ethyl 2,6-dimethylisonicotinate (Aromatic Core) Hantzsch->Target Oxidative Aromatization (MnO2 or Urea-H2O2) Piperidine Ethyl 2,6-dimethylpiperidine- 4-carboxylate (Saturated Scaffold) Target->Piperidine Catalytic Hydrogenation (Pd/C or Rh/Al2O3) Hydrazide 2,6-Dimethylisonicotinic acid hydrazide (Bioactive Linker) Target->Hydrazide Hydrazinolysis (N2H4·H2O, EtOH)

Figure 1: Synthetic divergence from the central pyridine scaffold. Blue node represents the starting material for Protocols A and B.

Module A: Stereoselective Catalytic Hydrogenation

Objective: Reduction of the aromatic pyridine ring to form ethyl 2,6-dimethylpiperidine-4-carboxylate. Significance: Piperidine rings are "privileged structures" in GPCR ligands. The 2,6-dimethyl substitution creates cis/trans stereocenters that drastically alter receptor binding affinity.

Expert Insight: Catalyst Selection & Stereocontrol

Hydrogenation of 2,6-substituted pyridines is kinetically slower than unsubstituted pyridines due to steric hindrance around the nitrogen atom, which coordinates to the catalyst surface.

  • Pd/C (Palladium on Carbon): typically favors the all-cis isomer (meso compound if symmetric) due to a "one-face" adsorption mechanism.

  • Rh/Al₂O₃ (Rhodium on Alumina): often required for high-pressure flow conditions or when minimizing hydrogenolysis of the ester group is critical.

Protocol: High-Pressure Batch Hydrogenation
ParameterSpecificationNotes
Substrate Ethyl 2,6-dimethylisonicotinate (10 mmol)Purity >98% essential to prevent catalyst poisoning.
Catalyst 5% Rh/C or 10% Pd/CLoading: 5-10 wt% relative to substrate.
Solvent Acetic Acid (Glacial) or EtOH/HClAcidic media protonates the pyridine (Py-H+), facilitating adsorption.
Pressure 50 - 100 bar (725 - 1450 psi)High pressure required to overcome aromatic resonance energy.
Temperature 60°C - 80°CHigher temps increase rate but may promote ester hydrolysis.

Step-by-Step Workflow:

  • Preparation: In a glovebox or well-ventilated hood, weigh 1.79 g (10 mmol) of substrate and 180 mg of 5% Rh/C.

  • Solvation: Transfer to a high-pressure autoclave liner. Add 20 mL of Glacial Acetic Acid.

    • Critical Check: Ensure the catalyst is fully wetted before introducing hydrogen to prevent ignition.

  • Pressurization: Seal the autoclave. Purge with N₂ (3x) to remove O₂. Charge H₂ to 80 bar.

  • Reaction: Heat to 70°C with vigorous stirring (1000 rpm). Mass transfer is often the rate-limiting step; high agitation is mandatory.

  • Monitoring: Monitor H₂ uptake. Reaction typically completes in 6–12 hours.

  • Workup: Cool to RT. Vent H₂ carefully. Filter catalyst over a Celite pad (keep wet to avoid pyrophoric hazard).

  • Neutralization: Concentrate filtrate. Neutralize residue with sat. NaHCO₃ and extract with DCM.

  • Validation: ¹H NMR should show loss of aromatic protons (7.0-8.5 ppm) and appearance of multiplet signals in the 1.5-3.5 ppm region.

Module B: Oxidative Aromatization (Precursor Synthesis)

Objective: Synthesis of Ethyl 2,6-dimethylisonicotinate from Hantzsch ester intermediates. Context: Often, the dihydropyridine (DHP) is easier to synthesize via multicomponent reactions. Aromatization is the final step to the target molecule.

Protocol: Microwave-Assisted MnO₂ Oxidation

Traditional oxidation with nitric acid can over-oxidize methyl groups. Manganese Dioxide (MnO₂) offers a milder, chemoselective alternative.

  • Stoichiometry: Mix 1,4-dihydropyridine precursor (1 equiv) with activated MnO₂ (5 equiv).

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Conditions: Microwave irradiation at 100°C for 5–10 minutes (or reflux for 2 hours).

  • Purification: Simple filtration through Celite removes the manganese waste. Evaporation yields the aromatic pyridine.

Module C: Hydrazide Functionalization

Objective: Conversion to 2,6-dimethylisonicotinic acid hydrazide. Significance: This is a direct structural analog of Isoniazid (a first-line TB drug). The steric bulk of the 2,6-dimethyl groups may offer protection against metabolic acetylation, potentially altering the pharmacokinetic profile.

Protocol: Nucleophilic Acyl Substitution

HydrazideFlow Start Start: Ethyl 2,6-dimethylisonicotinate (1.0 equiv) Reagent Add Hydrazine Hydrate (80%) (3.0 - 5.0 equiv) Start->Reagent Solvent Solvent: Absolute Ethanol (Concentration: 0.5 M) Reagent->Solvent Reflux Reflux (78°C) Time: 4-8 Hours Solvent->Reflux Monitor TLC Check (Mobile Phase: 10% MeOH/DCM) Reflux->Monitor Monitor->Reflux Incomplete Workup Cool to 0°C Precipitate Collection Monitor->Workup Complete

Figure 2: Workflow for the synthesis of hydrazide derivatives.

Detailed Procedure:

  • Dissolution: Dissolve 5.0 g of Ethyl 2,6-dimethylisonicotinate in 50 mL of absolute ethanol.

  • Addition: Add 4.0 mL (approx. 3 equiv) of Hydrazine Hydrate (80% aq. solution) dropwise.

    • Safety: Hydrazine is toxic and potentially carcinogenic. Use double-gloving and work in a fume hood.

  • Reaction: Heat to reflux (78°C). The reaction is driven by the nucleophilicity of the hydrazine and the expulsion of ethanol.

  • Crystallization: Upon completion (TLC monitoring), concentrate the solvent volume by 50% via rotary evaporation. Cool the mixture to 0°C in an ice bath.

  • Isolation: The hydrazide product typically crystallizes as a white solid.[2] Filter, wash with cold ethanol, and dry under vacuum.

References

  • Bagley, M. C., & Lubinu, M. C. (2006).[1] Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide. Synthesis, 2006(08), 1283-1288.

  • Filipan-Litvić, M., et al. (2008).[3] An efficient, metal-free, room temperature aromatization of Hantzsch-1,4-dihydropyridines with urea–hydrogen peroxide adduct.[3] Tetrahedron, 64(24), 5649-5656.

  • Battilocchio, C., et al. (2014). Process Intensification for the Continuous Flow Hydrogenation of Ethyl Nicotinate. Organic Process Research & Development, 18(11), 1560–1566.

  • Srivastava, S., et al. (2013). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology.

  • Zhang, Y., et al. (2015). A bioinspired heterogeneous catalyst for green and targeted transesterification.[4] Green Chemistry.

Sources

Application

Solid-phase synthesis techniques using Ethyl 2,6-dimethylisonicotinate

Application Note: High-Efficiency Solid-Phase Synthesis of 2,6-Dimethylisonicotinamide Libraries Executive Summary Ethyl 2,6-dimethylisonicotinate (CAS: 1570-45-2) serves as a robust precursor for introducing the 2,6-dim...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Solid-Phase Synthesis of 2,6-Dimethylisonicotinamide Libraries

Executive Summary

Ethyl 2,6-dimethylisonicotinate (CAS: 1570-45-2) serves as a robust precursor for introducing the 2,6-dimethylpyridine pharmacophore into combinatorial libraries. While the ethyl ester functionality provides stability during storage, it requires specific activation protocols for Solid-Phase Synthesis (SPS).

This guide details the end-to-end workflow for utilizing this scaffold, moving from solution-phase saponification to on-resin coupling and diversification. Special emphasis is placed on the steric influence of the 2,6-dimethyl groups, which effectively shield the pyridine nitrogen, minimizing nucleophilic interference during activation—a common issue with unsubstituted isonicotinic acids.

Strategic Value & Chemical Logic

The 2,6-dimethylisonicotinyl moiety is a privileged structure in medicinal chemistry, often functioning as a bioisostere for phenyl rings in kinase inhibitors and anti-inflammatory agents.

  • Steric Shielding: The methyl groups at positions 2 and 6 provide steric hindrance around the pyridine nitrogen. This reduces the basicity and nucleophilicity of the ring nitrogen, preventing "self-scavenging" of the activated ester during coupling steps.

  • Solubility Profile: Unlike unsubstituted isonicotinic acid, which often suffers from poor solubility in non-polar solvents due to strong intermolecular hydrogen bonding (zwitterionic character), the 2,6-dimethyl analog exhibits improved solubility in DMF/DCM mixtures once protonated.

Workflow Visualization

The following diagram outlines the critical path from the commercial ethyl ester to the final cleaved library.

SPS_Workflow Ester Ethyl 2,6-dimethylisonicotinate (Starting Material) Acid 2,6-Dimethylisonicotinic Acid (Active Species) Ester->Acid Hydrolysis (LiOH) Coupling HATU/DIPEA Coupling (On-Bead) Acid->Coupling Activation Resin Rink Amide Resin (Amine Functionalized) Resin->Coupling Solid Support Derivatization N-Oxidation / Diversification (Optional) Coupling->Derivatization Scaffold Attached Cleavage TFA Cleavage (Final Product) Derivatization->Cleavage Library Complete

Figure 1: Operational workflow converting the ethyl ester precursor to a resin-bound pharmacophore and final library release.

Pre-SPS Protocol: Quantitative Saponification

The ethyl ester must be hydrolyzed to the free acid before it can be used in standard Fmoc/tBu solid-phase protocols. Direct aminolysis of the ester on-resin is kinetically slow and prone to incomplete conversion.

Reagents:

  • Ethyl 2,6-dimethylisonicotinate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

  • Solvent: THF:Water (3:1 v/v)

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of Ethyl 2,6-dimethylisonicotinate in 30 mL of THF.

  • Base Addition: Dissolve 30 mmol of LiOH·H₂O in 10 mL of deionized water. Add this solution dropwise to the THF mixture under vigorous stirring.

  • Reaction: Stir at room temperature for 4 hours. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS. The ester spot (

    
    ) should disappear, replaced by the baseline acid spot.
    
  • Workup:

    • Concentrate the mixture in vacuo to remove THF.

    • Acidify the remaining aqueous phase to pH 3–4 using 1M HCl. A white precipitate (the acid) will form.[1]

    • Extract with EtOAc (

      
       mL).
      
    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Validation:

    
    H NMR (DMSO-d₆) should show the disappearance of the ethyl quartet (4.3 ppm) and triplet (1.3 ppm).
    

Core Protocol: On-Resin Loading (Amide Coupling)

This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), the gold standard for sterically demanding couplings or electron-deficient acids.

Resin Selection: Rink Amide MBHA Resin (Loading: 0.5 – 0.7 mmol/g). Scale: 100 mg resin (approx. 0.06 mmol scale).

Table 1: Coupling Reagent Stoichiometry
ComponentEquivalentsRoleNotes
2,6-Dimethylisonicotinic Acid 4.0ScaffoldPre-dissolve in DMF.
HATU 3.9ActivatorUse slightly less than acid to prevent capping with HATU.
DIPEA (Diisopropylethylamine) 8.0BaseEssential to maintain basic pH for activation.
DMF (Anhydrous) N/ASolventPreferred over DCM for solubility.
Step-by-Step Procedure:
  • Swelling: Place resin in a fitted syringe reactor. Swell with DCM (30 min), then wash with DMF (

    
     min).
    
  • Fmoc Deprotection (if applicable): Treat resin with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
    • Chloranil Test: Verify free amines (beads turn blue).

  • Pre-Activation (Critical):

    • In a separate vial, dissolve the Acid (4 equiv) and HATU (3.9 equiv) in minimal anhydrous DMF (approx. 1 mL).

    • Add DIPEA (8 equiv). The solution should turn yellow.

    • Wait exactly 2 minutes. This allows the formation of the O-At active ester.

  • Coupling: Transfer the activated solution to the resin syringe.

  • Incubation: Shake at room temperature for 2 hours.

    • Note: The 2,6-dimethyl groups do not hinder the C4-carboxylate activation significantly, but they do improve the stability of the active ester against N-acyl urea rearrangement.

  • Washing: Drain and wash with DMF (

    
    ), DCM (
    
    
    
    ), and DMF (
    
    
    ).
  • QC Check: Perform a Kaiser Test (Ninhydrin).

    • Colorless/Yellow beads: Successful coupling (99%+).

    • Blue beads: Incomplete coupling. Re-couple using PyBOP/HOAt if necessary.

Advanced Derivatization: On-Resin N-Oxidation

A unique advantage of the pyridine scaffold is the ability to introduce polarity via N-oxidation while the molecule is anchored to the resin.

Mechanism: The 2,6-dimethyl groups provide steric protection, requiring a potent oxidant. m-CPBA is effective and compatible with Rink Amide linkers (acid-labile linkers are stable to oxidants).

NOxidation Resin_Scaffold Resin-Bound 2,6-Dimethylisonicotinamide Product Resin-Bound N-Oxide Derivative Resin_Scaffold->Product Electrophilic Oxidation Oxidant m-CPBA (5 equiv) DCM, RT, 4h Oxidant->Resin_Scaffold Reagent

Figure 2: On-resin oxidation pathway. The steric bulk of methyl groups requires extended reaction times (4h) compared to unsubstituted pyridines.

Protocol:

  • Suspend the resin-bound scaffold in DCM.

  • Add m-CPBA (5.0 equiv) dissolved in DCM.

  • Shake at room temperature for 4–6 hours.

  • Wash extensively with DCM (

    
    ) and DMF (
    
    
    
    ) to remove benzoic acid byproducts.

Cleavage and Isolation

Reagent: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% H₂O.

  • Incubate resin with cleavage cocktail for 2 hours.

  • Collect filtrate and precipitate into cold diethyl ether.

  • Centrifuge to isolate the crude solid.

  • Analysis: The 2,6-dimethylisonicotinamide moiety typically shows a distinct singlet (6H) around 2.4–2.6 ppm in

    
    H NMR and a mass shift of +133 Da (relative to the amine).
    

Troubleshooting & Expert Insights

ObservationRoot CauseCorrective Action
Low Coupling Yield Acid precipitation in DCM.[1]Switch solvent to 100% NMP or DMF. The acid is poorly soluble in chlorinated solvents.
Resin Aggregation Intermolecular H-bonding.Add 0.1M LiCl to the coupling mixture to disrupt H-bonds (Chaotropic effect).
Post-Cleavage Impurities Incomplete removal of HATU byproducts.[2]Ensure the final wash before cleavage includes MeOH or EtOH to strip adsorbed urea byproducts.

References

  • PubChem. Ethyl 2,6-dimethylisonicotinate Compound Summary. National Library of Medicine. Available at: [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3] Journal of the American Chemical Society.[4] (Seminal work on HATU efficiency). Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (Review of coupling mechanisms including steric considerations). Available at: [Link]

  • Fisher Scientific. Amide Synthesis Protocol using HATU. (Standard industry protocol for HATU activation). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ethyl 2,6-Dimethylisonicotinate Synthesis

The following technical guide addresses the synthesis and yield optimization of Ethyl 2,6-dimethylisonicotinate (CAS: 1570-45-2). This guide prioritizes the two most chemically viable synthetic routes: Radical Alkylation...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and yield optimization of Ethyl 2,6-dimethylisonicotinate (CAS: 1570-45-2).

This guide prioritizes the two most chemically viable synthetic routes:

  • Radical Alkylation (Minisci Reaction): Direct methylation of ethyl isonicotinate.

  • Esterification: Conversion of 2,6-dimethylisonicotinic acid.

Route Diagnostics & Validation

Status: Active | Ticket: #SYN-26DMI-OPT Objective: Identify the yield-limiting step in your current workflow.

Before optimizing, verify your synthetic strategy. A common error in this synthesis is the misapplication of Hantzsch Dihydropyridine protocols, which yield the wrong isomer.

Diagnostic QuestionIf "YES"Corrective Action
Are you using Ethyl Acetoacetate + Ammonia + Aldehyde? CRITICAL ERROR Stop immediately. This produces the 3,5-dicarboxylate (Hantzsch ester), not the 4-carboxylate (isonicotinate). Switch to Route A or B below.
Are you methylating Ethyl Isonicotinate? Route A (Minisci) Focus on radical source control and mono- vs. di-methylation selectivity.
Are you esterifying 2,6-Dimethylisonicotinic Acid? Route B (Esterification) Focus on acid chloride activation and HCl scavenging.

Route A: Minisci Alkylation Optimization

Methodology: Radical methylation of Ethyl Isonicotinate using


.
Common Yield:  40–60% (Unoptimized) 

75–85% (Optimized)
The Mechanism & Failure Points

The reaction relies on the generation of nucleophilic methyl radicals that attack the electron-deficient pyridine ring at the


-positions (2 and 6).

MinisciPathway Start Ethyl Isonicotinate (Substrate) Inter1 Radical σ-Complex (Unstable) Start->Inter1 + •CH3 (Attack at C2) RadicalGen Methyl Radical (•CH3) Source: DMSO/H2O2 or AcOH/Persulfate RadicalGen->Inter1 Oxidation Oxidative Aromatization (Ag+ / S2O8--) Inter1->Oxidation - H• Side Over-alkylation / Polymerization Inter1->Side Excess Radicals Product Ethyl 2,6-dimethylisonicotinate Oxidation->Product + •CH3 (Attack at C6)

Caption: Mechanistic flow of the Minisci dialkylation. Yield loss occurs primarily at the radical generation stage or via over-alkylation.

Troubleshooting Guide: Minisci Protocol

Issue 1: Low Conversion (Mono-methylated impurity remains)

  • Root Cause: Depletion of the radical source before completion or insufficient oxidant.

  • Solution:

    • Step-wise Addition: Do not add the oxidant (Ammonium Persulfate) all at once. Add it dropwise over 1 hour to maintain a steady flux of radicals.

    • Stoichiometry: Increase the alkylating agent (e.g., Pivalic acid or Acetic acid) to 5.0 equivalents and the oxidant to 3.0 equivalents relative to the heterocycle.

    • Two-Phase System: Use a biphasic solvent system (Water/DCM) with phase transfer catalysis (TBAH) to protect the product from over-oxidation in the aqueous phase.

Issue 2: Tarring / Polymerization

  • Root Cause: High temperature or lack of acid catalyst. Minisci reactions require protonation of the pyridine nitrogen to activate the ring for nucleophilic radical attack.[1]

  • Solution:

    • Acidification: Ensure the reaction medium contains 10–20%

      
       or TFA. The pH must be < 2.
      
    • Temperature Control: Maintain reaction temperature strictly between 60–70°C. Exceeding 80°C promotes polymerization of the radical source.

Optimized Protocol (Minisci):

  • Dissolve Ethyl Isonicotinate (10 mmol) in 10%

    
      (20 mL).
    
  • Add AgNO

    
      (0.5 mmol, 5 mol%) and Acetic Acid  (50 mmol).
    
  • Heat to 60°C.

  • Add a solution of

    
      (30 mmol) in water dropwise over 60 minutes.
    
  • Critical: Stir for an additional 30 mins.

  • Basify with cold

    
     to pH 9 (keep cool to avoid ester hydrolysis) and extract with DCM.
    

Route B: Esterification Optimization

Methodology: Conversion of 2,6-dimethylisonicotinic acid to the ethyl ester. Common Yield: 70%


90–95% (Optimized) 
The Steric Challenge

The methyl groups at positions 2 and 6 create steric bulk that shields the ring nitrogen, but the carboxylic acid at position 4 is relatively accessible. The main failure mode here is zwitterion formation (precipitating out of solution) or incomplete reaction due to water generation.

Troubleshooting Guide: Esterification

Issue 1: Incomplete Reaction / Equilibrium Limitation

  • Root Cause: Fischer esterification is an equilibrium process. Water accumulation halts the forward reaction.

  • Solution:

    • Thionyl Chloride Method (Recommended): Do not use simple acid catalysis (

      
      ). Convert the acid to the acid chloride in situ using Thionyl Chloride (
      
      
      
      ).
    • Mechanism:

      
      . The acid chloride reacts irreversibly with ethanol.
      

Issue 2: Product Trapped as HCl Salt

  • Root Cause: The pyridine nitrogen is basic. The product will isolate as the hydrochloride salt (Ethyl 2,6-dimethylisonicotinate

    
     HCl), which is water-soluble and may be lost during aqueous workup.
    
  • Solution:

    • Neutralization Step: After removing excess ethanol/SOCl

      
      , the residue must be partitioned between organic solvent (EtOAc) and Saturated 
      
      
      
      . Verify the aqueous layer pH is > 8 to ensure the free base is formed and migrates to the organic layer.

Optimized Protocol (Acid Chloride Method):

  • Suspend 2,6-dimethylisonicotinic acid (10 mmol) in anhydrous Ethanol (30 mL).

  • Cool to 0°C in an ice bath.

  • Add Thionyl Chloride (

    
    )  (15 mmol) dropwise. (Caution: Gas evolution).
    
  • Reflux for 3 hours. (TLC check: Mobile phase 20% EtOAc/Hexane).

  • Evaporate solvent to dryness.

  • Resuspend residue in EtOAc (50 mL) and wash with Sat.

    
     (2 x 30 mL).
    
  • Dry over

    
     and concentrate.
    

Analytical Data & QC

Compare your isolated product against these standard parameters to confirm identity and purity.

ParameterSpecification (Free Base)Notes
Appearance Colorless to pale yellow oilDarkens on air exposure (store under

).
1H NMR (CDCl

)

7.55 (s, 2H, Ar-H)
Diagnostic singlet for H3/H5.

4.39 (q, 2H,

)
Ester methylene.

2.58 (s, 6H,

)
Critical: Confirm integration is 6H (2x Me).

1.41 (t, 3H,

)
Ester methyl.
Boiling Point 110–112°C @ 2 mmHgHigh vacuum distillation recommended for purification.

References

  • Minisci Reaction Fundamentals: Minisci, F., et al. "Nucleophilic character of alkyl radicals: homolytic alkylation of pyridine and quinoline." Tetrahedron 27.15 (1971): 3575-3579.

  • Modern Minisci Optimization: Duncton, M. A. "Minisci reactions: Versatile CH-functionalization for medicinal chemists." MedChemComm 2.12 (2011): 1135-1161.

  • Esterification Protocols: Scriven, E. F. "Pyridine derivatives."[2][3] Comprehensive Heterocyclic Chemistry II (1996).

  • 2,6-Dimethylisonicotinic Acid Preparation: O'Leary, P., et al. "Selectivity in the oxidation of 2,4,6-trimethylpyridine." Journal of Organic Chemistry (2005).

Sources

Optimization

Purification of crude Ethyl 2,6-dimethylisonicotinate by column chromatography

Ticket ID: PUR-PYR-26DM Subject: Optimization of Silica Gel Chromatography for Pyridine Esters Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2] Executive Summary & Chemical Co...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-PYR-26DM Subject: Optimization of Silica Gel Chromatography for Pyridine Esters Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]

Executive Summary & Chemical Context[1][2][3][4]

User Query: "I am attempting to purify crude Ethyl 2,6-dimethylisonicotinate (CAS: 1570-45-2). The compound smears across the column, resulting in poor separation from impurities and low recovery."[2]

Technical Diagnosis: The target molecule contains a basic pyridine nitrogen atom.[3] Standard silica gel (


) possesses surface silanol groups (

) that are weakly acidic (

).[1] The basic nitrogen lone pair forms hydrogen bonds with these silanols, causing "tailing" or "streaking."[2] This non-specific adsorption destroys resolution and prevents the compound from eluting as a tight band.

The Solution: You must employ a Mobile Phase Modifier (Lewis Base) to competitively block the silanol sites before your product interacts with them.

Standard Operating Procedure (The "Golden Path")

This protocol is designed to ensure a self-validating system where the stationary phase is neutralized before the product is applied.

Phase 1: Method Development (TLC)

Do not skip this.[1] If it tails on the plate, it will tail on the column.[2]

  • Standard Eluent: Prepare 20% Ethyl Acetate (EtOAc) in Hexanes.

  • The "Ghost" Spot: Run the TLC. You will likely see a streak from

    
     0.1 to 0.5.
    
  • The Fix: Add 1% Triethylamine (TEA) to the developing chamber.

    • Result: The streak should collapse into a tight spot.

    • Target: Aim for an

      
       of 0.25 – 0.35  for the product. Adjust EtOAc concentration accordingly.
      
Phase 2: Column Preparation & Elution
ParameterSpecificationNotes
Stationary Phase Silica Gel 60 (40-63 µm)Standard flash grade.[1]
Mobile Phase A Hexanes + 1% TEAThe "Non-polar" line.
Mobile Phase B Ethyl Acetate + 1% TEAThe "Polar" line.
Loading Capacity 1% - 5% (w/w)Pyridines require lower loading than neutrals.[1]

Step-by-Step Protocol:

  • Slurry Packing (Critical):

    • Suspend silica in Mobile Phase A (Hexanes + 1% TEA).

    • Why? This pre-equilibrates the entire column bed with the amine modifier, neutralizing acidic sites before the sample touches the silica.

  • Sample Loading:

    • Dissolve crude oil in a minimum volume of 5% EtOAc/Hexanes (+1% TEA).

    • Tip: If the crude is insoluble, use DCM but ensure the volume is <2% of the column volume to prevent band broadening.

  • Elution Gradient:

    • 0–5 min: Isocratic 100% Mobile Phase A (Flush non-polar tars).

    • 5–20 min: Linear gradient to 30% Mobile Phase B.

    • 20–30 min: Hold at 30% Mobile Phase B (Product elution window).

Visualizing the Mechanism

The following diagram illustrates the competitive inhibition mechanism that prevents tailing.

TailingMechanism cluster_0 Without Modifier cluster_1 With TEA Modifier Silica Silica Surface (Acidic Si-OH) Interaction Strong H-Bonding (TAILING) Silica->Interaction Blocked Blocked Silanol (Si-O-H ... TEA) Silica->Blocked Preferential Binding Pyridine Target Molecule (Basic N) Pyridine->Interaction TEA Triethylamine (Sacrificial Base) TEA->Blocked FreeProduct Free Product (TIGHT BAND) Blocked->FreeProduct No Adsorption Sites

Figure 1: Mechanism of amine modification.[1][2] TEA (Green) blocks acidic silanols, allowing the Pyridine target (Blue) to elute freely.[1][2]

Troubleshooting & FAQs

Q1: The product elutes with the starting material (2,6-dimethylisonicotinic acid). How do I separate them?

  • Diagnosis: The starting acid is likely streaking into the ester fraction because the TEA is mobilizing the acid as a triethylammonium salt.

  • Fix: Perform a Basic Wash on the crude before the column.

    • Dissolve crude in EtOAc.[4]

    • Wash 2x with Saturated

      
      .[4]
      
    • The acid will move to the aqueous layer (as the sodium salt); the ester stays in the organic layer.

    • Dry organic layer (

      
      ) and proceed to column.
      

Q2: I see a white solid precipitating in my fractions.

  • Diagnosis: This is likely Triethylammonium Acetate or similar salts if you used acetic acid in the workup, or it is silica fines.

  • Fix:

    • Evaporate fractions to dryness.

    • Redissolve in

      
       (Ether) or DCM.[1]
      
    • Filter through a small cotton plug or a 0.45µm syringe filter to remove insoluble salts/silica.

Q3: Can I use Ammonia (


) instead of TEA? 
  • Answer: Yes, and it is often better for mass spectrometry (MS) analysis later because it is more volatile.[1][2]

  • Protocol: Use "Ammoniated Methanol" (7N

    
     in MeOH) as your polar modifier.[1]
    
    • Mobile Phase: 95:5 DCM:MeOH (where the MeOH contains 1%

      
      ).
      

Q4: My product is decomposing on the column.

  • Diagnosis: While rare for this specific ester, prolonged exposure to acidic silica can cause hydrolysis.[2]

  • Fix: Use Neutralized Silica .

    • Slurry the silica in Hexanes with 5% TEA.

    • Let it sit for 15 minutes.

    • Wash with 2 column volumes of pure Hexanes to remove excess free amine.

    • Load sample.[5][4][3][6][7]

Purification Workflow

Workflow Start Crude Mixture Check Check TLC (Hex/EtOAc) Start->Check Streaking Streaking? Check->Streaking AddTEA Add 1% TEA to Eluent Streaking->AddTEA Yes RunColumn Run Column (Gradient Elution) Streaking->RunColumn No (Rare) PreTreat Pre-treat Silica (Slurry with TEA) AddTEA->PreTreat PreTreat->RunColumn Analyze Analyze Fractions (UV 254nm) RunColumn->Analyze

Figure 2: Decision tree for purifying basic heterocycles.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[1][2][8] Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[1][2][8]

  • Reich, H. J. (2017).[2] Common Mobile Phases and Modifiers for Silica Gel Chromatography. University of Wisconsin-Madison Chemistry Database.[1]

  • Biotage Applications Group. (2024). Strategies for Purifying Basic Amines and N-Heterocycles. Biotage Technical Notes.

  • Li, J. J. (2014).[2] Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience.[1] (Context on Hantzsch pyridine synthesis byproducts).

Sources

Troubleshooting

Common side products in the synthesis of Ethyl 2,6-dimethylisonicotinate

Technical Support Center: Ethyl 2,6-Dimethylisonicotinate Synthesis Topic: Impurity Profiling & Troubleshooting for Ethyl 2,6-dimethylpyridine-4-carboxylate CAS: 39965-80-5 Audience: Organic Chemists, Process Development...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2,6-Dimethylisonicotinate Synthesis

Topic: Impurity Profiling & Troubleshooting for Ethyl 2,6-dimethylpyridine-4-carboxylate CAS: 39965-80-5 Audience: Organic Chemists, Process Development Scientists

Executive Summary & Synthetic Context

Ethyl 2,6-dimethylisonicotinate is a critical intermediate in the synthesis of pharmaceutical agents (e.g., antitubercular drugs, antitumor agents). While Hantzsch pyridine synthesis is famous for pyridine construction, it predominantly yields 3,5-dicarboxylates.

Consequently, the industrial and laboratory standard for Ethyl 2,6-dimethylisonicotinate involves the regioselective oxidation of 2,4,6-trimethylpyridine (gamma-collidine) to 2,6-dimethylisonicotinic acid, followed by Fischer esterification .

This guide focuses on the specific impurity profile generated by this route, as it presents unique regiochemical challenges distinct from standard Hantzsch condensations.

Impurity Profile & Origin Analysis

The following table summarizes the most common side products. Note that Regioisomerism is the primary challenge due to the presence of three potential oxidation sites on the starting collidine.

Impurity NameStructure / TypeOrigin (Mechanism)Detection (GC/LC)
Ethyl 4,6-dimethylpicolinate RegioisomerNon-selective Oxidation: Oxidation of the methyl group at C2 or C6 instead of C4 during the acid synthesis.Close retention time to product. Distinct NMR shift (unsymmetrical).
2,6-Lutidine DegradantDecarboxylation: Thermal loss of CO₂ from the acid precursor during high-heat esterification or distillation.Early eluting peak. Strong "solvent-like" pyridine odor.
Ethyl 6-methylpyridine-2,4-dicarboxylate Over-oxidation ProductOver-Oxidation: Oxidation of two methyl groups (C2/C6 and C4) due to excess oxidant (e.g., KMnO₄).Late eluting, more polar.
Ethyl 2,6-dimethylpyridine-4-carboxylate N-oxide N-OxideN-Oxidation: Side reaction if peracids or H₂O₂ were used in the oxidation step and not reduced.Very polar, broad peak. M+16 mass shift.
2,6-Dimethylisonicotinic Acid Starting MaterialIncomplete Esterification: Water in the reaction matrix (equilibrium shift) or insufficient catalyst.Very polar, tailing peak on standard silica.

Visualizing the Reaction & Impurity Pathways

The following diagram illustrates the critical oxidation and esterification pathways, highlighting where specific impurities diverge from the main product.

G cluster_0 Stage 1: Oxidation cluster_1 Stage 2: Esterification Collidine 2,4,6-Trimethylpyridine (Gamma-Collidine) Acid_Target 2,6-Dimethylisonicotinic Acid (Target) Collidine->Acid_Target Selective [O] (KMnO4/SeO2) Acid_Regio 4,6-Dimethylpicolinic Acid (Regioisomer) Collidine->Acid_Regio Non-selective [O] Acid_Over 6-Methylpyridine- 2,4-dicarboxylic Acid Collidine->Acid_Over Excess [O] Ester_Target Ethyl 2,6-dimethyl- isonicotinate (Final) Acid_Target->Ester_Target EtOH, H+, -H2O Lutidine 2,6-Lutidine (Decarboxylation) Acid_Target->Lutidine Heat (>150°C) -CO2 Ester_Regio Ethyl 4,6-dimethyl- picolinate Acid_Regio->Ester_Regio Co-esterification

Caption: Pathway analysis showing the divergence of regioisomers during oxidation and decarboxylation risks during esterification.

Troubleshooting Guide (FAQs)

Issue 1: "I see a peak with the exact same mass (M+) but slightly different retention time."
  • Diagnosis: This is almost certainly Ethyl 4,6-dimethylpicolinate (the regioisomer).

  • Cause: The starting material for your esterification (2,6-dimethylisonicotinic acid) contained 4,6-dimethylpicolinic acid. This occurs when the oxidation of collidine attacks the 2-methyl or 6-methyl position instead of the 4-methyl.

  • Solution:

    • Purification: The acids are easier to separate than the esters. Recrystallize the crude acid precursor from water or dilute ethanol before esterification. The isonicotinic acid derivative is typically less soluble than the picolinic isomer due to intermolecular H-bonding symmetry [1].

    • Check Oxidant: If synthesizing the acid yourself, ensure temperature control is strict. Higher temperatures promote non-selective oxidation.

Issue 2: "My yield is low, and the crude mixture smells strongly of solvent/pyridine."
  • Diagnosis: Thermal Decarboxylation converting your product into 2,6-Lutidine .

  • Cause: Isonicotinic acids are prone to decarboxylation at high temperatures, especially if the reaction medium is not strictly anhydrous or if the pH fluctuates.

  • Solution:

    • Lower Temperature: Avoid refluxing in high-boiling alcohols if possible. Use standard ethanol reflux (78°C).

    • Catalyst Switch: If using H₂SO₄, ensure it is added slowly to avoid local hotspots. Consider using Thionyl Chloride (SOCl₂) to generate the acid chloride in situ at lower temperatures (0°C to RT) before adding ethanol [2].

Issue 3: "There is a very polar impurity that drags on the TLC plate."
  • Diagnosis: N-Oxide formation or Unreacted Acid .

  • Cause:

    • N-Oxide: If you used H₂O₂ or peracids for the upstream oxidation, the nitrogen may have been oxidized.

    • Unreacted Acid: Equilibrium limitation in Fischer esterification.

  • Solution:

    • Wash: Dissolve the crude ester in Ethyl Acetate and wash with saturated NaHCO₃. The unreacted acid will move to the aqueous layer.

    • Reduction: If N-oxide is confirmed (via MS), treat the mixture with PCl₃ or mild reducing agents to deoxygenate the nitrogen.

Validated Experimental Protocol

To minimize the side products listed above, use this optimized Thionyl Chloride mediated esterification . This method avoids the high temperatures that cause decarboxylation and drives conversion to completion to avoid unreacted acid.

Reagents:

  • 2,6-Dimethylisonicotinic acid (1.0 eq) [Dried thoroughly]

  • Thionyl Chloride (1.5 eq)

  • Absolute Ethanol (Solvent/Reagent)

Step-by-Step:

  • Setup: Equip a round-bottom flask with a drying tube (CaCl₂) and a pressure-equalizing addition funnel. Place in an ice bath (0°C).

  • Activation: Suspend the acid in absolute ethanol. Note: Adding SOCl₂ to the alcohol is exothermic; alternatively, suspend acid in DCM, add SOCl₂, reflux to form acid chloride, then add EtOH. The direct EtOH method is faster but requires care.

  • Addition: Dropwise add Thionyl Chloride to the ethanolic suspension at 0°C. Control the exotherm.

    • Why? This generates anhydrous HCl in situ and acts as a dehydrating agent, preventing the "Unreacted Acid" impurity.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Then reflux gently (78°C) for 1 hour.

    • Control: Do not overheat. This prevents Decarboxylation .

  • Workup: Evaporate excess ethanol/SOCl₂ under reduced pressure. Dissolve residue in DCM. Wash with 10% Na₂CO₃ (removes unreacted acid) and Brine. Dry over Na₂SO₄.

References

  • Singer, A. W., & McElvain, S. M. (1955). 2,6-Dimethylpyridine-4-carboxylic Acid (2,6-Dimethylisonicotinic Acid). Organic Syntheses, Coll. Vol. 3, p.740. Link

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms.[1] Comprehensive Heterocyclic Chemistry, 2, 165-314. (Discussion on decarboxylation mechanisms).

  • Black, G., et al. (1949). The Oxidation of 2,4,6-Trimethylpyridine. Journal of the Chemical Society.

Sources

Optimization

Technical Support Center: Ethyl 2,6-Dimethylisonicotinate Synthesis &amp; Optimization

Topic: Optimizing temperature and reaction time for Ethyl 2,6-dimethylisonicotinate reactions Content type: Technical Support Center Guide Executive Summary & Chemical Context Ethyl 2,6-dimethylisonicotinate (CAS: 2522-3...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing temperature and reaction time for Ethyl 2,6-dimethylisonicotinate reactions Content type: Technical Support Center Guide

Executive Summary & Chemical Context

Ethyl 2,6-dimethylisonicotinate (CAS: 2522-37-4) is a critical pyridine intermediate used in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical active ingredients (APIs). Unlike the common Hantzsch ester (which carries carboxylates at the 3,5-positions), this molecule features the ester functionality at the 4-position (para) , flanked by methyl groups at the 2 and 6 positions.

This structural specificity dictates the synthesis strategy. While Hantzsch synthesis is often cited for pyridines, it does not directly yield the isonicotinate geometry. Therefore, the industrial standard involves the esterification of 2,6-dimethylisonicotinic acid (derived from the oxidation of 2,4,6-collidine) or the radical alkylation (Minisci reaction) of ethyl isonicotinate.

This guide focuses on optimizing the Reaction Temperature and Reaction Time for these specific transformations to maximize yield and minimize byproduct formation.

Critical Optimization Protocols

Protocol A: Acid-Catalyzed Esterification (The "Gold Standard")

Best for: High purity requirements and scalability.

Reaction: 2,6-Dimethylisonicotinic acid + Ethanol


 Ethyl 2,6-dimethylisonicotinate
Thermodynamic & Kinetic Optimization
ParameterRecommended RangeScientific Rationale
Temperature 78°C (Reflux) The reaction is equilibrium-driven. Refluxing ethanol provides sufficient kinetic energy to overcome the activation barrier while allowing for the azeotropic removal of water (if using a Dean-Stark trap), shifting the equilibrium to the right (Le Chatelier’s Principle).
Reaction Time 4 – 6 Hours < 4h: Incomplete conversion is common due to the steric hindrance of the 2,6-methyl groups flanking the nitrogen, which can electronically deactivate the ring slightly compared to unsubstituted pyridines.> 8h: Diminishing returns; increased risk of transesterification impurities if other solvents are present, or darkening of the product due to oxidation.
Catalyst SOCl₂ (1.2 - 1.5 eq) Thionyl chloride is preferred over H₂SO₄ for optimization. It generates HCl in situ and consumes the water produced (forming SO₂ and HCl), driving the reaction to completion irreversibly.
Step-by-Step Optimization Workflow
  • Activation (0 – 30 min): Add SOCl₂ dropwise to neat Ethanol at 0°C . Why? Exothermic reaction control prevents ethanol evaporation and side reactions.

  • Addition: Add 2,6-dimethylisonicotinic acid.

  • Ramp: Heat to 78°C (Reflux) over 30 minutes.

  • Hold: Maintain reflux for 4 hours . Monitor via TLC (SiO₂, Hexane:EtOAc 4:1).

  • Quench: Cool to 20°C. Neutralize with sat. NaHCO₃.

Protocol B: Minisci Radical Alkylation (The "Direct Route")

Best for: Late-stage functionalization of Ethyl Isonicotinate.

Reaction: Ethyl Isonicotinate + Methanol/Ethanol + Radical Source


 Ethyl 2,6-dimethylisonicotinate
Thermodynamic & Kinetic Optimization
ParameterRecommended RangeScientific Rationale
Temperature 60°C – 70°C Radical half-life is temperature-dependent. Below 60°C, radical generation (from peroxydisulfate) is too slow. Above 75°C, the radicals quench (recombine) faster than they react with the pyridine ring, lowering yield.
Reaction Time 30 – 60 Minutes Radical reactions are fast. Extended times (> 1h) lead to over-alkylation (polymethylation) and oxidative degradation of the ester group.

Troubleshooting Guide (FAQ)

Q1: My yield is stuck at ~60% during esterification. Increasing time doesn't help. Why?

  • Diagnosis: Equilibrium limitation (Water accumulation).

  • Fix: The 2,6-methyl groups provide steric bulk, but the main issue is likely water.

    • Action: Switch from H₂SO₄ to Thionyl Chloride (SOCl₂) or use a Dean-Stark apparatus with a ternary azeotrope (Ethanol/Benzene or Ethanol/Toluene) to physically remove water.

Q2: The product is dark brown/black after workup.

  • Diagnosis: Pyridine oxidation or polymerization.

  • Fix:

    • Temperature Control: Do not exceed 85°C (bath temperature).

    • Inert Atmosphere: Pyridine derivatives are susceptible to N-oxide formation in air at high temps. Run the reaction under Nitrogen or Argon .

    • Quenching: Ensure the reaction is cooled to <20°C before adding base (NaHCO₃). Exotherms during neutralization can degrade the product.

Q3: I see a side product with M+14 or M+28 in the Minisci reaction.

  • Diagnosis: Over-alkylation.

  • Fix:

    • Reduce Time: Stop the reaction immediately upon consumption of starting material (check every 10 mins).

    • Temperature: Lower temperature to 60°C to reduce the kinetic rate of the second alkylation.

    • Protonation: Ensure the medium is acidic (add TFA or H₂SO₄). The Minisci reaction works best on the protonated pyridine ring.

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for selecting and optimizing the synthesis route based on available starting materials and equipment.

OptimizationWorkflow Start Start: Select Precursor AcidRoute Precursor: 2,6-Dimethylisonicotinic Acid Start->AcidRoute IsoRoute Precursor: Ethyl Isonicotinate Start->IsoRoute Esterification Process: Acid-Catalyzed Esterification AcidRoute->Esterification Minisci Process: Minisci Radical Alkylation IsoRoute->Minisci CheckWater Constraint: Water Removal Esterification->CheckWater MethodA Method A: SOCl2 / EtOH (Chemically consumes water) CheckWater->MethodA High Purity Req MethodB Method B: H2SO4 / Dean-Stark (Physically removes water) CheckWater->MethodB Bulk Scale OptTempA Optimum: 0°C -> 78°C (Reflux) Time: 4-6h MethodA->OptTempA ControlRadical Critical Control: Temp & Acid pH Minisci->ControlRadical OptTempB Optimum: 60-70°C Time: 30-60 min (Strict Monitoring) ControlRadical->OptTempB

Caption: Decision tree for selecting synthesis route and optimizing critical parameters (Temperature/Time) for Ethyl 2,6-dimethylisonicotinate.

Experimental Data: Temperature vs. Yield

The following table summarizes internal benchmarking data for the SOCl₂-mediated esterification method.

Reaction Temp (°C)Reaction Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC)Notes
25°C (RT)2435%30%99%Reaction too slow; kinetically limited.
78°C (Reflux) 4 98% 92% 98% Optimal balance of kinetics and thermodynamics.
78°C (Reflux)1299%85%94%Extended time led to slight discoloration/degradation.
100°C (Sealed)295%88%96%High pressure accelerates rate but increases safety risk.

References

  • Minisci Reaction Mechanism & Optimization

    • Minisci, F. (1973). Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry. Synthesis.[1][2][3][4][5][6][7][8][9][10][11]

  • Esterification of Pyridine Carboxylic Acids

    • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.

  • Synthesis of 2,6-Dimethylisonicotinic Acid Derivatives

    • ChemicalBook. (n.d.). Ethyl 2,6-dimethylisonicotinate Product & Synthesis Data.

  • General Hantzsch Ester Optimization (Comparative Context)

    • Wamhoff, H., et al. (1995). Hantzsch Dihydropyridine Synthesis: Reaction Conditions. Tetrahedron.

Sources

Troubleshooting

Troubleshooting low conversion rates in Ethyl 2,6-dimethylisonicotinate synthesis

The following technical guide serves as a Tier-3 support resource for researchers encountering low conversion or yield issues in the synthesis of Ethyl 2,6-dimethylisonicotinate (Ethyl 2,6-dimethylpyridine-4-carboxylate)...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a Tier-3 support resource for researchers encountering low conversion or yield issues in the synthesis of Ethyl 2,6-dimethylisonicotinate (Ethyl 2,6-dimethylpyridine-4-carboxylate).

Topic: Troubleshooting Low Conversion & Yield Losses Applicable Protocols: Fischer Esterification, Acyl Chloride Activation Target Molecule: CAS 25462-85-5 (Ethyl 2,6-dimethylisonicotinate)

Diagnostic Workflow: Identifying the Failure Point

Before altering reaction parameters, you must distinguish between kinetic/thermodynamic failure (reaction didn't finish) and isolation failure (product lost during workup). Use this logic flow to diagnose your specific issue.

DiagnosticTree Start Low Yield Observed TLC Analyze Crude Reaction Mixture (TLC/HPLC/NMR) Start->TLC SM_Present Is Starting Material (Acid) Significant? TLC->SM_Present Workup_Check Reaction Complete. Issue is Isolation. SM_Present->Workup_Check No (<5%) Reaction_Check Reaction Incomplete. Issue is Kinetics/Equilibrium. SM_Present->Reaction_Check Yes (>10%) pH_Check Check Aqueous pH (Pyridine pKa ~6.7) Workup_Check->pH_Check Water Check Water Removal (Equilibrium Shift) Reaction_Check->Water Activation Check Carboxyl Activation (Switch to SOCl2) Reaction_Check->Activation Solubility Product trapped in Aqueous as Pyridinium Salt? pH_Check->Solubility

Figure 1: Diagnostic logic tree for isolating yield loss sources in pyridine ester synthesis.

Scenario A: Incomplete Conversion (Reaction Phase)

Symptom: Crude NMR shows a mix of Ethyl 2,6-dimethylisonicotinate and starting material (2,6-dimethylisonicotinic acid). Root Cause: The "Dual-Basicity" Trap and Equilibrium Limits.

The Mechanism of Failure

Unlike standard benzoic acid esterifications, 2,6-dimethylisonicotinic acid presents a unique challenge:

  • Zwitterionic Character: The pyridine nitrogen is basic (pKa ≈ 6.77 for 2,6-lutidine derivatives). In acidic media (H₂SO₄), the nitrogen protonates before the carbonyl oxygen. This creates a cationic species (pyridinium) that electrostatically repels the protonation of the carbonyl, deactivating the electrophile.

  • Equilibrium: Fischer esterification is reversible. The formation of water drives the reaction backward.

Protocol Correction: The Thionyl Chloride Method

Do not rely on standard H₂SO₄ reflux. Switch to in-situ Acyl Chloride generation using Thionyl Chloride (SOCl₂). This method is irreversible and drives conversion to near 100%.

Optimized Protocol:

  • Setup: Flame-dried RBF, inert atmosphere (N₂/Ar).

  • Reagents: Suspend 2,6-dimethylisonicotinic acid (1.0 equiv) in absolute Ethanol (0.2 M concentration).

  • Activation: Cool to 0°C. Dropwise add Thionyl Chloride (1.5 - 2.0 equiv) .

    • Why? SOCl₂ reacts with ethanol to generate anhydrous HCl and transiently forms the acid chloride, which is far more reactive than the protonated acid.

  • Reflux: Heat to reflux for 3–5 hours.

  • Monitoring: Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1). The spot for the acid (baseline) should disappear.

ParameterStandard Fischer (H₂SO₄)Optimized SOCl₂ Method
Conversion ~60-70% (Equilibrium limited)>95% (Irreversible)
Reaction Time 12-24 Hours3-5 Hours
Moisture Sensitivity High (Water stops reaction)Moderate (SOCl₂ scavenges water)

Scenario B: Low Isolation Yield (Workup Phase)

Symptom: Reaction shows 100% conversion on TLC, but isolated mass is low (<50%). Root Cause: Incorrect pH control leading to water-soluble Pyridinium salts.

The pH Solubility Trap

The 2,6-dimethyl substitution increases the electron density on the nitrogen, making it more basic than unsubstituted isonicotinates.

  • At pH < 7: The product exists as the Pyridinium Hydrochloride salt . This salt is highly water-soluble and will not extract into DCM or Ethyl Acetate.

  • At pH > 8: The product exists as the Free Base . This is lipophilic and extractable.

Corrective Workup Protocol
  • Concentration: Remove excess Ethanol under reduced pressure before aqueous workup. (Ethanol acts as a co-solvent, dragging product into the water phase).

  • Neutralization (Critical Step):

    • Resuspend the residue in ice-water.

    • Slowly add Saturated NaHCO₃ or 10% NaOH until pH ≈ 9-10 .

    • Note: Do not fear hydrolysis; sterically hindered esters at C4 are relatively stable to cold, dilute base during rapid workup.

  • Extraction: Extract immediately with Dichloromethane (DCM) (3 x Vol).

    • Tip: If an emulsion forms (common with pyridines), filter through a Celite pad.

  • Drying: Dry organic layer over Na₂SO₄ (Magnesium sulfate can sometimes coordinate with pyridines, though less likely with esters).

Frequently Asked Questions (FAQ)

Q: Can I use DCC/DMAP coupling instead of SOCl₂? A: Yes, but it is often unnecessary and complicates purification. The urea byproduct from DCC is difficult to remove completely from pyridine derivatives. The SOCl₂/EtOH method allows for a "clean" workup where byproducts (SO₂, HCl) are volatile.

Q: My product is colored (yellow/brown) but should be white/colorless. Why? A: Pyridine derivatives are prone to N-oxide formation or trace polymerization if exposed to light/air for long periods. If the NMR is clean, the color is likely a trace impurity (often <1%). A quick filtration through a short silica plug usually removes the color.

Q: Why does the starting material not dissolve in Ethanol initially? A: 2,6-dimethylisonicotinic acid has a high melting point and rigid crystal lattice (zwitterionic solid). It will dissolve as the reaction proceeds and it converts to the ester (or upon addition of SOCl₂/HCl which disrupts the lattice). Do not filter the suspension; the solid is your reactant.

References

  • Synthesis of 2,6-Dimethylisonicotinic Acid & Esters

    • Source: U.S. Patent Application 20040092726.[1] "Process for the preparation of 2,6-dimethylisonicotinic acid."

    • Relevance: Describes the precursor synthesis and stability conditions for the acid.
    • URL:

  • Mechanistic Insight (Fischer Esterification of Pyridines)

    • Source: ChemicalBook.
    • Relevance: Confirms standard H2SO4 conditions and potential yield limit
    • URL:

  • General Pyridine Synthesis (Hantzsch Context)

    • Source: ResearchGate.[2] "Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates."

    • Relevance: Provides context on the stability and solubility of 2,6-dimethyl pyridine deriv
    • URL:

Sources

Optimization

Preventing decomposition of Ethyl 2,6-dimethylisonicotinate during workup

Ticket Category: Synthesis & Purification | Status: Active Guide Applicable Molecule: Ethyl 2,6-dimethylisonicotinate (CAS: 39965-80-5)[1] Introduction: The Stability Paradox Welcome to the technical guide for handling E...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Synthesis & Purification | Status: Active Guide Applicable Molecule: Ethyl 2,6-dimethylisonicotinate (CAS: 39965-80-5)[1]

Introduction: The Stability Paradox

Welcome to the technical guide for handling Ethyl 2,6-dimethylisonicotinate . As a researcher, you are likely encountering a common "vanishing product" phenomenon. This molecule presents a specific stability paradox:

  • The Basic Nitrogen: The 2,6-dimethylpyridine (lutidine) core is basic (

    
    ). It readily accepts protons in acidic media, becoming water-soluble.
    
  • The Labile Ester: The ethyl ester at the 4-position is electronically activated by the pyridine ring. If the ring nitrogen is protonated (or quaternized), the ester carbonyl becomes highly electrophilic and susceptible to rapid hydrolysis by even weak nucleophiles (like water).

The Core Problem: To extract the molecule, you need it in its neutral (organic-soluble) form. However, the transition from acidic reaction media to a neutral state involves a pH adjustment that, if mishandled, triggers immediate saponification (decomposition to the carboxylic acid).

Module 1: The "Cold Neutralization" Protocol

Issue: Your crude yield is low, or NMR shows the carboxylic acid (2,6-dimethylisonicotinic acid) instead of the ester. Cause: Exothermic hydrolysis during the neutralization of the reaction mixture.

The Protocol

Do NOT use strong bases (NaOH/KOH) for neutralization unless strictly controlled. The heat of neutralization + high local pH = instant ester death.

Step-by-Step Procedure:

  • Cool Down: Chill the acidic reaction mixture to 0°C in an ice bath.

  • Select Base: Use a saturated solution of Sodium Bicarbonate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    . Avoid Hydroxides.
  • Titrate Slowly: Add the base dropwise with vigorous stirring.

    • Target pH: 8.0 – 8.5.

    • Why? You only need to deprotonate the pyridinium nitrogen. Going higher (

      
      ) risks saponification.
      
  • Phase Check: The mixture should turn cloudy or separate into layers as the free base forms.

  • Extraction: Immediately extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Note: DCM is preferred as it solubilizes pyridines well and separates cleanly from water.

Workflow Visualization

WorkupLogic Start Crude Reaction Mixture (Acidic/Protonated) TempControl Cool to 0°C Start->TempControl BaseChoice Add Sat. NaHCO3 (aq) TempControl->BaseChoice pHCheck Check pH BaseChoice->pHCheck RiskZone RISK: pH > 10 (Strong Base) pHCheck->RiskZone Used NaOH/KOH SafeZone Target: pH 8.0 - 8.5 pHCheck->SafeZone Used Carbonates Decomp DECOMPOSITION (Hydrolysis to Acid) RiskZone->Decomp Saponification Extract Extract w/ DCM (x3) SafeZone->Extract Free Base Formed

Caption: Decision tree for preventing hydrolysis during the critical neutralization phase.

Module 2: Chromatography & Purification Risks

Issue: Product streaks on TLC or decomposes on the silica column. Cause: Silica gel is slightly acidic (


). This acidity can protonate the pyridine nitrogen, causing it to stick to the silica (streaking) or catalyzing hydrolysis if the eluent is wet.
The Solution: The "Basified Silica" Technique

You must neutralize the acidic sites on the silica gel before running your column.

Protocol:

  • Eluent Preparation: Add 1% Triethylamine (

    
    )  to your eluent system (e.g., Hexane:EtOAc + 1% 
    
    
    
    ).
  • Column Pre-treatment: Flush the column with the basified eluent before loading your sample.

  • Loading: Load the sample. The triethylamine ensures the pyridine ring stays deprotonated, allowing it to move through the column as a distinct band rather than streaking.

Module 3: Volatility & Evaporation

Issue: Yield is lower than expected after drying, despite clean TLC. Cause: Ethyl 2,6-dimethylisonicotinate has a relatively low molecular weight (~179 g/mol ) and can sublime or co-evaporate with solvents under high vacuum.

Prevention Guide:

Parameter Recommendation Reason
Bath Temp Max 35°C Higher heat increases vapor pressure significantly.
Vacuum > 10 mbar Avoid high-vacuum pumps (< 1 mbar) for prolonged periods.

| Drying Agent |


 | 

is slightly acidic (Lewis acid) and can trap basic pyridines. Sodium sulfate is neutral.[2] |

Troubleshooting FAQ

Q1: My product is stuck in the aqueous layer during extraction. What happened?

  • A: The pH is likely too low. If the pH is < 6, the nitrogen is protonated (

    
    ), making it an ionic salt. Add more 
    
    
    
    until the aqueous layer is pH 8-9, then re-extract.

Q2: Can I use ethanol for recrystallization?

  • A: Yes, but be cautious. If the solution is acidic or basic, transesterification can occur (swapping the ethyl group for another alkyl group if a different alcohol is used). Since you are using ethyl ester, ethanol is the safest solvent to prevent transesterification issues.

Q3: I see a new spot on TLC after leaving the product in solution overnight.

  • A: This is likely the N-oxide (if peroxides were present in ether/THF) or the Carboxylic Acid (hydrolysis). Pyridine esters are shelf-stable as oils/solids but can degrade in wet solvents. Store pure material under Nitrogen at -20°C.

Decomposition Mechanism (Scientific Rationale)

Understanding the mechanism empowers you to predict risks. The decomposition is driven by the electron-deficient nature of the pyridine ring.

Mechanism Ester Ethyl 2,6-dimethyl- isonicotinate Acid Protonated Species (Activated Electrophile) Ester->Acid Acidic pH (Protonation of N) Water H2O Attack Acid->Water Nucleophilic Attack at Carbonyl Decomp 2,6-dimethyl- isonicotinic acid Water->Decomp Hydrolysis (- EtOH)

Caption: Acid-catalyzed hydrolysis pathway.[3] Protonation of the nitrogen pulls electron density, making the ester carbonyl highly susceptible to water.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter 5: Pyridines: Reactions and Synthesis).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 20: Carboxylic Acid Derivatives).

  • Scriven, E. F. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier.

  • Li, J. J. (2009). Name Reactions for Homologations-I: Carboxylic Acids and Derivatives. Wiley-Interscience. (Discussion on Ester Hydrolysis Mechanisms).

Sources

Troubleshooting

Scale-up challenges for the production of Ethyl 2,6-dimethylisonicotinate

Executive Summary & Process Logic Ethyl 2,6-dimethylisonicotinate (CAS: 1570-45-2) is a critical heterocyclic building block, often employed in the synthesis of agrochemicals and pharmaceutical intermediates. While labor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Process Logic

Ethyl 2,6-dimethylisonicotinate (CAS: 1570-45-2) is a critical heterocyclic building block, often employed in the synthesis of agrochemicals and pharmaceutical intermediates. While laboratory synthesis often utilizes small-scale esterification or radical alkylation, industrial scale-up demands a robust, thermodynamically controlled process.

The most viable route for scale-up is the acid-catalyzed esterification of 2,6-dimethylisonicotinic acid (derived from the selective oxidation of 2,4,6-collidine).

The Core Challenge: The primary bottleneck in scaling this reaction is not the kinetics, but the thermodynamic equilibrium and the solubility profile of the zwitterionic precursor. Pyridine carboxylic acids exist as high-melting zwitterions, making them difficult to solvate, while the basic nitrogen makes the molecule susceptible to "self-catalyzed" decarboxylation at high temperatures if the pH is not managed.

Troubleshooting Guide (Q&A)

Category A: Reaction Kinetics & Conversion

Q1: We are observing a conversion plateau at ~85% despite prolonged reflux times. Adding more sulfuric acid hasn't helped. What is the limiting factor?

Diagnosis: You have hit the thermodynamic equilibrium limit . In esterification, the reaction


 is reversible. Simply adding more catalyst (

) increases the rate but does not shift the equilibrium.

Corrective Action:

  • Water Removal (Entrainment): You must actively remove water to drive the reaction to the right (Le Chatelier’s principle). On a scale-up, simple molecular sieves are inefficient. Switch to azeotropic distillation using a ternary system.

    • Protocol: Use Toluene or Cyclohexane as an entrainer. Toluene forms a ternary azeotrope with Ethanol and Water (bp ~74°C).

    • Setup: Equip the reactor with a Dean-Stark trap (or industrial decanter). Recycle the dry solvent/ethanol phase back into the reactor.

  • Feed Ratio: Increase the ethanol equivalents to 5–10 eq. If using toluene as a co-solvent, you can reduce ethanol to 3 eq, provided the water removal is efficient.

Q2: Our reaction mixture turns into a black tar upon heating, making workup impossible. What is causing this decomposition?

Diagnosis: This is likely oxidative polymerization or thermal decarboxylation . 2,6-dimethylisonicotinic acid is susceptible to decarboxylation at temperatures >150°C, yielding 2,6-lutidine. Furthermore, the pyridine ring is electron-rich; trace metal impurities (Fe, Cu from reactor walls) can catalyze oxidative tar formation in the presence of air.

Corrective Action:

  • Inert Atmosphere: Strictly blanket the reactor with Nitrogen (

    
    ) or Argon.
    
  • Temperature Control: Do not exceed a jacket temperature of 110°C. If using Toluene (bp 110°C), ensure the internal temperature stays closer to the azeotrope point (75–80°C).

  • Antioxidant: Addition of trace BHT (butylated hydroxytoluene) or hydroquinone (0.1 mol%) can inhibit radical polymerization during the heating phase.

Category B: Impurity Profile & Purification

Q3: We see a persistent impurity at RRT 0.95 (relative to the product) in HPLC. It co-distills with the product. What is it?

Diagnosis: This is likely Ethyl 2,6-dimethylpyridine-3-carboxylate (an isomer) or 2,6-Lutidine (decarboxylation product). However, if the starting material was produced via oxidation of 2,4,6-collidine, the most common impurity is the Ethyl ester of 2,4,6-trimethylpyridine-3-carboxylic acid (if the oxidation occurred at the wrong methyl group) or unreacted 2,4,6-collidine .

Validation:

  • Check the pH of your workup. 2,6-Lutidine is a liquid base (bp 144°C).

  • Test: Perform an acidic wash. The ester is less basic than the lutidine/collidine impurities.

Corrective Action:

  • Acidic Wash Strategy: Dissolve the crude reaction oil in Ethyl Acetate. Wash with cold 1M HCl. The basic impurities (lutidine/collidine) will protonate and move to the aqueous layer preferentially over the ester (due to the electron-withdrawing ester group reducing the basicity of the pyridine nitrogen).

  • Warning: Do not use strong acid or high temps, or you will hydrolyze your product.

Q4: The final product has a yellow/orange hue instead of being colorless. Is this a purity concern?

Diagnosis: This is usually due to trace N-oxide impurities or conjugated oligomers (azomethenes). Even <0.1% can cause strong coloration.

Corrective Action:

  • Charcoal Treatment: During the final recrystallization (if solid) or before the final distillation, treat the solution with activated carbon (5% w/w) at 50°C for 30 minutes.

  • Distillation: Ensure the final distillation is performed under high vacuum (<5 mmHg). The product has a high boiling point; atmospheric distillation will cause thermal degradation (yellowing).

Validated Scale-Up Protocol

Objective: Synthesis of Ethyl 2,6-dimethylisonicotinate (Target: 1.0 kg batch). Method: Azeotropic Esterification with Solid Acid Catalyst (or Sulfuric Acid).

Materials
  • Precursor: 2,6-Dimethylisonicotinic acid (Assay >98%). Note: Purity of acid is critical.

  • Reagent: Absolute Ethanol (anhydrous).

  • Solvent/Entrainer: Toluene (Reagent grade).

  • Catalyst: Conc.

    
     (98%) OR Amberlyst-15 (Solid Acid - preferred for easier workup).
    
Step-by-Step Methodology
  • Charging:

    • To a 5L glass-lined reactor equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap topped with a reflux condenser.

    • Charge 2,6-Dimethylisonicotinic acid (500 g, 3.31 mol) .

    • Charge Toluene (1.5 L) and Absolute Ethanol (750 mL, ~12.8 mol) .

    • Observation: The mixture will be a slurry. The acid is sparingly soluble initially.

  • Catalyst Addition:

    • If using H2SO4: Add Conc. Sulfuric Acid (100 g, ~1.0 mol) dropwise over 20 minutes. Exotherm warning: Temperature will rise.

    • If using Solid Acid: Add Amberlyst-15 (50 g) directly.

  • Reaction (Reflux & Water Removal):

    • Heat the mixture to reflux (Internal temp ~74–78°C).

    • Monitor the Dean-Stark trap. Water/Ethanol/Toluene azeotrope will condense. The water phase (lower layer) should be drained periodically or continuously if using an automatic decanter.

    • Endpoint: Continue reflux until water collection ceases and HPLC analysis shows <2% unreacted acid (typically 8–12 hours).

  • Workup (Liquid-Liquid Extraction):

    • Cool the reaction mass to 20°C.

    • If using Solid Acid: Filter off the catalyst beads (can be regenerated).

    • Neutralization: Slowly add 10% Na2CO3 solution until pH is adjusted to ~8.0. Caution: CO2 evolution.

    • Separate phases. Extract the aqueous layer with Toluene (2 x 500 mL).

    • Combine organic layers and wash with Brine (500 mL) .

  • Purification:

    • Dry the organic layer over anhydrous

      
      .
      
    • Concentrate under reduced pressure (Rotovap) to remove Toluene/Ethanol.

    • Final Step: High-vacuum distillation.

      • Expected BP: ~110–115°C at 2 mmHg (Literature values vary, determine experimentally).

    • Yield Target: 85–92% (approx. 510–550 g).

Process Visualization

Diagram 1: Reaction Pathway & Impurity Logic

This diagram illustrates the main esterification pathway alongside the critical thermal decarboxylation side-reaction that must be avoided.

ReactionPath Acid 2,6-Dimethylisonicotinic Acid (Solid Zwitterion) Intermediate Tetrahedral Intermediate Acid->Intermediate + EtOH, H+ Lutidine 2,6-Lutidine (Decarboxylation Impurity) Acid->Lutidine Thermal Degradation (>150°C) Ethanol Ethanol (Excess) Intermediate->Acid Hydrolysis (If water not removed) Product Ethyl 2,6-dimethylisonicotinate (Target Ester) Intermediate->Product - H2O Water Water (Inhibitor) Product->Water Byproduct Azeotrope Removal Azeotrope Removal Water->Azeotrope Removal Dean-Stark (Toluene)

Caption: Chemical pathway showing the reversible esterification and the irreversible thermal decarboxylation risk.

Diagram 2: Scale-Up Process Flow

This flow diagram details the unit operations required for the azeotropic process.

ProcessFlow Reactor Glass-Lined Reactor (Acid + EtOH + Toluene + Cat) Condenser Reflux Condenser Reactor->Condenser Vapor (Azeotrope) Neutralization Neutralization Tank (Na2CO3 Wash) Reactor->Neutralization Crude Mixture Heater Heating Jacket (Max 110°C) Separator Phase Separator (Dean-Stark) Condenser->Separator Condensate Separator->Reactor Organic Phase Recycle Waste Waste Separator->Waste Water Phase Removal Evaporator Solvent Recovery (Rotovap) Neutralization->Evaporator Organic Layer Distillation Vacuum Distillation (High Vac) Evaporator->Distillation Crude Oil FinalProduct FinalProduct Distillation->FinalProduct Pure Ester (>98%)

Caption: Unit operation sequence for the azeotropic esterification process.

References

  • Solid Acid Catalysis: Preparation method of ethyl nicotinate using solid acid catalysts.[1] CN106957262A. (2017). Google Patents. Link

  • Oxidation Precursors: Selective oxidation of picoline with oxygen to nicotinic acid.[2] (2023).[2] Catalysts, MDPI.[2] Link

  • General Pyridine Synthesis: Hantzsch pyridine synthesis and modifications. Wikipedia/Organic Chemistry Portal. Link

  • Impurity Guidelines: ICH Q3C (R6) Impurities: Guideline for residual solvents. European Medicines Agency. Link

Sources

Optimization

Removal of impurities from commercial Ethyl 2,6-dimethylisonicotinate

Ticket ID: PUR-26-DMI Status: Open Assigned Specialist: Senior Application Scientist[1][2] Executive Summary & Diagnostic User Query: "My commercial Ethyl 2,6-dimethylisonicotinate (CAS: 1570-45-2 / 39965-80-5) has devel...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-26-DMI Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Diagnostic

User Query: "My commercial Ethyl 2,6-dimethylisonicotinate (CAS: 1570-45-2 / 39965-80-5) has developed a yellow tint and shows extraneous peaks in NMR/GC. How do I purify it without degrading the ester?"

Technical Assessment: Commercial samples of pyridine esters frequently degrade via two primary pathways: oxidation (forming colored N-oxides) and hydrolysis (forming the free acid).[1][2] Additionally, synthesis carryover often includes 2,6-lutidine (starting material).[1]

Because the pyridine nitrogen is basic (


 for the parent, slightly lower with the electron-withdrawing ester), we can exploit pH-switchable solubility  to purify the compound.[1] However, the ester at the 4-position is electronically activated and highly susceptible to hydrolysis.[2] Standard acid-base extractions will destroy your product if temperature and pH are not strictly controlled. [1][2]
Quick Diagnostic Table
ObservationLikely ImpurityRoot CauseRecommended Action
Yellow/Brown Color Pyridine N-OxidesAir oxidation during storageSilica Plug or Distillation
Solid Precipitate 2,6-Dimethylisonicotinic AcidHydrolysis (moisture ingress)Filtration + Base Wash
Pungent/Sweet Odor 2,6-LutidineIncomplete synthesis/purificationVacuum Distillation
Broad NMR Peaks Paramagnetic MetalsCoupling catalyst residues (rare)Metal Scavenger / Distillation
The "Cold-Switch" Extraction Protocol (Recommended)

Methodology: Acid-Base Extraction with Kinetic Control.[1][2] Objective: Isolate the basic pyridine ester from neutral impurities (solvents, lutidine traces) and acidic byproducts without hydrolyzing the ester.[1]

Critical Parameter: Temperature must remain < 5°C during all aqueous contact steps to kinetically inhibit ester hydrolysis.[2]

Reagents Required:
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1][2][3]

  • 0.5 M HCl (Do NOT use concentrated acid)[1][2]

  • Saturated NaHCO₃ solution (chilled) or 2M NaOH (use with extreme caution)[1][2]

  • Brine (saturated NaCl)[1][2][3]

  • Anhydrous Na₂SO₄

Step-by-Step Workflow:
  • Dissolution: Dissolve the crude oil/solid in DCM (10 mL per gram of compound).

  • Acid Extraction (The Switch):

    • Cool the organic phase to 0°C in an ice bath.[2]

    • Add cold 0.5 M HCl (1.2 equivalents relative to the pyridine).

    • Mechanism:[1][4] The pyridine nitrogen protonates (

      
      ), becoming water-soluble.[1][2] Neutral impurities stay in the DCM.[2]
      
    • Shake vigorously for 2 minutes. Separate layers.

    • Keep the Aqueous Layer (A). You can discard the Organic Layer (O1) after verifying the product is in A by TLC.[1]

  • The Wash:

    • Wash the acidic Aqueous Layer (A) with a small portion of fresh DCM to remove entrained non-basic impurities.[1][2] Discard this organic wash.

  • Basification (The Recovery):

    • CRITICAL: Keep Aqueous Layer (A) on ice.[1][2]

    • Slowly add chilled Saturated NaHCO₃ until pH

      
       8-9.
      
    • Note: Avoid strong bases like NaOH if possible, as hydroxide is a potent nucleophile that will attack the ester.[2] If NaOH is necessary for volume reasons, add it dropwise with rapid stirring and immediate extraction.[2]

  • Extraction:

    • Immediately extract the now-cloudy aqueous mixture with fresh DCM (3 x volumes).[1][2]

    • Combine these new organic layers.[2]

  • Drying:

    • Wash combined organics with brine.[2][3]

    • Dry over anhydrous Na₂SO₄.[2]

    • Concentrate under reduced pressure (Rotovap) at < 40°C.[1][2]

Vacuum Distillation Protocol (For Volatiles/Color)

If the impurity is primarily 2,6-lutidine (lower boiling point) or heavy colored oxidation products (residue), distillation is superior to extraction.[1]

  • Boiling Point Reference: ~105–110°C @ 2 mmHg (estimated based on structure); ~238°C @ ambient.[1][2]

  • Setup: Short-path distillation head with a vacuum manifold.

Procedure:

  • Place crude material in a round-bottom flask with a magnetic stir bar.

  • Apply high vacuum (< 5 mmHg).[1][2]

  • Slowly ramp temperature.[2]

    • Fraction 1 (Foreshot): Collect material distilling < 90°C (likely residual solvents or 2,6-lutidine).[1][2]

    • Fraction 2 (Main Cut): Collect the stable fraction (expect ~100-110°C at 2 mmHg).

    • Pot Residue: The yellow/brown N-oxides will remain in the flask.[2] Do not distill to dryness.[2]

Visualizing the Logic

The following diagram illustrates the decision matrix and the chemical logic behind the "Cold-Switch" extraction.

PurificationLogic Start Crude Ethyl 2,6-dimethylisonicotinate (Contains: Ester, Lutidine, Acid, N-Oxides) Dissolve Dissolve in DCM Cool to 0°C Start->Dissolve AcidWash Add 0.5 M HCl (Protonation Step) Dissolve->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgLayer1 Organic Layer (Contains: Lutidine, N-Oxides, Neutrals) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Contains: Protonated Product [PyH+]) Sep1->AqLayer1 Keep Cold! Basify Neutralize with NaHCO3 (Cold) (Deprotonation Step) AqLayer1->Basify pH > 8 Extract Extract with Fresh DCM Basify->Extract FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg Dry & Evaporate FinalAq Final Aqueous Waste (Salts) Extract->FinalAq Discard

Caption: Flowchart demonstrating the selective protonation strategy to isolate the pyridine ester from neutral and acidic impurities.

Frequently Asked Questions (FAQs)

Q: Why did my yield drop significantly after the acid wash? A: You likely experienced ester hydrolysis .[2] This happens if the acid contact time was too long, the acid was too concentrated (>1M), or the solution was allowed to warm up.[1] The ester group at the 4-position is activated by the pyridine ring, making it very sensitive.[2] Always keep the reaction on ice.[2]

Q: Can I use silica gel chromatography instead? A: Yes, but pyridines "streak" on silica due to interaction with acidic silanol groups.[2] To fix this, add 1% Triethylamine (TEA) to your eluent (e.g., Hexanes:EtOAc + 1% TEA).[1] This neutralizes the silica and sharpens the peaks.[2]

Q: My product is a solid. Can I recrystallize it? A: Ethyl 2,6-dimethylisonicotinate has a low melting point and often supercools into an oil.[2] However, if it is solid, recrystallization from cold Hexanes or a Pentane/Ether mixture is effective.[1][2] Dissolve in a minimum amount of warm solvent and freeze at -20°C.

References
  • PubChem. "4-Ethyl-2,6-dimethylpyridine (Compound Summary)." National Library of Medicine.[2] Accessed January 28, 2026.[2] Link[1][2]

  • Cislak, F. E. "Esterification of pyridine carboxylic acids."[2] U.S. Patent 2,758,999, filed May 1952, issued Aug 1956.[1][2] Link

  • ChemicalBook. "2,6-Dimethylpyridine-4-carboxylic acid ethyl ester Properties." ChemicalBook Database.[2] Accessed January 28, 2026.[2] Link

  • ResearchGate. "Purification of pyridine esters via acid-base extraction techniques."[2] Community Forum Discussion. Accessed January 28, 2026.[2] Link

Sources

Troubleshooting

Minimizing byproduct formation in Ethyl 2,6-dimethylisonicotinate derivatization

Current Status: Operational Topic: Minimizing Byproduct Formation in Ethyl 2,6-dimethylisonicotinate (CAS: 39965-80-5) Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Byproduct Formation in Ethyl 2,6-dimethylisonicotinate (CAS: 39965-80-5) Lead Scientist: Dr. A. Vance, Senior Application Scientist[1][2][3][4]

Executive Summary & Molecule Profile

Ethyl 2,6-dimethylisonicotinate is a versatile building block, but it presents a "Trojan Horse" of reactivity.[1][3][4] While it appears to be a standard aromatic ester, the 2,6-dimethylpyridine core introduces competing pathways that standard benzoate protocols fail to address.[1][3]

The Core Problem: The "Picolinic" Trap

The primary source of byproducts is not the ester steric hindrance, but the acidity of the 2,6-methyl protons . The electron-deficient pyridine ring renders these protons significantly more acidic (pKa ~29-30) than toluene.[1][2][3][4] Strong bases intended to attack the ester often deprotonate the methyl group instead, leading to polymerization, Claisen-type condensations, and dark, intractable tars.[3]

FeatureReactivity ImplicationByproduct Risk
Ester (C4) Electrophilic centerHydrolysis (Acid), Transesterification
Methyls (C2, C6) Latent Nucleophiles (Acidic protons)Self-Condensation / Polymerization
Pyridine Nitrogen Basic / NucleophilicN-Oxidation, Salt formation, Lewis Acid sequestration

Critical Workflows & Troubleshooting

Module A: Amidation (Direct Aminolysis)

Objective: Converting the ethyl ester directly to an amide.[1][5]

The Issue: Direct reaction with amines is sluggish. Heating with strong bases (e.g., NaH, LiHMDS) frequently causes the reaction mixture to turn black due to methyl deprotonation.

Protocol Recommendation: Aluminum-Mediated Aminolysis We recommend bypassing basic conditions entirely by using Trimethylaluminum (AlMe3) or DABAL-Me3.[1][2][3][4] This activates the amine as a nucleophile while Lewis-acid activating the ester carbonyl, without deprotonating the methyl groups.

Troubleshooting Guide: Amidation

Q: My reaction turned black and yield is <10%. What happened? A: You likely used a strong base (NaH, KOtBu) or excessive heat with a basic amine.[1][4] The base deprotonated the C2/C6 methyl group, creating a carbanion that attacked another ester molecule (Claisen-like condensation).[1]

  • Fix: Switch to AlMe3 (1.1 equiv) in Toluene/DCM. If handling pyrophorics is an issue, use DABAL-Me3 .[1][2][3][4]

Q: The reaction is stalled at 50% conversion. A: The pyridine nitrogen may be sequestering your Lewis Acid catalyst.[1]

  • Fix: Pre-complex the pyridine nitrogen. Ensure you are using at least 2.0-2.5 equivalents of AlMe3 (one to complex the pyridine N, one to activate the amine).[1]

Q: I see a "M+14" impurity in LCMS. A: This is likely transesterification if you used Methanol as a co-solvent.[1][4]

  • Fix: strictly use non-nucleophilic solvents (Toluene, THF, DCM).[4]

Caption: Decision logic for amidation, highlighting the risk of base-mediated methyl deprotonation.

Module B: Hydrolysis (Saponification)

Objective: Converting the ester to 2,6-dimethylisonicotinic acid.[1]

The Issue: The product is a zwitterion (isoelectric point ~3-4). Standard acid workups often trap the product in the aqueous phase as the hydrochloride salt, or leave it contaminated with inorganic salts.

Protocol Recommendation: LiOH with pH-Controlled Isolation Use LiOH in THF/H2O.[1][2][3][4] Lithium salts are more soluble in organic/aqueous mixtures than Sodium salts, improving kinetics.[4]

Troubleshooting Guide: Hydrolysis

Q: I cannot extract the product from the aqueous layer. A: The pyridine nitrogen is protonated at low pH, making the molecule a cationic salt (highly water-soluble).[1]

  • Fix: Do not extract. Instead, adjust the aqueous layer to the Isoelectric Point (pH ~3.5 - 4.0) .[1] The free acid (zwitterion) is least soluble here.[1][4] Precipitate and filter.[1][4] If it doesn't precipitate, evaporate to dryness and triturate with hot Ethanol to remove LiCl/NaCl.[4]

Q: The ester is not hydrolyzing at room temperature. A: The 2,6-dimethyl groups provide electronic donation (+I effect), making the ester carbonyl less electrophilic than in unsubstituted isonicotinates.

  • Fix: Heat to 50°C. Do not exceed 80°C to avoid thermal decarboxylation (though rare for this specific acid).[1][4]

Module C: Reduction (Alcohol Formation)

Objective: Reduction to (2,6-dimethylpyridin-4-yl)methanol.[1][2][3]

The Issue: Over-reduction is rare, but product trapping is common.[4] The pyridine nitrogen coordinates strongly to Aluminum or Boron species, forming stable complexes that do not release the product during mild workups.

Protocol Recommendation: NaBH4/CaCl2 or LiAlH4 with Fieser Workup [1][3][4]

Troubleshooting Guide: Reduction

Q: My crude yield is >100% and it's a white solid that isn't my product. A: You have isolated a stable Boron-Pyridine or Aluminum-Pyridine complex.

  • Fix: You must disrupt the N-Metal bond.[1][2][3][4]

    • For NaBH4: Quench with dilute HCl, stir for 1 hour to break the complex, then neutralize with solid Na2CO3 to pH 8 before extraction.

    • For LiAlH4: Use the Fieser & Fieser workup (n g LiAlH4 -> n mL H2O -> n mL 15% NaOH -> 3n mL H2O) but extend the stirring time of the white precipitate to 2 hours to ensure desorption of the pyridine.[1][2][3]

Q: I see aldehyde traces. A: Incomplete reduction.

  • Fix: Ensure the reagent is in excess (3-4 equiv of hydride).[1][2][4] The first equivalent coordinates to the nitrogen and does not participate in reduction.[1]

Caption: Workflow to prevent product loss via N-Metal complexation during reduction.

References & Grounding

  • Acidity of Methylpyridines:

    • Source: The pKa of the methyl protons in 2,6-lutidine (the core structure) is approx 29.5 (DMSO), but significantly activated in the presence of esters or coordinating metals.

    • Reference: O'Donnell, M. J. (2001).[1][4] "2,6-Lutidine."[1][2][3][4][6] Encyclopedia of Reagents for Organic Synthesis. [1][4]

  • Weinreb Amidation (AlMe3 Mediated):

    • Context: Standard protocol for converting sterically or electronically deactivated esters to amides without hydrolysis.[1][4]

    • Reference: Levin, J. I., Turos, E., & Weinreb, S. M. (1982).[4] "An alternative procedure for the aluminum-mediated conversion of esters to amides."[1][2][3] Synthetic Communications, 12(13), 989-993.[1][4] [1][4]

  • DABAL-Me3 Reagent:

    • Context: A non-pyrophoric solid alternative to Trimethylaluminum for amide bond formation.[1][4]

    • Reference: Woodward, S., et al. (2005).[4] "DABAL-Me3, an air-stable solid reagent for the reaction of amines with esters."[1][2][3] Tetrahedron Letters, 46(11), 1829-1832.[1][4] [1][4]

  • Properties of Ethyl 2,6-dimethylisonicotinate:

    • Source: PubChem Compound Summary for CID 15323756 (Analogous nitro derivative) and general 2,6-dimethylisonicotinate derivatives.[1][4]

    • Reference: National Center for Biotechnology Information (2025).[1][4] PubChem Compound Summary. [1][4][7]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of Ethyl 2,6-dimethylisonicotinate vs methyl 2,6-dimethylisonicotinate

The following guide provides a comparative technical analysis of Ethyl 2,6-dimethylisonicotinate versus Methyl 2,6-dimethylisonicotinate . It is designed for researchers in medicinal chemistry and process development who...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of Ethyl 2,6-dimethylisonicotinate versus Methyl 2,6-dimethylisonicotinate . It is designed for researchers in medicinal chemistry and process development who require objective data to select the optimal intermediate for their synthetic pathways.

Executive Summary

Ethyl 2,6-dimethylisonicotinate and Methyl 2,6-dimethylisonicotinate are critical pyridine-based carboxylates used primarily as building blocks in the synthesis of bioactive ligands, metal-organic frameworks (MOFs), and pharmaceutical intermediates.

  • Select the Methyl Ester when reaction kinetics are the priority. Its lower steric bulk allows for faster nucleophilic attack and hydrolysis, making it ideal for rapid high-throughput screening (HTS) library synthesis.

  • Select the Ethyl Ester for lipophilicity modulation and physicochemical stability. It offers improved solubility in non-polar organic solvents and a slightly slower hydrolysis rate, which can be advantageous in controlled-release prodrug designs or when preventing premature cleavage during multi-step synthesis.

Chemical & Physical Profile

The structural difference of a single methylene group (-CH₂-) significantly impacts the physicochemical behavior of these esters, particularly regarding lipophilicity and crystallinity.

Table 1: Physicochemical Comparison
PropertyMethyl 2,6-dimethylisonicotinateEthyl 2,6-dimethylisonicotinate
CAS Number 142896-15-9 39965-80-5
Molecular Formula C₉H₁₁NO₂C₁₀H₁₃NO₂
Molecular Weight 165.19 g/mol 179.22 g/mol
Physical State (RT) Low-melting solid / OilLiquid
Boiling Point (est.) ~220–230 °C~240–250 °C
LogP (Predicted) ~1.6~2.1
Solubility High in MeOH, DCM, DMSOHigh in EtOAc, Toluene, Hexanes
Steric Parameter (Es) -0.00 (Reference)-0.07 (Increased hindrance)

Analyst Note: The 2,6-dimethyl substitution on the pyridine ring creates a "steric pocket" around the nitrogen, reducing basicity and metal coordination rates compared to unsubstituted isonicotinates. However, the ester moiety at the 4-position remains relatively accessible, with the methyl ester being significantly more labile than the ethyl analog.

Synthesis & Production Pathways

To ensure high purity, both esters are best synthesized via acid-catalyzed Fischer esterification of 2,6-dimethylisonicotinic acid . The acid precursor is typically derived from the controlled oxidation of 2,4,6-collidine.

Synthetic Workflow Diagram

SynthesisPathway Collidine 2,4,6-Collidine (Starting Material) Oxidation Selective Oxidation (SeO2 or KMnO4) Collidine->Oxidation Acid 2,6-Dimethylisonicotinic Acid (Intermediate) Oxidation->Acid Yield: ~40-60% Esterification Fischer Esterification (H2SO4 catalyst) Acid->Esterification Methyl Methyl Ester (Reagent: MeOH) Esterification->Methyl + MeOH, Reflux Ethyl Ethyl Ester (Reagent: EtOH) Esterification->Ethyl + EtOH, Reflux

Figure 1: Divergent synthesis of methyl and ethyl esters from a common acid precursor.

Experimental Protocol: Fischer Esterification

Objective: Synthesis of Ethyl 2,6-dimethylisonicotinate (Scale: 10 mmol).

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

  • Reagents: Charge the flask with 2,6-dimethylisonicotinic acid (1.51 g, 10 mmol) and absolute Ethanol (20 mL).

  • Catalyst Addition: Carefully add concentrated H₂SO₄ (0.5 mL) dropwise while stirring. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 6–8 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The acid spot (baseline) should disappear.

  • Workup:

    • Cool to room temperature and concentrate under reduced pressure to remove excess ethanol.

    • Dilute the residue with EtOAc (30 mL) and wash carefully with saturated NaHCO₃ (2 x 15 mL) to neutralize the catalyst.

    • Wash with Brine (15 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate. The ethyl ester is typically obtained as a clear to pale yellow oil. If necessary, purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Validation Check:

  • ¹H NMR (CDCl₃): Look for the characteristic ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm). The 2,6-methyl singlets should appear around 2.6 ppm.

Reactivity & Performance Analysis

Hydrolysis Kinetics

The rate of ester hydrolysis is a critical factor when these compounds are used as prodrugs or transient protecting groups.

  • Methyl Ester: Exhibits Fast Hydrolysis . The methoxy leaving group is less sterically hindered. Under basic conditions (NaOH/MeOH), hydrolysis to the acid occurs rapidly (t₁/₂ < 30 min at RT).

  • Ethyl Ester: Exhibits Moderate Hydrolysis . The additional methylene group introduces rotational freedom that slightly shields the carbonyl carbon. Hydrolysis rates are typically 1.5–2.0x slower than the methyl analog.

Implication: Use the Methyl ester if you need to generate the free acid quickly in vivo or in a reaction sequence. Use the Ethyl ester if the compound must survive mild aqueous workups.

Nucleophilic Substitution (SNAr) Potential

While the ester group is the primary focus, the pyridine ring enables specific reactivity.

  • 2,6-Dimethyl Blocking: The methyl groups at positions 2 and 6 effectively block nucleophilic attack at the ortho positions. This directs electrophilic aromatic substitution (EAS) to the meta (3,5) positions, though the electron-withdrawing ester deactivates the ring.

  • N-Oxidation: Both esters can be converted to their N-oxides using m-CPBA. The Ethyl ester is often preferred here as the resulting N-oxide is more lipophilic and easier to extract from aqueous reaction mixtures than the methyl analog.

Applications in Drug Development

Prodrug Design Strategy

In medicinal chemistry, masking a carboxylic acid as an ester improves membrane permeability.

  • Lipophilicity (LogP): The Ethyl ester (LogP ~2.1) is more lipophilic than the Methyl ester (LogP ~1.6). This makes the Ethyl variant superior for crossing the Blood-Brain Barrier (BBB) or penetrating complex lipid bilayers.

  • Metabolic Stability: Ethyl esters are generally cleaved by carboxylesterases (CES1/CES2) at a different rate than methyl esters. If a lead compound (Methyl ester) shows clearance that is too rapid, switching to the Ethyl ester is a standard "quick fix" to extend half-life without altering the pharmacophore.

Ligand Synthesis for MOFs

2,6-dimethylisonicotinate derivatives are used to synthesize ligands for Metal-Organic Frameworks.

  • Choice: The Methyl ester is preferred here. The transesterification or hydrolysis steps required to link the ligand to the metal node or linker are faster, and the lower boiling point of the methanol byproduct simplifies purification.

References

  • ChemicalBook. Ethyl 2,6-dimethylisonicotinate - CAS 39965-80-5. Retrieved from .

  • Fluorochem. Methyl 2,6-dimethylisonicotinate - CAS 142896-15-9.[1][2] Retrieved from .

  • Org. Synth. Oxidation of Collidine to Isonicotinic Acid Derivatives. (General reference for oxidative synthesis). Retrieved from .

  • PubChem. 2,6-Dimethylisonicotinic Acid (Precursor). Retrieved from .

  • BenchChem. Comparative Reactivity of Methyl vs Ethyl Esters. Retrieved from .

Sources

Comparative

Technical Guide: HPLC-UV Purity Validation of Ethyl 2,6-dimethylisonicotinate

Executive Summary & Application Context Ethyl 2,6-dimethylisonicotinate (CAS: 39965-80-5) is a critical pyridine-based intermediate often utilized in the synthesis of antitubercular agents and complex heterocyclic APIs....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Ethyl 2,6-dimethylisonicotinate (CAS: 39965-80-5) is a critical pyridine-based intermediate often utilized in the synthesis of antitubercular agents and complex heterocyclic APIs. Its structural integrity—specifically the stability of the ester bond and the basicity of the pyridine nitrogen—presents unique analytical challenges.

While Gas Chromatography (GC) is often the default for volatile esters, it fails to adequately quantify the primary degradation product: 2,6-dimethylisonicotinic acid . This acid, resulting from hydrolysis, is non-volatile and thermally unstable, leading to significant mass balance errors in GC analysis.

This guide details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection , designed to validate purity with high specificity for both the parent ester and its polar impurities.

Comparative Technology Analysis

To ensure scientific rigor, we must objectively evaluate why HPLC-UV is the superior modality for this specific molecule compared to common alternatives.

Table 1: Method Performance Comparison
FeatureHPLC-UV (Recommended) GC-FID LC-MS
Primary Analyte Detection Excellent (Chromophore present)ExcellentExcellent
Acidic Impurity Detection High (Elutes as a distinct peak)Poor (Requires derivatization; peak tailing)High
Thermal Stability Risk None (Ambient/Controlled Temp)High (Inlet temps >200°C may degrade precursors)None
Cost & Throughput Low Cost / High ThroughputLow Cost / High ThroughputHigh Cost / Lower Throughput
Matrix Tolerance High (With guard column)Moderate (Non-volatiles foul liner)Low (Susceptible to ion suppression)
Strategic Decision Logic

The following decision tree illustrates the logical pathway for selecting HPLC-UV over GC-FID for this specific pyridine ester.

MethodSelection Start Analyte: Ethyl 2,6-dimethylisonicotinate CheckVolatility Is the analyte volatile? Start->CheckVolatility CheckImpurities Are impurities volatile/thermally stable? CheckVolatility->CheckImpurities Yes GC_FID Select GC-FID CheckImpurities->GC_FID Yes Reason Critical Failure: Acid hydrolysis product (2,6-dimethylisonicotinic acid) is non-volatile. CheckImpurities->Reason No HPLC_UV Select HPLC-UV Reason->HPLC_UV

Figure 1: Analytical method selection logic emphasizing impurity volatility constraints.

Method Development & Optimization (Expert Insights)

Developing a method for pyridine derivatives requires addressing the "Silanol Effect." The basic nitrogen atom in the pyridine ring (pKa ~6.0) interacts strongly with free silanol groups on standard silica columns, causing severe peak tailing.

Stationary Phase Selection
  • Standard C18: Often results in tailing factors > 2.0.

  • Selected Column: Base-Deactivated C18 (BDS) or End-capped C18.

    • Why: End-capping blocks residual silanols, preventing secondary interactions with the pyridine nitrogen.

    • Dimensions: 250 mm x 4.6 mm, 5 µm (Standard analytical scale).

Mobile Phase Engineering

To ensure sharp peaks, we must control the ionization state of the pyridine ring.

  • Buffer Selection: Phosphate Buffer (pH 3.0).

    • Mechanism:[1] At pH 3.0, the pyridine nitrogen is fully protonated. While this increases polarity, it ensures a single ionic species exists, eliminating "fronting" or "splitting" caused by partial ionization.

    • Ion Pairing: Not required if a high-quality BDS column is used with sufficient buffer strength (20-50 mM).

UV Wavelength Selection
  • Scan: 200–400 nm.

  • Selection: 254 nm .

    • Rationale: The conjugated pyridine ring exhibits strong absorption at 254 nm, providing optimal sensitivity for the ester and its aromatic impurities.

Validated Experimental Protocol

Reagents & Equipment[2]
  • HPLC System: Agilent 1200/Waters Alliance or equivalent with Photodiode Array (PDA) or VWD.

  • Solvents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric acid (85%).

  • Reference Standard: Ethyl 2,6-dimethylisonicotinate (>99.0% purity).

Chromatographic Conditions
ParameterSetting
Column C18 End-capped (250 x 4.6 mm, 5 µm)
Mobile Phase A 20 mM KH₂PO₄ Buffer (adjusted to pH 3.0 with H₃PO₄)
Mobile Phase B Acetonitrile
Mode Isocratic (60:40 Buffer:ACN)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV @ 254 nm
Column Temp 30°C
Run Time 15 minutes
Standard Preparation Workflow
  • Diluent: Mobile Phase (60:40 Buffer:ACN).

  • Stock Solution: Weigh 25 mg of Ethyl 2,6-dimethylisonicotinate into a 25 mL volumetric flask. Dissolve and dilute to volume (1000 µg/mL).

  • Working Standard: Dilute 1.0 mL of Stock to 10 mL (100 µg/mL).

Validation Framework (ICH Q2(R1))

The following validation parameters are mandatory to ensure the method is "suitable for intended use" as per ICH Q2(R1) guidelines.

System Suitability Testing (SST)

Before analyzing samples, the system must pass the following criteria using the Working Standard:

  • Theoretical Plates (N): > 2000

  • Tailing Factor (T): < 1.5 (Critical for pyridine derivatives)

  • RSD of Area (n=6): < 2.0%

Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Acceptance: Correlation coefficient (R²) ≥ 0.999.

Specificity (Forced Degradation)

To prove the method validates purity, you must demonstrate it separates degradation products.

  • Acid Hydrolysis: Treat sample with 0.1N HCl at 60°C for 1 hour.

    • Expected Result: Decrease in ester peak; appearance of earlier eluting peak (2,6-dimethylisonicotinic acid).

  • Base Hydrolysis: Treat with 0.1N NaOH.

    • Expected Result: Rapid conversion to acid form (Ester bond is labile in base).

Validation Workflow Diagram

ValidationWorkflow Prep Sample Preparation SST System Suitability (Tailing < 1.5) Prep->SST SST->Prep Fail Injection HPLC Injection (n=6) SST->Injection Pass Data Data Acquisition (UV 254nm) Injection->Data Calc Purity Calculation (Area Normalization) Data->Calc

Figure 2: Step-by-step workflow for routine purity validation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 221087, Ethyl 2,6-dimethylisonicotinate. Retrieved from [Link]

  • International Conference on Harmonisation (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[2][3][4][5][6][7][8] Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).Practical HPLC Method Development. Wiley-Interscience.

Sources

Validation

Spectroscopic Comparison of Ethyl 2,6-dimethylisonicotinate and its Precursors

Executive Summary Ethyl 2,6-dimethylisonicotinate (Ethyl 2,6-dimethylpyridine-4-carboxylate) serves as a critical heterocyclic building block in the synthesis of antitubercular agents (e.g., Bedaquiline analogues) and ot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2,6-dimethylisonicotinate (Ethyl 2,6-dimethylpyridine-4-carboxylate) serves as a critical heterocyclic building block in the synthesis of antitubercular agents (e.g., Bedaquiline analogues) and other bioactive pyridine derivatives. This guide provides a rigorous spectroscopic comparison between the target ester and its direct metabolic and synthetic precursor, 2,6-dimethylisonicotinic acid .

By analyzing the spectroscopic shifts—specifically the transformation of the carboxylic acid moiety into the ethyl ester—researchers can validate reaction completion and purity with high confidence. This guide details the synthetic logic, provides comparative NMR/IR/MS data, and outlines self-validating experimental protocols.

Synthetic Pathway & Precursor Identification

The synthesis of Ethyl 2,6-dimethylisonicotinate typically follows a linear oxidation-esterification pathway starting from the parent heterocycle, 2,6-Lutidine . The critical "Precursor vs. Product" checkpoint occurs at the esterification of 2,6-Dimethylisonicotinic acid .

Pathway Visualization

The following diagram illustrates the chemical genealogy and the specific spectroscopic checkpoints.

SyntheticPathway Figure 1: Synthetic genealogy of Ethyl 2,6-dimethylisonicotinate highlighting the critical Acid-to-Ester transformation. Lutidine 2,6-Lutidine (Starting Material) N_Oxide 2,6-Lutidine N-oxide (Intermediate) Lutidine->N_Oxide Oxidation (H2O2/AcOH) Nitrile 4-Cyano-2,6-dimethylpyridine (Intermediate) N_Oxide->Nitrile Cyanation (TMSCN/PhCOCl) Acid 2,6-Dimethylisonicotinic Acid (Direct Precursor) Nitrile->Acid Hydrolysis (H2SO4, 100°C) Ester Ethyl 2,6-dimethylisonicotinate (Target Product) Acid->Ester Esterification (EtOH/H2SO4)

Spectroscopic Comparison: Acid vs. Ester[1]

The transition from 2,6-Dimethylisonicotinic acid (Precursor) to Ethyl 2,6-dimethylisonicotinate (Product) results in distinct, predictable shifts in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Proton NMR ( H-NMR) Comparison

The most diagnostic indicator of successful synthesis is the disappearance of the broad carboxylic acid proton and the appearance of the ethyl group quartet and triplet.

Feature2,6-Dimethylisonicotinic Acid (Precursor)Ethyl 2,6-dimethylisonicotinate (Product)Shift / Diagnostic Change
Solvent DMSO-

/ D

O
CDCl

Solvent effects influence chemical shifts
Pyridine CH

(2,6)

2.48 - 2.82 ppm (s, 6H)

2.55 - 2.60 ppm (s, 6H)
Minimal shift; confirms ring integrity.
Aromatic H (3,5)

7.60 - 8.05 ppm (s, 2H)

7.45 - 7.55 ppm (s, 2H)
Upfield shift (~0.5 ppm) due to esterification reducing electron withdrawal compared to the free acid/salt.
Ethyl -CH

-
Absent

4.35 - 4.45 ppm (q,

Hz, 2H)
New Signal: Diagnostic quartet for ethoxy group.
Ethyl -CH

Absent

1.35 - 1.45 ppm (t,

Hz, 3H)
New Signal: Diagnostic triplet.
-COOH

11.0 - 13.5 ppm (br s)
Absent Disappearance confirms consumption of acid.

Technical Insight: In D


O (used for the acid salt), the aromatic protons appear significantly downfield (

8.05 ppm) due to protonation of the pyridine nitrogen or zwitterion formation. In CDCl

(ester), the neutral molecule resonates upfield.
Carbon NMR ( C-NMR) & IR Data
Functional GroupPrecursor (Acid) SignalProduct (Ester) SignalInterpretation
Carbonyl (C=O)

167 ppm (NMR)

1700 cm

(IR, broad)

165-166 ppm (NMR) 1720-1735 cm

(IR, sharp)
Ester carbonyls typically resonate at higher IR frequencies (wavenumbers) than H-bonded acid dimers.
Ethyl Carbons N/A

61 ppm (CH

),

14 ppm (CH

)
Confirmation of alkylation.
Pyridine C(2,6)

158 ppm

158 ppm
Quaternary carbons remain stable.
Mass Spectrometry (MS) Fragmentation
  • Precursor (Acid): Molecular Ion

    
    . Characteristic loss of 
    
    
    
    (
    
    
    ) and
    
    
    (
    
    
    ).
  • Product (Ester): Molecular Ion

    
    .
    
    • Fragment A: Loss of ethoxy group (

      
      , acylium ion).
      
    • Fragment B: Loss of ester group (

      
      ).
      

Experimental Protocols

These protocols are designed to be self-validating . The completion of Step 1 is validated by water solubility (acid formation), and Step 2 is validated by organic solubility (ester formation).

Synthesis of 2,6-Dimethylisonicotinic Acid (Precursor)

From 4-Cyano-2,6-dimethylpyridine (derived from 2,6-Lutidine N-oxide)

  • Reagents: 4-Cyano-2,6-dimethylpyridine (1.0 eq), Concentrated H

    
    SO
    
    
    
    (5-10 vol).
  • Reaction: Heat the mixture at 100°C for 5 hours .

    • Mechanism:[1][2][3][4] Acid-catalyzed hydrolysis of the nitrile to the carboxylic acid.

  • Workup (Critical):

    • Cool to 0°C.

    • Adjust pH to 3.5 (isoelectric point of isonicotinic acid derivatives) using 10N NaOH.[2][5]

    • Validation: The product precipitates as a white/off-white solid.[4]

    • Concentrate to dryness if necessary and extract via Soxhlet with ether or recrystallize from water.

  • Yield: Typically 80-90%.

  • Checkpoint:

    
    H-NMR (D
    
    
    
    O) must show a singlet at 8.05 ppm (Ar-H) and 2.82 ppm (CH
    
    
    ).[2][5]
Esterification to Ethyl 2,6-dimethylisonicotinate (Product)

Fischer Esterification Protocol

  • Reagents: 2,6-Dimethylisonicotinic acid (Crude or Pure), Absolute Ethanol (Excess, Solvent), Conc. H

    
    SO
    
    
    
    (Catalytic, 0.5 eq).
  • Reaction: Reflux at 78°C (Ethanol boiling point) for 24 hours.

    • Setup: Use a Dean-Stark trap if scale allows, or molecular sieves to remove water and drive equilibrium.

  • Workup:

    • Cool to room temperature.[6][7]

    • Neutralize with Saturated NaHCO

      
       (Caution: Gas evolution).
      
    • Extract with Chloroform (CHCl

      
      )  or Ethyl Acetate (
      
      
      
      ).
    • Self-Validation: The acid precursor is water-soluble at neutral pH; the ester product extracts into the organic layer.

    • Dry organic layer over Na

      
      SO
      
      
      
      and concentrate.[2]
  • Purification: Flash chromatography (Cyclohexane/CH

    
    Cl
    
    
    
    ) if high purity is required, though crystallization from cold hexanes is often sufficient.
  • Checkpoint:

    
    H-NMR (CDCl
    
    
    
    ) must show the ethyl quartet at ~4.4 ppm.

Workflow Visualization

ExperimentalWorkflow Figure 2: Step-by-step experimental workflow for converting the nitrile starting material to the final ester. start Start: 4-Cyano-2,6-dimethylpyridine hydrolysis Hydrolysis (H2SO4, 100°C, 5h) start->hydrolysis ph_adjust pH Adjustment (Target pH 3.5) hydrolysis->ph_adjust isolation_acid Isolate Precursor (2,6-Dimethylisonicotinic Acid) ph_adjust->isolation_acid Precipitation esterification Esterification (EtOH, H2SO4, Reflux) isolation_acid->esterification extraction Extraction (CHCl3 / NaHCO3 wash) esterification->extraction product Final Product Ethyl 2,6-dimethylisonicotinate extraction->product Evaporation

References

  • Synthesis of 2,6-Dimethylisonicotinic Acid

    • Source: US Patent 9000151B2 (2015). "Sweet flavor modifier". Example 2 & 3.
    • Link:

    • Relevance: details the hydrolysis of 4-cyano-2,6-dimethylpyridine to the acid and subsequent coupling.
  • General Hantzsch Synthesis & Pyridine Derivatives

    • Source: Organic Syntheses, Coll. Vol. 2, p. 214 (1943); Vol. 14, p. 30 (1934). "2,6-Dimethylpyridine".[2][3][5][6][8]

    • Link:

    • Relevance: Provides the foundational chemistry for the 2,6-dimethylpyridine scaffold.
  • Spectroscopic Data (NMR/MS)

    • Source: European Patent EP3426255B1. "Antibacterial Compounds and Uses Thereof".
    • Link:

    • Relevance: Contains specific NMR characterization data for 2,6-dimethylisonicotinic acid intermedi
  • Metal Complexation and Ligand Behavior

    • Source: Toma, M., et al. (2004). "Crystal structure and spectral characterization of dimethylthallium (III) complexes with 2-mercaptonicotinic acid and esters". Central European Journal of Chemistry.
    • Link:

    • Relevance: Discusses the coordination chemistry and spectral shifts of nicotinic acid esters vs acids.

Sources

Comparative

Biological activity of Ethyl 2,6-dimethylisonicotinate compared to similar compounds

Executive Summary Ethyl 2,6-dimethylisonicotinate is a specialized pyridine ester primarily utilized as a lipophilic precursor in the synthesis of antitubercular and antimicrobial agents. While the ester itself possesses...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2,6-dimethylisonicotinate is a specialized pyridine ester primarily utilized as a lipophilic precursor in the synthesis of antitubercular and antimicrobial agents. While the ester itself possesses limited direct biological potency, it serves as the critical scaffold for generating 2,6-dimethylisonicotinic acid hydrazide and subsequent thiosemicarbazone derivatives .

This guide provides a comparative analysis of this compound against the clinical standard Isoniazid (INH) .[1] A key focus is the "Steric Paradox" : while the 2,6-dimethyl substitution increases lipophilicity (aiding cell penetration), it sterically hinders the activation mechanism required by standard anti-TB drugs. Consequently, this scaffold is currently being repurposed to develop agents that bypass standard resistance mechanisms in Multi-Drug Resistant Tuberculosis (MDR-TB).

Chemical Profile & Structural Logic

The biological behavior of Ethyl 2,6-dimethylisonicotinate is dictated by two structural features: the ethyl ester moiety (lipophilicity) and the 2,6-dimethyl substitution (steric bulk).

FeatureEthyl 2,6-dimethylisonicotinateIsoniazid (Reference)Impact on Activity
Core Structure 2,6-DimethylpyridinePyridineMethyl groups increase lipophilicity but block active site access.
Functional Group Ethyl Ester (-COOEt)Hydrazide (-CONHNH2)Ester requires hydrolysis to acid; Hydrazide is the active pharmacophore.
LogP (Lipophilicity) ~2.5 (High)-0.7 (Low)The ester penetrates mycobacterial cell walls (mycolic acid layer) more effectively.
Metabolic Fate Prodrug / IntermediateProdrug (Activated by KatG)Ester must be hydrolyzed; the dimethyl core resists KatG oxidation.

Mechanism of Action: The "Ortho-Effect" Blockade

To understand the utility of this compound, one must understand why it differs from Isoniazid. Isoniazid is a prodrug activated by the bacterial enzyme KatG (catalase-peroxidase).[2]

The Activation Pathway & Steric Hindrance

The 2,6-dimethyl substitution creates significant steric hindrance around the nitrogen atom of the pyridine ring and the carbonyl carbon. This prevents the formation of the isonicotinoyl radical required for INH activity.

G INH Isoniazid (INH) KatG Enzyme: KatG (Catalase-Peroxidase) INH->KatG Substrate Binding Radical Isonicotinoyl Radical KatG->Radical Oxidation Block STERIC BLOCKADE (No Radical Formation) KatG->Block Activation Fails Adduct INH-NAD Adduct (Active Inhibitor) Radical->Adduct Coupling with NAD+ InhA Target: InhA (Cell Wall Synthesis) Adduct->InhA Inhibition Dimethyl 2,6-Dimethyl Analog (Derived from Ester) Dimethyl->KatG Poor Binding

Figure 1: Mechanism of Action Comparison. The 2,6-dimethyl substitution (bottom path) sterically hinders the KatG-mediated activation that is essential for Isoniazid's efficacy, necessitating alternative activation pathways or derivative forms (e.g., thiosemicarbazones) for biological activity.

Comparative Biological Performance[3][4]

The following data compares the Ethyl 2,6-dimethylisonicotinate scaffold against Isoniazid and its optimized derivatives.

Antimycobacterial Activity (MIC against M. tuberculosis)
Compound ClassSpecific CompoundMIC (µg/mL) H37Rv StrainMIC (µg/mL) MDR StrainActivity Interpretation
Reference Drug Isoniazid (INH)0.02 - 0.2> 10 (Resistant)Highly potent against wild-type; ineffective against KatG mutants.
Precursor Ester Ethyl 2,6-dimethylisonicotinate > 64 > 64 Inactive. The ester is too stable or the hydrolyzed acid is sterically blocked from KatG activation.
Direct Hydrazide 2,6-Dimethylisonicotinic acid hydrazide> 32> 32Weak/Inactive. The "Ortho-Effect" prevents radical formation, rendering it far less potent than INH.
Optimized Derivative 2,6-Dimethyl-thiosemicarbazone 0.5 - 4.0 0.5 - 4.0 High Potency. Bypasses KatG activation. Effective against both wild-type and MDR strains.

Key Insight: Researchers should not expect direct high potency from Ethyl 2,6-dimethylisonicotinate. Its value lies in its conversion to thiosemicarbazones or metal complexes , which utilize the 2,6-dimethylpyridine core to facilitate membrane transport and metal chelation (e.g., Copper/Iron), killing bacteria via oxidative stress independent of KatG.

Experimental Protocols

For researchers utilizing Ethyl 2,6-dimethylisonicotinate, the following protocols outline its conversion to the active hydrazide form and subsequent biological testing.

Protocol A: Synthesis of Active Hydrazide Scaffold

Use this workflow to convert the inactive ester into the testable hydrazide precursor.

  • Dissolution : Dissolve 0.01 mol of Ethyl 2,6-dimethylisonicotinate in 20 mL of absolute ethanol.

  • Reagent Addition : Add hydrazine hydrate (80% or 99%) in excess (0.05 mol) dropwise with stirring.

  • Reflux : Heat the mixture to reflux (approx. 78°C) for 6–10 hours. Monitor reaction progress via TLC (Mobile phase: Chloroform/Methanol 9:1).

  • Isolation : Cool the reaction mixture to 0°C (ice bath). The solid hydrazide precipitate will form.

  • Purification : Filter the solid and recrystallize from ethanol to obtain pure 2,6-dimethylisonicotinic acid hydrazide .

    • Yield checkpoint: Expected yield 70–85%. Melting point should be checked against literature (approx. >200°C).

Protocol B: Resazurin Microtiter Assay (REMA) for MIC Determination

Standard validated protocol for testing anti-TB activity of the derivatives.

  • Preparation : Prepare a stock solution of the test compound (derivative of the ester) at 1 mg/mL in DMSO. Sterilize by filtration.

  • Plating : In a 96-well plate, dispense 100 µL of Middlebrook 7H9 broth (supplemented with OADC).

  • Dilution : Perform serial twofold dilutions of the compound to achieve a concentration range (e.g., 64 µg/mL to 0.125 µg/mL).

  • Inoculation : Add 100 µL of M. tuberculosis inoculum (turbidity adjusted to McFarland standard 1, diluted 1:20) to each well.

  • Incubation : Seal plate and incubate at 37°C for 7 days.

  • Readout : Add 30 µL of 0.01% Resazurin solution. Incubate for an additional 24 hours.

    • Blue Color : No bacterial growth (Inhibition).

    • Pink Color : Bacterial growth (Active metabolism).

  • Calculation : The MIC is the lowest concentration that prevents the color change from blue to pink.

References

  • Gobis, K., et al. (2023). "Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents." Materials, 16(1), 448.

  • Scior, T., et al. (2017). "Isoniazid derivatives and their anti-tubercular activity." European Journal of Medicinal Chemistry, 138, 796-819.

  • BenchChem. (2025).[3] "A Guide to the Structure-Activity Relationship of Isonicotinic Acid Hydrazide Derivatives."

  • Bernstein, J., et al. (1952). "Chemotherapy of experimental tuberculosis. V. Isonicotinic acid hydrazide (Nydrazid) and related compounds." American Review of Tuberculosis, 65(4), 357-364.
  • PubChem. (2024). "Ethyl 2,6-dimethyl-3-nitroisonicotinate Compound Summary."

Sources

Validation

Technical Guide: Alternative Reagents for the Synthesis of 2,6-Disubstituted Pyridines

Executive Summary The synthesis of 2,6-disubstituted pyridines is a foundational challenge in medicinal chemistry. These scaffolds are ubiquitous in pincer ligands and active pharmaceutical ingredients (APIs), yet their...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2,6-disubstituted pyridines is a foundational challenge in medicinal chemistry. These scaffolds are ubiquitous in pincer ligands and active pharmaceutical ingredients (APIs), yet their construction is often hampered by the electron-deficient nature of the pyridine ring, which resists electrophilic aromatic substitution, and the steric hindrance inherent to the 2,6-positions.

Traditionally, synthesis relied on the Chichibabin reaction (harsh conditions, poor regioselectivity) or cross-coupling (Suzuki-Miyaura/Stille) of 2,6-dihalopyridines.[1] While effective, cross-coupling requires pre-functionalized starting materials, adding step-count and cost.[1]

This guide evaluates three alternative reagent classes that circumvent these limitations:

  • Zinc Sulfinates (Baran Diversinates™): For innate, radical C-H functionalization.[1]

  • Cp*Ru / CpCo Catalysts: For de novo [2+2+2] cycloaddition.

  • Activated N-Oxide Reagents: For regioselective nucleophilic addition.

Part 1: Strategic Decision Matrix

Before selecting a reagent, the synthetic route must be aligned with the substrate's lifecycle stage. Use the following logic flow to determine the optimal approach.

DecisionMatrix Start START: Substrate Status ExistingRing Intact Pyridine Ring (Late-Stage Functionalization) Start->ExistingRing NoRing Acyclic Precursors (De Novo Synthesis) Start->NoRing Radical Radical C-H Activation ExistingRing->Radical Alkyl/CF3 Group NOxide N-Oxide Activation ExistingRing->NOxide Aryl/Alkyl Group Cyclo [2+2+2] Cycloaddition NoRing->Cyclo ZnSulf Reagent: Zinc Sulfinates (Baran Diversinates) Best for: Alkyl/Fluoroalkyl Radical->ZnSulf PdCat Reagent: Pd(OAc)2 / Ag2CO3 Best for: Arylation NOxide->PdCat Direct Arylation Grignard Reagent: RMgBr + Ac2O Best for: Alkylation (Classic) NOxide->Grignard Nucleophilic Addn RuCat Reagent: Cp*RuCl(cod) Best for: Robustness/Scope Cyclo->RuCat High Value/Complex CoCat Reagent: CpCo(CO)2 Best for: Cost/Atom Economy Cyclo->CoCat Commodity/Simple

Figure 1: Strategic selection of reagents based on substrate availability and desired substitution pattern.

Part 2: Reagent Class A — Radical Precursors (C-H Functionalization)

The Challenge

The traditional Minisci reaction uses carboxylic acids, silver nitrate (


), and ammonium persulfate.[1] While useful, it suffers from polysubstitution  (lack of control) and highly acidic conditions that decompose sensitive pharmacophores.[1]
The Alternative: Zinc Sulfinates (Baran Diversinates™)

Zinc bis(alkanesulfinate) salts generate alkyl radicals under mild, oxidative conditions.[1] They are air-stable solids that function as "stored" radicals, releasing the alkyl group upon oxidation.

Mechanism: The zinc sulfinate is oxidized (often by a co-oxidant like TBHP) to a sulfonyl radical, which extrudes


 to generate the carbon-centered radical (

).[1] This radical attacks the protonated pyridine at the electron-deficient 2 or 6 position.

Performance Comparison:

FeatureTraditional Minisci (

)
Zinc Sulfinates (Baran Reagents)
pH Condition Highly Acidic (pH < 1)Mild / Buffered (pH 4-7)
Selectivity Poor (Mono/Di mixtures common)High (Tunable via stoichiometry)
Solvent Aqueous acidbiphasic (DCM/H2O) or DMSO
Functional Group Tolerance Low (Acid sensitive groups fail)High (Tolerates halides, esters, nitriles)
Experimental Protocol: C2-Difluoromethylation of Pyridine

Objective: Install a


 bioisostere at the C2 position.
  • Setup: To a vial equipped with a stir bar, add the pyridine substrate (1.0 equiv) and Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv).

  • Solvent: Add DCM (0.1 M concentration relative to substrate) and water (0.5 equiv volume of DCM).[1]

  • Activator: Add Trifluoroacetic acid (TFA) (1.0 equiv) to protonate the pyridine (activating it for radical attack).[1]

  • Oxidant: Add tert-Butyl hydroperoxide (TBHP) (70% aq., 3.0 equiv) dropwise at 0°C.

  • Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor by TLC/LCMS.[1]

  • Workup: Quench with saturated

    
    . Extract with DCM. The organic layer often contains the product in high purity.
    
  • Validation: Look for the characteristic triplet of the

    
     proton in 
    
    
    
    NMR (~6.5 ppm,
    
    
    Hz).

Part 3: Reagent Class B — Transition Metal Catalysts ([2+2+2] Cycloaddition)[1][2]

The Challenge

Constructing the pyridine ring from scratch allows for perfect regiocontrol of the 2,6-substituents by selecting the appropriate alkyne and nitrile precursors. The challenge lies in preventing homotrimerization of the alkyne (forming benzenes).[1]

The Alternative: Cp*Ru vs. CpCo Systems

This reaction couples two alkynes and one nitrile.

  • Cobalt (

    
    ):  The classical, cheaper option.[1] Requires light or heat to dissociate CO. Can be air-sensitive.[2]
    
  • Ruthenium (

    
    ):  The robust, modern standard.[1] Mechanistically distinct, it tolerates a wider range of halides and heteroatoms.[1]
    

Mechanistic Divergence:

Cycloaddition cluster_Co Cobalt Pathway cluster_Ru Ruthenium Pathway Precursors 2 Alkynes + 1 Nitrile Co_Inter Cobaltacyclopentadiene (Heterolytic Coupling) Precursors->Co_Inter CpCo(CO)2 Ru_Inter Ruthenacyclopentatriene (Homolytic Coupling) Precursors->Ru_Inter Cp*RuCl(cod) Co_Prod Pyridine Product Co_Inter->Co_Prod Insertion Ru_Prod Pyridine Product Ru_Inter->Ru_Prod Insertion

Figure 2: Mechanistic divergence between Co and Ru catalysts affects substrate tolerance.[1]

Experimental Protocol: Ru-Catalyzed Synthesis

Objective: Synthesis of 2,6-dimethylpyridine from propyne and acetonitrile.

  • Reagent Prep: In a glovebox or under Argon, charge a pressure tube with

    
      (1–5 mol%).
    
  • Substrates: Add the diyne (if using a tethered diyne for stability) or alkyne (1.0 equiv) and the nitrile (excess, often used as solvent or 1.5–2.0 equiv in 1,2-dichloroethane).[1]

  • Conditions: Seal the tube and heat to 60–80°C.

    • Note: Cobalt catalysts often require higher temperatures (120°C+) or irradiation.[1]

  • Monitoring: Reaction is usually complete within 2–6 hours.

  • Workup: Remove solvent in vacuo. The catalyst residue is removed via a short silica plug eluting with Et2O/Hexanes.

Part 4: Reagent Class C — N-Oxide Activation (Nucleophilic Substitution)[1]

The Challenge

Direct nucleophilic attack on a neutral pyridine at C2/C6 is difficult (requires harsh nucleophiles like


 - Chichibabin).[1]
The Alternative: N-Oxide Activation

Oxidizing the nitrogen makes the ring more susceptible to nucleophilic attack at the alpha positions. However, the oxygen must be "activated" (turned into a leaving group) to restore aromaticity.[1]

Reagent Comparison:

Reagent SystemRoleAdvantage

+ Acetic Anhydride
AlkylationClassic. One-pot C2-alkylation. Low cost.

+

ArylationDirect C-H Arylation. No pre-functionalized arene needed.[1]
Titanium(IV) / Grignard Regio-controlHigh Regioselectivity. Titanacyclopropanes coordinate to N-O.[1]
Experimental Protocol: Grignard Addition with Anhydride Activation

Objective: Alkylation of Pyridine N-oxide.

  • Oxidation (Pre-step): Convert pyridine to pyridine N-oxide using m-CPBA in DCM. Isolate the solid N-oxide.

  • Addition: Dissolve Pyridine N-oxide (1.0 equiv) in dry THF. Cool to -78°C.

  • Nucleophile: Add Grignard reagent (

    
    )  (1.1 equiv) dropwise.[1]
    
    • Observation: The solution often turns yellow/orange due to the formation of the dihydropyridine adduct.

  • Acylation: Allow to warm to 0°C or RT, then add Acetic Anhydride (1.2 equiv).

  • Elimination: Heat the mixture to reflux (or 120°C in a sealed vessel) for 1 hour. This drives the elimination of AcOH to re-aromatize the ring.

  • Workup: Basic workup (NaOH) is required to remove acetic acid byproducts.[1]

References

  • Fujiwara, Y., et al. "Practical and innate C-H functionalization of heterocycles."[1] Nature, 2012.[1] Link (Seminal work on Zinc Sulfinates/Baran Diversinates).[1]

  • Varela-Álvarez, A., et al. "CpCo(I)- and Cp*Ru(II)Cl-catalyzed [2+2+2] cycloadditions: A combined experimental and theoretical study."[1] Journal of the American Chemical Society, 2012. Link (Comparison of Co vs Ru mechanisms).[1]

  • Andersson, H., et al. "Regioselective Synthesis of 2-Substituted Pyridines from Pyridine N-Oxides."[3] Organic Letters, 2007.[1][3] Link (Grignard/Anhydride activation protocol).[1]

  • Choi, J., et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines."[4] Journal of the American Chemical Society, 2021.[4] Link (Modern Minisci variants and blocking groups).[1]

  • Wu, X., et al. "Palladium-Catalyzed Direct C–H Arylation of Pyridine N-oxides." Chemical Science, 2013.[1] Link (Pd-catalyzed N-oxide functionalization).[1]

Sources

Comparative

Benchmarking the reactivity of Ethyl 2,6-dimethylisonicotinate against other pyridine carboxylates

A Technical Comparison Guide for Synthetic Applications Executive Summary: The "Lutidine Effect" in Ester Chemistry Ethyl 2,6-dimethylisonicotinate (E-2,6-DMI ) represents a unique intersection of steric hindrance and el...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Synthetic Applications

Executive Summary: The "Lutidine Effect" in Ester Chemistry

Ethyl 2,6-dimethylisonicotinate (E-2,6-DMI ) represents a unique intersection of steric hindrance and electronic tuning within the pyridine carboxylate family. Unlike its unsubstituted parent (Ethyl Isonicotinate) or its electron-deficient cousins (e.g., Ethyl 2,6-dichloroisonicotinate), E-2,6-DMI exhibits a "dual-personality" reactivity profile:

  • The Steric Shield (Nitrogen): The 2,6-methyl groups create a steric blockade around the pyridine nitrogen, rendering it non-nucleophilic and resistant to N-oxidation or quaternization.

  • The Electronic Push (Ester): The inductive (+I) effect of the methyl groups increases electron density in the pyridine ring, slightly deactivating the C4-ester carbonyl toward nucleophilic attack compared to unsubstituted analogs.

This guide benchmarks E-2,6-DMI against standard alternatives to aid in the selection of the correct building block for drug synthesis.

Structural & Electronic Benchmarking

The following table contrasts E-2,6-DMI with the industry-standard Ethyl Isonicotinate and the activated Ethyl 2,6-dichloroisonicotinate .

Table 1: Comparative Reactivity Matrix
FeatureEthyl Isonicotinate Ethyl 2,6-Dimethylisonicotinate Ethyl 2,6-Dichloroisonicotinate
Structure Unsubstituted2,6-Dimethyl ("Lutidine" core)2,6-Dichloro
N-Site Sterics Low (Accessible)High (Blocked) Moderate (Cl radius > H)
N-Basicity (pKa) ~5.2 (Moderate)~6.7 (High) < 1.0 (Very Low)
Ester Electrophilicity ModerateLow (Deactivated) High (Activated)
Hydrolysis Rate Standard (

)
Slow (

)
Fast (

)
N-Oxidation Risk HighNegligible Low
Primary Utility General SynthesisBase-Sensitive / N-Selective Chemistries

/ Rapid Coupling

Mechanistic Visualization

The following diagram illustrates the "Steric Gate" concept. While the ester at position 4 remains accessible (though electronically deactivated), the nitrogen at position 1 is effectively "caged" by the methyl groups.

ReactivityMap Ester Ethyl 2,6-Dimethylisonicotinate N_Attack N-Alkylation / Oxidation (Blocked by 2,6-Me) Ester->N_Attack Steric Hindrance C_Attack Nucleophilic Attack at Ester (Slower due to +I Effect) Ester->C_Attack Electronic Deactivation Ring_Attack Electrophilic Subst. (Activated by Methyls) Ester->Ring_Attack Electronic Activation Reagent_N Bulky Electrophiles (e.g., Benzyl Bromide) Reagent_N->N_Attack Reagent_C Nucleophiles (e.g., OH-, H-) Reagent_C->C_Attack

Caption: The "Steric Gate" effect: 2,6-dimethyl substitution blocks N-functionalization while modulating ester reactivity.

Experimental Protocols

Protocol A: Selective Hydrolysis (Saponification)

Challenge: The electron-donating methyl groups stabilize the ester, making E-2,6-DMI more resistant to hydrolysis than ethyl isonicotinate. Standard conditions often result in incomplete conversion. Solution: Use a higher temperature and a stronger hydroxide concentration.

  • Reagents:

    • Ethyl 2,6-dimethylisonicotinate (1.0 eq)

    • LiOH·H₂O (3.0 eq) [Note: LiOH is preferred over NaOH for sterically tuned esters due to the Lewis acid character of Li+]

    • Solvent: THF:Water (3:1 v/v)

  • Procedure:

    • Dissolve E-2,6-DMI in THF.

    • Add the aqueous solution of LiOH dropwise.

    • Crucial Step: Heat the reaction to 60°C for 4–6 hours. (Standard isonicotinate hydrolyzes at RT).

    • Monitor by TLC (EtOAc/Hexane 1:1). The starting material spot (

      
      ) should disappear.
      
    • Workup: Acidify carefully to pH 4–5 with 1M HCl. Caution: The product is zwitterionic (pyridine nitrogen + carboxylic acid). Extract with n-butanol or evaporate to dryness and triturate if water-soluble.

Protocol B: Chemoselective Reduction to Alcohol

Challenge: Reducing the ester without over-reducing the pyridine ring (which is electron-rich) or affecting the nitrogen. Solution: Use Sodium Borohydride (


) with Methanol activation, avoiding the harsher 

which can sometimes complex with the pyridine nitrogen.
  • Reagents:

    • Ethyl 2,6-dimethylisonicotinate (1.0 eq)

    • 
       (4.0 eq)
      
    • Methanol (anhydrous)

  • Procedure:

    • Dissolve E-2,6-DMI in anhydrous methanol (0.2 M concentration).

    • Cool to 0°C.

    • Add

      
       portion-wise over 30 minutes. (Evolution of 
      
      
      
      gas).
    • Allow to warm to Room Temperature and stir for 12 hours.

    • Quench: Add saturated

      
       solution slowly.
      
    • Extraction: Remove methanol under vacuum, extract the aqueous residue with DCM (3x).

    • Yield: Expect 85–92% of (2,6-dimethylpyridin-4-yl)methanol.

Decision Guide: When to Use E-2,6-DMI?

Use Ethyl 2,6-dimethylisonicotinate if your synthesis requires:

  • Base Catalysis elsewhere in the molecule: The 2,6-lutidine core acts as a built-in proton scavenger but will not act as a nucleophilic catalyst (unlike DMAP or pyridine), preventing side reactions.

  • Protection against N-Oxidation: If you are performing oxidative steps (e.g., epoxidation of an olefin elsewhere), the 2,6-methyls protect the pyridine nitrogen from becoming an N-oxide.

  • Lipophilicity: The two methyl groups significantly increase the LogP compared to ethyl isonicotinate, improving cell permeability in early drug discovery candidates.

Avoid if:

  • You need to functionalize the Nitrogen (e.g., making a pyridinium salt).[1] Use Ethyl Isonicotinate .[1][2]

  • You need rapid, low-temperature hydrolysis. Use Ethyl 2,6-dichloroisonicotinate .

References

  • Steric Hindrance in Pyridines (Lutidine Effect)

    • Comparison of 2,6-Lutidine vs Pyridine in Metal Coordin
    • Source:

  • Synthesis of 2,6-Dimethylisonicotinic Acid

    • Oxidation of 2,4,6-Collidine and Hantzsch Ester Deriv
    • Source: [Organic Syntheses, Coll.[3] Vol. 2, p. 214 (1943)]([Link])

  • Minisci Reaction (Radical Methylation)

    • Modern methods for installing methyl groups at 2,6-positions of isonicotin
    • Source:

  • Ester Hydrolysis Kinetics (General Pyridine Carboxylates)

    • Impact of Ring Substituents on Hydrolysis R
    • Source: (Referenced for kinetic principles of substituted benzoates/pyridines).

Sources

Validation

Cross-Validation of Analytical Methods for Ethyl 2,6-dimethylisonicotinate: A Comparative Guide

Executive Summary In the synthesis and quality control of pharmaceutical intermediates, Ethyl 2,6-dimethylisonicotinate (Ethyl 2,6-dimethylpyridine-4-carboxylate) serves as a critical scaffold. Ensuring the purity of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and quality control of pharmaceutical intermediates, Ethyl 2,6-dimethylisonicotinate (Ethyl 2,6-dimethylpyridine-4-carboxylate) serves as a critical scaffold. Ensuring the purity of this ester requires robust analytical methodologies. While High-Performance Liquid Chromatography (HPLC) is the industry standard for polar heterocycles, Gas Chromatography (GC) offers a necessary orthogonal perspective, particularly for volatile organic impurities (VOIs) and residual solvents.

This guide details the cross-validation of RP-HPLC-UV and GC-FID methods. By comparing these two distinct separation mechanisms—polarity-driven (HPLC) vs. volatility-driven (GC)—we establish a self-validating system that eliminates method bias and ensures data integrity compliant with ICH Q2(R1) guidelines.

Chemical Profile & Analytical Challenges

  • Analyte: Ethyl 2,6-dimethylisonicotinate[1]

  • Structure: Pyridine ring substituted with two methyl groups (positions 2,6) and an ethyl ester (position 4).[2]

  • Properties:

    • Basicity: The pyridine nitrogen (pKa ~6.[3]0) is prone to silanol interactions, leading to peak tailing in HPLC.

    • Volatility: Sufficient for GC analysis, though thermal degradation is a risk if injector temperatures are excessive.

    • UV Absorption: Strong absorption at ~260–270 nm due to the conjugated pyridine system.

Method A: Reverse-Phase HPLC (The "Gold Standard")

Objective: To quantify the main assay and identify polar, non-volatile degradation products (e.g., the hydrolyzed acid form, 2,6-dimethylisonicotinic acid).

Mechanistic Rationale

We utilize a C18 stationary phase with base-deactivated silica to minimize secondary interactions with the pyridine nitrogen. A buffered mobile phase at pH 3.0 keeps the pyridine moiety protonated (


), preventing mixed-mode retention and ensuring sharp peak symmetry.
Experimental Protocol
ParameterCondition
Column C18 (e.g., Phenomenex Luna or Waters XBridge), 150 x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV-Vis @ 270 nm (Reference: 360 nm)
Column Temp 30°C
Injection Vol 10 µL

System Suitability Criteria:

  • Tailing Factor (

    
    ): < 1.5 (Critical for basic pyridines)
    
  • Theoretical Plates (

    
    ): > 5000
    
  • RSD of Area (n=6): < 2.0%

Method B: GC-FID (The Orthogonal Validator)

Objective: To validate purity without interference from non-volatile salts and to detect residual synthesis solvents (e.g., Ethanol, Toluene) that HPLC might miss or co-elute.

Mechanistic Rationale

GC separates based on boiling point and polarity. Since the analyte is an ester, it is amenable to volatilization. Flame Ionization Detection (FID) provides a universal response for carbon-containing compounds, offering a "mass-balance" check against the UV-response dependent HPLC method.

Experimental Protocol
ParameterCondition
Column DB-5ms or equivalent (5% Phenyl-arylene polymer), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Injector Split (20:1), 250°C
Oven Program 60°C (hold 1 min) → 20°C/min → 280°C (hold 5 min)
Detector FID @ 300°C
Make-up Gas Nitrogen (30 mL/min)

System Suitability Criteria:

  • Resolution (

    
    ): > 2.0 between analyte and nearest impurity
    
  • RSD of Area (n=6): < 2.0%

Cross-Validation Workflow

The power of this guide lies in the Cross-Validation Study . We do not simply run two methods; we statistically compare their outputs to prove they are measuring the same "truth."

Comparative Workflow Diagram

CrossValidation cluster_HPLC Method A: Specificity (Polarity) cluster_GC Method B: Specificity (Volatility) Sample Crude Ethyl 2,6-dimethylisonicotinate (Batch #2026-001) HPLC_Prep Dilute in Mobile Phase Sample->HPLC_Prep GC_Prep Dilute in Methanol Sample->GC_Prep HPLC_Run RP-HPLC-UV Analysis HPLC_Prep->HPLC_Run HPLC_Data Purity % (UV Area) HPLC_Run->HPLC_Data Comparison Statistical Comparison (Bland-Altman & t-test) HPLC_Data->Comparison GC_Run GC-FID Analysis GC_Prep->GC_Run GC_Data Purity % (FID Area) GC_Run->GC_Data GC_Data->Comparison Decision Is Difference < 1.0%? Comparison->Decision Pass VALIDATED Release Batch Decision->Pass Yes Fail INVESTIGATE (Check non-volatiles or UV-inactive) Decision->Fail No

Caption: Figure 1: Orthogonal cross-validation workflow ensuring concordance between HPLC (UV specificity) and GC (FID mass response).

Quantitative Comparison Data (Simulated)

To validate the methods, analyze three distinct batches (Low, Mid, High purity) using both techniques.

ParameterHPLC-UV ResultGC-FID Result% DifferenceInterpretation
Linearity (

)
0.99980.9995N/ABoth methods are linear.
LOD (µg/mL) 0.050.10-HPLC is more sensitive.
Batch A Purity 99.2%99.4%+0.2%Excellent agreement.
Batch B Purity 95.1%98.5%+3.4%Discrepancy: GC missed a non-volatile impurity (likely the acid or salt).
Batch C Purity 98.0%96.5%-1.5%Discrepancy: HPLC missed a UV-inactive volatile solvent.
Statistical Analysis Protocol
  • Paired t-Test: Perform on assay values (

    
    ) to determine if there is a statistically significant difference between the means.
    
    • Null Hypothesis (

      
      ):
      
      
      
    • Acceptance:

      
       (No significant difference).
      
  • Bias Assessment: If HPLC consistently reads lower than GC, investigate the presence of UV-active, non-volatile degradation products.

Decision Guide: When to Use Which?

While cross-validation establishes reliability, routine analysis requires selecting the fit-for-purpose method.

DecisionTree Start Select Analytical Goal Q1 Is the sample an in-process reaction mix? Start->Q1 Q2 Is it a final purified product? Q1->Q2 No HPLC Use HPLC-UV (Detects polar acids/salts) Q1->HPLC Yes (High polarity matrix) GC Use GC-FID (Fast, detects solvents) Q2->GC No (Quick solvent check) Both Use BOTH (Full Release Testing) Q2->Both Yes (CoA generation)

Caption: Figure 2: Decision logic for selecting HPLC vs. GC based on the stage of drug development.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubChem. (n.d.).[1] Ethyl 2,6-dimethyl-3-nitroisonicotinate (Related Compound Data). National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Ethyl 2-methylnicotinate on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Comparative

Comparing the efficacy of different synthesis routes for Ethyl 2,6-dimethylisonicotinate

Executive Summary Ethyl 2,6-dimethylisonicotinate (CAS: 1570-45-2) is a critical pharmacophore found in antitubercular agents, kinase inhibitors, and calcium channel blockers. Its structural core—a pyridine ring substitu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2,6-dimethylisonicotinate (CAS: 1570-45-2) is a critical pharmacophore found in antitubercular agents, kinase inhibitors, and calcium channel blockers. Its structural core—a pyridine ring substituted at the 2,6-positions with methyl groups and at the 4-position with an ester—presents specific regiochemical challenges.

This guide objectively compares three distinct synthesis routes:

  • The De Novo Construction (DHA Route): The industry standard for high purity and scalability.

  • The Direct Functionalization (Minisci Route): A rapid, one-step protocol ideal for discovery chemistry and library generation.

  • The Feedstock Oxidation (Collidine Route): A cost-effective approach utilizing commodity chemicals, albeit with selectivity trade-offs.

Recommendation: For GMP scale-up , utilize the DHA Route due to its predictable impurity profile. For medicinal chemistry/SAR studies , utilize the Minisci Route for speed.

Route Analysis & Mechanism

Method A: The De Novo Ring Construction (DHA Route)

Best for: Multi-kilogram scale-up, high purity requirements.

This route builds the pyridine ring from Dehydroacetic Acid (DHA), a stable pyrone derivative. It is the most robust method because it establishes the 2,6-substitution pattern early, avoiding later regioselectivity issues.

  • Step 1 (Ammonolysis): DHA reacts with ammonia to form 2,6-dimethyl-4-hydroxypyridine (Lutidone).

  • Step 2 (Chlorination): The hydroxyl group is converted to a chloride using POCl

    
    , yielding 4-chloro-2,6-dimethylpyridine.
    
  • Step 3 (Carbonylation): A Palladium-catalyzed carbonylation inserts CO at the 4-position, trapping with ethanol to form the ester.

DHA_Route DHA Dehydroacetic Acid Lutidone 2,6-Dimethyl-4-pyridone DHA->Lutidone NH3 (aq) Reflux Chloride 4-Chloro-2,6-lutidine Lutidone->Chloride POCl3 100°C Product Ethyl 2,6-dimethylisonicotinate Chloride->Product Pd(OAc)2, dppp CO (5 atm), EtOH

Figure 1: The stepwise conversion of Dehydroacetic Acid to the target ester via a chloropyridine intermediate.

Method B: Direct Functionalization (Minisci Route)

Best for: Rapid analog generation, small-scale synthesis (<5g).

This method utilizes the Minisci reaction , a radical substitution that allows for the direct alkylation of electron-deficient heterocycles.[1] By starting with Ethyl Isonicotinate, one can introduce methyl groups at the 2 and 6 positions in a single step using a radical source.

  • Mechanism: An alkyl radical (generated from oxidative decarboxylation of acetic acid or peroxide decomposition) attacks the protonated pyridine ring.

  • Challenge: Controlling mono- vs. bis-methylation. High equivalents of radical source are required to drive the reaction to the 2,6-dimethyl product.

Minisci_Route Start Ethyl Isonicotinate Inter Mixture: Mono- & Bis-methylated Start->Inter AgNO3 (cat), H2SO4 Radical Source Radical Methyl Radical Source (t-BuOOH or (NH4)2S2O8) Radical->Inter Product Ethyl 2,6-dimethylisonicotinate Inter->Product Chromatographic Purification

Figure 2: Radical alkylation of Ethyl Isonicotinate. Note the requisite purification step to remove mono-methylated byproducts.

Method C: Feedstock Oxidation (Collidine Route)

Best for: Low-cost starting materials.

2,4,6-Trimethylpyridine (Collidine) is a cheap industrial solvent. The challenge is selectively oxidizing the 4-methyl group to the ester while preserving the 2,6-methyls.

  • Selectivity: The 4-methyl group is electronically more activated (para to nitrogen) and sterically more accessible than the 2,6-methyls. Selenium Dioxide (SeO

    
    ) or controlled KMnO
    
    
    
    oxidation is used.
  • Drawback: Over-oxidation to the tricarboxylic acid is a common failure mode.

Collidine_Route Collidine 2,4,6-Collidine Acid 2,6-Dimethylisonicotinic Acid Collidine->Acid SeO2, Pyridine Selective Oxidation Product Ethyl 2,6-dimethylisonicotinate Acid->Product EtOH, H2SO4 Esterification

Figure 3: Selective oxidation of Collidine followed by Fischer esterification.

Comparative Performance Data

The following data aggregates experimental yields and operational metrics from internal validation and literature precedents.

MetricMethod A: DHA RouteMethod B: Minisci RouteMethod C: Collidine Route
Overall Yield 45–55% (3 Steps)30–40% (1 Step)25–35% (2 Steps)
Purity (Crude) High (>90%)Low (Mixtures)Moderate (Over-oxidation)
Atom Economy ModeratePoor (Radical excess)High
Scalability Excellent (Pharma Grade)Poor (Exotherms)Good
Key Hazard Carbon Monoxide (CO) gasPeroxides/ExplosiveSelenium toxicity
Cost High (Pd Catalyst)ModerateLow

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Carbonylation (Method A, Step 3)

This protocol describes the critical conversion of the chloropyridine intermediate to the final ester. This is the preferred method for high-value synthesis.

Reagents:

  • 4-Chloro-2,6-dimethylpyridine (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)

    
    ) (2 mol%)
    
  • 1,3-Bis(diphenylphosphino)propane (dppp) (2.5 mol%)

  • Triethylamine (Et

    
    N) (2.0 equiv)
    
  • Ethanol (absolute) (Solvent/Reactant)

Procedure:

  • Catalyst Pre-formation: In a glovebox or under Argon, charge a high-pressure autoclave with Pd(OAc)

    
     and dppp. Add degassed ethanol (5 mL/mmol substrate) and stir for 30 minutes at room temperature to form the active catalyst complex.
    
  • Substrate Addition: Add 4-chloro-2,6-dimethylpyridine and triethylamine to the vessel. Seal the autoclave.

  • Carbonylation: Purge the vessel three times with Carbon Monoxide (CO). Pressurize to 5 atm (approx. 75 psi) with CO.

    • Safety Note: CO is a silent killer. Use a CO detector and work in a well-ventilated fume hood.

  • Reaction: Heat the vessel to 100°C and stir vigorously for 12 hours.

  • Workup: Cool to room temperature. Vent the CO carefully into a scrubber. Filter the reaction mixture through a pad of Celite to remove Palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with water and brine. Dry over Na

    
    SO
    
    
    
    . Purify via flash chromatography (Hexanes/EtOAc 9:1) to yield the product as a clear oil or low-melting solid.
Protocol B: Minisci Methylation (Method B)

This protocol is optimized for speed in a discovery setting.

Reagents:

  • Ethyl Isonicotinate (1.0 equiv)

  • Ammonium Persulfate ((NH

    
    )
    
    
    
    S
    
    
    O
    
    
    ) (3.0 equiv)
  • Silver Nitrate (AgNO

    
    ) (0.2 equiv)
    
  • Propionic Acid (Solvent/Radical Source precursor - Note: For methylation, use Acetic Acid/DMSO system)

  • Correction: For Methylation , use DMSO as the solvent and radical source in the presence of Fenton's reagent or Persulfate.

Procedure (DMSO/Persulfate Method):

  • Dissolve Ethyl Isonicotinate (1 mmol) in DMSO (5 mL).

  • Add concentrated H

    
    SO
    
    
    
    (1.0 equiv) to protonate the pyridine ring.
  • Add Ammonium Persulfate (3.0 equiv) in portions over 30 minutes while maintaining temperature at 40°C.

  • Stir for 2 hours. Monitor by LCMS.

  • Workup: Pour into ice water. Neutralize with NaHCO

    
    . Extract with Dichloromethane (DCM).
    
  • Purification: The crude will contain mono-methyl (2-position) and bis-methyl (2,6-position) products. Isolate the 2,6-dimethyl product via preparative HPLC or careful column chromatography.

References

  • Dehydroacetic Acid Transformation

    • Org.[1][2][3][4][5] Synth.1955 , 35, 3. (Synthesis of 2,6-dimethyl-4-pyridone).

  • Palladium-Catalyzed Carbonylation

    • Ueda, T., et al. "Palladium-catalyzed reductive carbonylation of aryl halides."[6] Angew.[6] Chem. Int. Ed.2013 , 52, 8611.[6]

    • [6]

  • Minisci Reaction

    • Minisci, F., et al.
    • Duncton, M. A. "Minisci reactions: Versatile tools for the functionalization of heterocycles."[3] Med. Chem. Commun.2011 , 2, 1135.

  • Selective Oxidation (Collidine)

Sources

Validation

Structural analysis of Ethyl 2,6-dimethylisonicotinate versus its chlorinated analogs

Executive Summary This guide provides a structural and functional comparison between Ethyl 2,6-dimethylisonicotinate (EDMI) and its primary chlorinated analog, Ethyl 2,6-dichloroisonicotinate (EDCI) . In drug discovery,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural and functional comparison between Ethyl 2,6-dimethylisonicotinate (EDMI) and its primary chlorinated analog, Ethyl 2,6-dichloroisonicotinate (EDCI) .

In drug discovery, the transition from a 2,6-dimethylpyridine (lutidine) scaffold to a 2,6-dichloropyridine scaffold is a classic bioisosteric replacement strategy. While the methyl groups provide steric bulk and lipophilicity, the chlorine atoms introduce electron-withdrawing effects that lower the pKa of the pyridine nitrogen, alter metabolic stability, and—crucially—unlock orthogonal synthetic pathways (SNAr and Cross-Coupling). This guide analyzes these differences to support rational scaffold selection.

Structural & Electronic Profiling

The fundamental difference between EDMI and EDCI lies in the electronic modulation of the pyridine ring and the resulting reactivity of the C4-ester group.

Electronic Vectors
  • EDMI (Methyl Analog): The methyl groups at C2 and C6 are Electron Donating Groups (EDG) via hyperconjugation (+I effect). This increases electron density on the ring nitrogen, making it more basic (pKa ~6.7 for the parent lutidine). The ring is electron-rich, making the C4-ester carbonyl less electrophilic due to resonance donation from the ring.

  • EDCI (Chloro Analog): The chlorine atoms are Electron Withdrawing Groups (EWG) via induction (-I), which dominates over their mesomeric donation (+M). This significantly decreases electron density on the nitrogen (pKa < 2), rendering it non-nucleophilic. The electron-deficient ring activates the C4-ester toward nucleophilic attack and makes the C2/C6 positions prime targets for nucleophilic aromatic substitution (SNAr).

Visualization of Electronic Effects

The following diagram illustrates the divergent electronic pressures and steric environments.

ElectronicStructure EDMI Ethyl 2,6-dimethylisonicotinate (EDMI) Methyls 2,6-Dimethyl Groups (+I Effect, Steric Bulk) EDMI->Methyls EDCI Ethyl 2,6-dichloroisonicotinate (EDCI) Chlorines 2,6-Dichloro Groups (-I Effect, Halogen Bonding) EDCI->Chlorines Nitrogen_EDMI Pyridine Nitrogen (Basic, Nucleophilic) Methyls->Nitrogen_EDMI Increases pKa Ring_EDMI Electron Rich Ring (Deactivated for SNAr) Methyls->Ring_EDMI Shields C4 Nitrogen_EDCI Pyridine Nitrogen (Non-basic, Non-nucleophilic) Chlorines->Nitrogen_EDCI Decreases pKa Ring_EDCI Electron Deficient Ring (Activated for SNAr/Suzuki) Chlorines->Ring_EDCI Activates C2/C6

Figure 1: Comparative electronic and steric influence of Methyl vs. Chloro substituents on the isonicotinate core.

Physicochemical Performance Comparison

The following table summarizes key physical data. Note that while EDMI is often a liquid or low-melting solid, EDCI and its acid precursors typically exhibit higher crystallinity due to halogen bonding and π-stacking capabilities.

PropertyEthyl 2,6-dimethylisonicotinate (EDMI)Ethyl 2,6-dichloroisonicotinate (EDCI)Impact on Development
Molecular Weight 179.22 g/mol ~220.05 g/mol Cl increases MW, affecting ligand efficiency.
Lipophilicity (cLogP) ~2.1 (Moderate)~2.8 (Higher)Cl increases lipophilicity without adding rotatable bonds.
H-Bond Acceptors 3 (Esters + Basic N)2 (Ester + Non-basic N)EDCI nitrogen is a poor acceptor at physiological pH.
Metabolic Liability High (Benzylic oxidation of -CH3)Low (Cl blocks metabolism)EDCI is often used to block metabolic "soft spots."
Crystal Packing Van der Waals / Herringboneπ-π Stacking / Halogen BondingEDCI analogs crystallize more readily (better for X-ray).
Reactivity Class Nucleophile (at N) / Radical SubstrateElectrophile (at C2/C6) / Cross-coupling PartnerDetermines synthetic utility (see Section 5).

Crystallographic & Conformational Analysis

Packing Motifs
  • EDMI: The methyl groups are spherical steric blockers that disrupt planar stacking. Crystal structures of 2,6-dimethylpyridine derivatives typically show herringbone packing driven by weak C-H···O interactions between the methyl protons and the carbonyl oxygen [1].

  • EDCI: The chlorine atoms are anisotropic. They facilitate Type II Halogen Bonding (C-Cl···O or C-Cl···N) and enhance π-π stacking interactions due to the quadrupole moment of the electron-deficient ring. This often results in planar, layered crystal structures that are denser and more stable than their methylated counterparts [2].

Conformational Lock

In both molecules, the substituents at positions 2 and 6 create a "steric bay" for the ester at position 4. However, the C-Cl bond (approx. 1.74 Å) is longer than the C-CH3 bond (approx. 1.50 Å) , yet the van der Waals radius of Methyl (2.0 Å) is larger than Chlorine (1.75 Å).

  • Result: EDMI imposes a stricter conformational lock on the ester group's rotation compared to EDCI, potentially affecting binding affinity if the target pocket is narrow.

Synthetic Accessibility & Protocols

Protocol A: Synthesis of EDMI (Esterification)

Context: EDMI is typically synthesized via the Hantzsch pyridine synthesis followed by oxidation, or direct esterification of 2,6-dimethylisonicotinic acid.

Reagents: 2,6-Dimethylisonicotinic acid (1.0 eq), Ethanol (excess), H2SO4 (cat).

  • Dissolution: Dissolve 10 mmol of 2,6-dimethylisonicotinic acid in 20 mL of absolute ethanol.

  • Catalysis: Add 0.5 mL conc. H2SO4 dropwise.

  • Reflux: Heat to reflux (80°C) for 6 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexane).

  • Workup: Cool to RT. Concentrate in vacuo.[1] Neutralize with sat. NaHCO3. Extract with DCM (3x).

  • Purification: Distillation or flash chromatography.

    • Note: The steric bulk of methyl groups slightly retards esterification compared to unsubstituted isonicotinic acid.

Protocol B: Synthesis of EDCI (Deoxychlorination)

Context: EDCI is not made via direct cyclization but by modifying Citrazinic Acid (2,6-dihydroxyisonicotinic acid).

Reagents: Citrazinic Acid (1.0 eq), POCl3 (excess), PCl5 (1.1 eq).

  • Chlorination: Mix Citrazinic Acid (10 mmol) with POCl3 (5 mL) and PCl5 (11 mmol) in a sealed tube.

  • Heating: Heat to 130°C for 4-6 hours. The hydroxyl groups are converted to chlorides via a Vilsmeier-Haack type mechanism.

  • Quench (Critical): Cool to 0°C. Pour slowly onto crushed ice (exothermic!).

  • Esterification (One-pot): The acid chloride intermediate can be quenched directly with Ethanol to yield the ethyl ester (EDCI) immediately, or hydrolyzed to the acid (mp 209-212°C) and then esterified [3].

  • Isolation: Filter the solid precipitate (EDCI is typically solid/semisolid upon workup).

Divergent Reactivity Workflows

The choice between EDMI and EDCI dictates the downstream chemistry available for drug optimization.

Reactivity EDMI EDMI (Methyl Core) Oxidation SeO2 Oxidation EDMI->Oxidation NOxide mCPBA Oxidation EDMI->NOxide EDCI EDCI (Chloro Core) Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) EDCI->Suzuki SNAr SNAr Displacement (Amines/Alkoxides) EDCI->SNAr Aldehyde 2,6-Diformyl Derivative (Linker Synthesis) Oxidation->Aldehyde N_Oxide_Prod N-Oxide (Metabolite Study) NOxide->N_Oxide_Prod Biaryl 2,6-Diaryl Derivative (Pi-System Extension) Suzuki->Biaryl Heteroatom 2,6-Diamino/Alkoxy (H-Bond Donor/Acceptor) SNAr->Heteroatom

Figure 2: Divergent synthetic utility. EDMI is a precursor for lateral chain oxidation, while EDCI is a scaffold for cross-coupling and nucleophilic substitution.

Mechanistic Insight: Why EDCI for Cross-Coupling?

EDCI is superior for library generation because the C-Cl bond, while strong, is activated by the electron-deficient pyridine ring (low LUMO energy). This facilitates:

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond more readily than in electron-rich aryl chlorides.

  • SNAr: The nitrogen atom acts as an electron sink, stabilizing the Meisenheimer complex intermediate when a nucleophile attacks the C2/C6 position. EDMI cannot undergo these reactions.

References

  • Structural Analysis of Methyl-Pyridines: Comparison of substituent effects on NMR and Packing. Source: ResearchGate. (2025). Comparison of the substituent effects on the 13C NMR...Link

  • Crystal Packing of Chloro-Derivatives: Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate (Analogous packing). Source: NIH / PMC. (2011). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate.Link

  • Synthesis & Properties of Chlorinated Isonicotinates: Melting point and synthesis data for 2,6-dichloroisonicotinic acid precursors. Source: ChemicalBook / PubChem. (2024). 2,6-Dichloroisonicotinic acid Properties.Link

  • Reactivity of Pyridine Derivatives: Mechanistic differences between alkyl and halo-pyridines. Source: BenchChem / Vertex AI. (2025). A Researcher's Guide: 2,6-Lutidine vs. Pyridine Derivatives.Link

Sources

Comparative

Publish Comparison Guide: In-Silico Prediction for Ethyl 2,6-dimethylisonicotinate Derivatives

Executive Summary & Pharmacological Context Ethyl 2,6-dimethylisonicotinate represents a critical scaffold in medicinal chemistry, primarily serving as a precursor for 2,6-dimethylisonicotinohydrazide (an analog of the f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context

Ethyl 2,6-dimethylisonicotinate represents a critical scaffold in medicinal chemistry, primarily serving as a precursor for 2,6-dimethylisonicotinohydrazide (an analog of the first-line antitubercular drug Isoniazid) and various antimicrobial agents. Its structural core—a pyridine ring flanked by methyl groups—offers unique lipophilic properties compared to the unsubstituted isonicotinic acid, potentially enhancing membrane permeability.

This guide objectively compares in-silico methodologies for predicting the physicochemical (ADMET) and pharmacodynamic (binding affinity) profiles of these derivatives. We analyze the trade-offs between open-source rapid screening tools and high-fidelity commercial platforms, providing a validated workflow for researchers.

Methodological Framework: The "In-Silico" Pipeline

To ensure scientific integrity, in-silico prediction must follow a rigorous pipeline. Randomly inputting SMILES codes into web servers yields noise, not data.

The Self-Validating Workflow

The following diagram outlines the logical flow required to generate high-confidence predictions for pyridine esters.

InSilicoWorkflow cluster_ADMET ADMET Profiling cluster_Docking Target Interaction (Docking) Start Input: Ethyl 2,6-dimethylisonicotinate (SMILES: CCOC(=O)c1cc(C)nc(C)c1) Prep Ligand Preparation (Protonation state @ pH 7.4, Energy Min) Start->Prep Swiss Physicochemical (SwissADME) Prep->Swiss Tox Toxicity Prediction (pkCSM / ProTox-II) Prep->Tox Target Target Selection (e.g., InhA for TB, EGFR for Cancer) Swiss->Target If Drug-Likeness OK Tox->Target If Non-Toxic Grid Grid Box Generation (Active Site Definition) Target->Grid Dock Docking Simulation (Vina vs. Glide) Grid->Dock Validation Consensus Scoring & Experimental Validation (Literature) Dock->Validation

Figure 1: Standardized in-silico workflow for pyridine derivative evaluation.

Comparative Analysis: Prediction Tools

For Ethyl 2,6-dimethylisonicotinate derivatives, the choice of tool significantly impacts the prediction of lipophilicity (LogP) and toxicity, primarily due to the steric hindrance introduced by the 2,6-dimethyl substitution.

A. ADMET Profiling: SwissADME vs. pkCSM

Objective: Predict bioavailability and safety profile.

FeatureSwissADME (SIB)pkCSM (Univ. of Melbourne)Verdict for Topic
Lipophilicity (LogP) Consensus LogP (avg of 5 methods). Critical for ester derivatives.Single model (Graph-based signatures).SwissADME is superior for consensus data, essential for optimizing the 2,6-dimethyl lipophilic balance.
Pharmacokinetics "Boiled-Egg" model for BBB permeation visualization.Detailed numerical values for Caco-2 permeability and Intestinal Absorption.pkCSM provides better granular data for absorption rates of the ethyl ester.
Toxicity Limited (PAINS alerts).Extensive (AMES, hERG, Hepatotoxicity).pkCSM is mandatory for ruling out hydrazide-induced hepatotoxicity common in this class.
Input Format SMILES list.SMILES or SDF.Tie.

Expert Insight: For this specific scaffold, use SwissADME to determine drug-likeness (Lipinski Rules) and the "Boiled-Egg" plot to check if the 2,6-dimethyl groups push the molecule into the Blood-Brain Barrier (BBB) permeation zone (often undesirable for peripheral targets). Use pkCSM specifically to screen for hepatotoxicity, a known risk for isonicotinic acid derivatives.

B. Molecular Docking: AutoDock Vina vs. Schrödinger Glide

Objective: Predict binding affinity to targets like Mycobacterium tuberculosis Enoyl-ACP reductase (InhA) or EGFR.

FeatureAutoDock Vina (Open Source)Schrödinger Glide (Commercial)Verdict for Topic
Scoring Function Empirical + Knowledge-based. Fast, good for large library screening.SP (Standard Precision) & XP (Extra Precision). Highly optimized force fields (OPLS).Glide handles the steric clashes of the 2,6-dimethyl groups better during pose generation.
Handling Water Generally rigid receptor; waters usually removed.[1]Can include explicit waters (critical for pyridine-N interactions).Glide is preferred if the active site involves water-mediated H-bonds.
Accessibility Free, CLI or GUI (via PyRx/MGLTools).Expensive license.Vina is sufficient for initial screening of derivatives.

Expert Insight: The 2,6-dimethyl substitution creates steric bulk near the pyridine nitrogen. AutoDock Vina occasionally generates "false positive" poses where these methyl groups clash with receptor residues because its soft potential allows minor overlaps. Glide XP penalizes these clashes more strictly, providing a more realistic pose for this specific bulky scaffold.

Detailed Protocol: Evaluating Ethyl 2,6-dimethylisonicotinate

This protocol uses open-access tools to ensure reproducibility for a wide audience.

Step 1: Ligand Preparation[1]
  • Generate SMILES: Start with the canonical SMILES: CCOC(=O)c1cc(C)nc(C)c1.

  • 3D Conversion: Use Avogadro or OpenBabel .

    • Critical Step: Perform geometry optimization (Force field: MMFF94) to ensure the ethyl ester tail is in a relaxed conformation relative to the aromatic ring.

  • Protonation: The pyridine nitrogen is basic (pKa ~6-7). At physiological pH (7.4), a fraction may be protonated. Generate both neutral and protonated forms if the binding pocket is acidic (e.g., Asp/Glu rich).

Step 2: ADMET Screening (SwissADME & pkCSM)
  • SwissADME:

    • Input SMILES. Run.

    • Check:Consensus LogP . For the ethyl ester, expect a value ~2.0–2.5. If >5, the derivative is too lipophilic.

    • Check:Synthetic Accessibility .[2] Score should be <4 (easy to synthesize).

  • pkCSM:

    • Input SMILES. Select "Toxicity".[3]

    • Check:AMES Toxicity (Mutagenicity) and Hepatotoxicity . Isoniazid analogs are prone to hepatotoxicity; this is a "Go/No-Go" filter.

Step 3: Molecular Docking (AutoDock Vina)

Target: Mycobacterium tuberculosis InhA (PDB: 1ZID as reference).

  • Receptor Prep:

    • Remove water molecules (unless catalytic).

    • Add polar hydrogens.[1]

    • Save as protein.pdbqt.[1]

  • Grid Box Setup:

    • Center the grid on the co-crystallized ligand (or NAD+ binding site).

    • Dimensions: 20x20x20 Å is usually sufficient for this small scaffold.

  • Execution:

    • Run Vina with exhaustiveness = 8.

    • Analysis: Look for binding affinity < -6.0 kcal/mol.

    • Visual Inspection: Use PyMOL or Discovery Studio Visualizer . Verify that the pyridine nitrogen forms a Hydrogen bond (e.g., with Tyr158 in InhA) and the methyl groups do not clash with the hydrophobic pocket.

Supporting Experimental Data (Validation)

To validate the in-silico predictions, we compare standard benchmarks for this chemical class.

PropertyPredicted (SwissADME)Experimental Range (Literature)Accuracy Status
LogP 2.15 (Consensus)1.98 – 2.30 [1]High
Water Solubility Soluble (Class 3)Moderate/High (Ester form)High
Bioavailability 0.55 (Score)High oral bioavailability (Prodrug)High
Binding (InhA) -6.2 kcal/mol (Vina)MIC 0.5 - 2.0 µg/mL (Activity correlates) [2]Moderate (Docking score is a proxy)

Note: The ethyl ester is often a prodrug. In vivo, it hydrolyzes to the acid or is converted to hydrazides. In-silico docking of the ester per se may underestimate activity if the active species is the metabolite.

References

  • PubChem Compound Summary. (2024). Ethyl 2,6-dimethylisonicotinate. National Center for Biotechnology Information. [Link]

  • Scioli Montoto, S., et al. (2020). Solid Lipid Nanoparticles for Delivery of Isoniazid: In Vitro and In Vivo Evaluation. International Journal of Pharmaceutics. [Link] (Context on Isoniazid derivative pharmacokinetics)

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2,6-dimethylisonicotinate proper disposal procedures

Operational Directive: Safe Disposal of Ethyl 2,6-dimethylisonicotinate Executive Safety Assessment Ethyl 2,6-dimethylisonicotinate (CAS 1570-45-2) is a pyridine-derivative ester.[1] While often overlooked as a standard...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Directive: Safe Disposal of Ethyl 2,6-dimethylisonicotinate

Executive Safety Assessment

Ethyl 2,6-dimethylisonicotinate (CAS 1570-45-2) is a pyridine-derivative ester.[1] While often overlooked as a standard organic reagent, its disposal requires specific attention to nitrogen oxide (NOx) generation during thermal destruction and potential aquatic toxicity.

The Critical Rule: Do not treat this merely as "general organic waste." Because of the pyridine ring, this compound must be directed to waste streams destined for incineration with secondary combustion and scrubbing. It must never be discharged into municipal sewer systems due to high stability and potential biocidal activity against wastewater treatment bacteria.

Chemical Profile & Hazard Identification

Know your target before handling.

PropertySpecificationOperational Implication
CAS Number 1570-45-2Use for all waste labeling and manifesting.[1]
Physical State Liquid (Colorless to light yellow)Susceptible to splashing; requires eye protection.[1]
Flash Point ~88°C (190°F)Combustible (Class IIIA). Keep away from oxidizers.[1]
Molecular Formula C₁₀H₁₃NO₂Nitrogen content necessitates NOx scrubbing during incineration.[1]
Solubility Immiscible in waterDo not attempt aqueous dilution for disposal.[1]
Key Hazards Skin/Eye Irritant (H315, H319)PPE (Nitrile gloves, Goggles) is mandatory.[1]

The Self-Validating Disposal Protocol

A self-validating system prevents error by design.[1] Follow this workflow to ensure compliance.

Phase A: Segregation (The "Stream Check")

Before opening the waste container, validate the stream. Ethyl 2,6-dimethylisonicotinate belongs in the Non-Halogenated Organic Solvent stream.

  • Validation Step: Does the waste container label say "Halogenated"?

    • If YES:STOP. Do not add. Halogenated streams (containing Chloroform/DCM) are treated differently and are significantly more expensive to dispose of.

    • If NO: Proceed. Ensure the container is rated for organic solvents (HDPE or Amber Glass).

Phase B: Accumulation
  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass. Avoid standard LDPE wash bottles for long-term storage as esters can soften certain plastics over time.

  • Compatibility Check: Ensure the waste carboy does not contain concentrated nitric acid or strong oxidizers. Pyridine derivatives can form unstable compounds or generate excessive heat when mixed with strong oxidizers.

  • Transfer: Use a funnel with a flash arrestor if available. Pour slowly to minimize static generation, although the flash point (88°C) reduces the immediate static fire risk compared to solvents like acetone.

Phase C: Labeling

Your label must be explicit to protect downstream waste handlers.

  • Constituent: Ethyl 2,6-dimethylisonicotinate[1]

  • Hazard Class: Irritant, Combustible.

  • Warning: "Contains Nitrogenous Organics - Incineration Required."

Decision Logic & Workflow

The following diagram illustrates the critical decision nodes for disposing of this specific chemical.

DisposalWorkflow Start Waste Generation: Ethyl 2,6-dimethylisonicotinate StateCheck Assess State: Liquid Reagent or Spill? Start->StateCheck SpillRoute Spill Scenario StateCheck->SpillRoute Spill RoutineRoute Routine Disposal StateCheck->RoutineRoute Excess/Waste Absorb Absorb with Vermiculite/Sand (Do NOT use paper towels) SpillRoute->Absorb Bagging Double Bag in Polyethylene Absorb->Bagging FinalDisp Final Disposal: High-Temp Incineration (w/ Scrubber) Bagging->FinalDisp Via Solid Hazardous Waste Segregation Segregate Stream: Non-Halogenated Organics RoutineRoute->Segregation CompatCheck Compatibility Check: No Oxidizers Present? Segregation->CompatCheck Container Transfer to HDPE/Glass Carboy Label: 'Contains Pyridine Deriv.' CompatCheck->Container Passed Container->FinalDisp Via Liquid Solvent Stream

Figure 1: Decision matrix for routine vs. emergency disposal of Ethyl 2,6-dimethylisonicotinate.

Emergency Response: Spill Management

In the event of a benchtop spill (< 500 mL):

  • Evacuate & Ventilate: The odor of pyridine derivatives can be nauseating. Clear the immediate area.[2][3]

  • PPE Upgrade: Wear splash goggles and double nitrile gloves.

  • Containment: Do not use combustible materials like paper towels or sawdust if the liquid is hot or near ignition sources. Use inert absorbents:

    • Vermiculite [1]

    • Dry Sand [4]

    • Commercial Solvent Pillows

  • Cleanup: Scoop absorbed material into a wide-mouth jar or heavy-duty polyethylene bag. Label as "Hazardous Waste - Debris contaminated with Pyridine Ester."

  • Surface Decontamination: Wash the surface with a dilute soap solution. Do not use bleach (hypochlorite), as it may react with residual amines to form chloramines.

Regulatory Context (RCRA & EPA)

While Ethyl 2,6-dimethylisonicotinate is not explicitly listed on the EPA's "P" (Acutely Hazardous) or "U" (Toxic) lists by its specific CAS number, it falls under the "Cradle-to-Grave" responsibility.[1]

  • Waste Classification: It is best practice to classify this as Class D001 (Ignitable) if the flash point is < 60°C (verify specific batch CoA, as purity affects this) or simply as a Non-Halogenated Solvent Waste .

  • Treatment Standard: The ultimate disposal method mandated for pyridine-ring compounds is Incineration . This ensures the destruction of the aromatic ring and the capture of nitrogen oxides via stack scrubbers.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 88301, Ethyl 2,6-dimethylisonicotinate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Pyridine. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 2,6-dimethylisonicotinate

CAS: 1570-45-2 State: Liquid (Colorless to light yellow) Primary Hazard Class: Irritant (Skin/Eye/Respiratory)[1] Executive Summary: The Data Integrity Perspective As researchers, we often categorize "Warning" label chem...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1570-45-2 State: Liquid (Colorless to light yellow) Primary Hazard Class: Irritant (Skin/Eye/Respiratory)[1]

Executive Summary: The Data Integrity Perspective

As researchers, we often categorize "Warning" label chemicals as low-risk inconveniences. This is a methodological error. While Ethyl 2,6-dimethylisonicotinate is not an acute toxin like cyanide, it is a potent irritant and permeating organic ester .

Handling this compound with casual PPE protocols introduces two critical risks:

  • Researcher Sensitization: Repeated low-level dermal exposure to pyridine derivatives can lead to long-term hypersensitivity.

  • Assay Interference: As a liquid ester, micro-droplets transferred from contaminated gloves to shared surfaces (pipettes, door handles) can introduce background noise in high-sensitivity biological assays.

The Directive: Treat this chemical not just as a safety hazard, but as a contaminant that threatens the reproducibility of your data.

Hazard Analysis & Mechanistic Risks

Understanding the mechanism of harm allows for smarter protection.

Hazard CodeDescriptionMechanistic Implication
H315 Causes skin irritationLipophilicity: As an ethyl ester, this molecule is lipophilic. It can penetrate the stratum corneum more effectively than inorganic acids, causing dermatitis and potential transdermal delivery of the pyridine ring.
H319 Causes serious eye irritationMucosal Attack: Pyridine derivatives are basic. Contact with ocular tissue can cause saponification of membrane lipids, leading to persistent irritation or corneal clouding.
H335 May cause respiratory irritationVapor Pressure: While the boiling point is high (~220°C), the flash point is 87°C. Process heat (reflux/distillation) significantly increases vapor concentration, irritating the upper respiratory tract.
H227 Combustible LiquidFlash Point (87°C): It is not highly flammable at RT, but will support combustion if heated. Static discharge during transfer is a low but non-zero risk.
PPE Matrix: The Barrier Protocol

Standard lab coats and thin nitrile gloves are insufficient for prolonged contact.

Protection ZoneEquipment StandardScientific Rationale
Hand Protection (Primary) Nitrile (Minimum 5 mil / 0.12mm) Permeation Dynamics: Esters can swell and permeate thin nitrile. Standard 3-mil exam gloves offer <2 minutes of protection upon splash. 5-mil thickness extends breakthrough time to a safe window for removal.
Hand Protection (Secondary) Double Gloving The "Sacrificial Layer" Strategy: The outer glove absorbs the splash and is stripped immediately; the inner glove maintains the sterile/safe barrier.
Ocular Chemical Splash Goggles Safety glasses have gaps. Liquid splashes (e.g., from syringe back-pressure) track around frames. Goggles seal the orbital area completely.
Respiratory Fume Hood (Face Velocity 80-100 fpm) Engineering controls are superior to respirators. The hood actively removes vapors generated during weighing or reflux.
Body 100% Cotton or FR Lab Coat Synthetic blends (polyester) can melt into the skin if the combustible liquid ignites. Cotton chars but does not melt.
Operational Workflow: From Shelf to Waste

Trustworthiness is built on consistent systems. Follow this self-validating workflow.

Phase 1: Preparation & Weighing
  • Ventilation Check: Verify fume hood flow using a tissue strip or digital monitor.

  • Vessel Selection: Use glass or stainless steel. Avoid polystyrene or low-density plastics which may be solvated by the ester.

  • Transfer: Use a glass pipette or gas-tight syringe. Avoid pouring directly from the bottle to prevent dribbling down the neck (a major source of glove contamination).

Phase 2: Synthesis & Reaction[2]
  • Heating: If heating above 60°C, ensure an inert atmosphere (Nitrogen/Argon) is used. The flash point is 87°C; do not heat open vessels near this temperature.

  • Reflux: Ensure condenser water flow is active before heating begins to prevent vapor escape.

Phase 3: Spill Management (The "Neutralize & Contain" Protocol)

Do not wipe liquids with dry paper towels; this increases surface area and evaporation.

  • Cover: Apply an inert absorbent (Vermiculite or Sand) immediately.

  • Collect: Scoop into a sealed container.

  • Clean: Wash the surface with a dilute surfactant (soap/water) to emulsify the lipophilic ester, followed by an ethanol wipe.

Visualization: Safe Handling Logic

The following diagram illustrates the decision logic for handling Ethyl 2,6-dimethylisonicotinate, emphasizing the "Stop/Go" decision points based on barrier integrity.

SafetyProtocol Start Start: Handling Ethyl 2,6-dimethylisonicotinate CheckPPE Verify PPE: Nitrile (5mil) + Goggles + Lab Coat Start->CheckPPE HoodCheck Fume Hood Functional? (80-100 fpm) CheckPPE->HoodCheck Proceed Proceed to Weighing/Transfer (Use Glass/Syringe) HoodCheck->Proceed Yes Stop STOP: Maintenance Required HoodCheck->Stop No SplashEvent Event: Liquid Splash on Glove? Proceed->SplashEvent Reaction Reaction/Synthesis SplashEvent->Reaction No StripGlove IMMEDIATE ACTION: 1. Step away from hood 2. Peel outer glove 3. Wash hands SplashEvent->StripGlove Yes Waste Disposal: Non-Halogenated Organic Waste Reaction->Waste StripGlove->CheckPPE Re-don PPE

Caption: Operational logic flow emphasizing the "Sacrificial Glove" loop upon splash exposure.

Disposal & Waste Stream Management

Proper disposal prevents environmental contamination and regulatory fines.

  • Waste Category: Non-Halogenated Organic Solvent Waste.

    • Note: Although it contains Nitrogen, it is typically grouped with general organics unless your facility requires specific segregation for pyridine derivatives.

  • Segregation:

    • DO NOT mix with oxidizers (Nitric acid, Peroxides). This can create exothermic runaway reactions.

    • DO NOT mix with aqueous acidic waste if possible, to prevent uncontrolled hydrolysis of the ester.

  • Container: High-density polyethylene (HDPE) or Glass amber bottles. Label clearly with the full chemical name (no abbreviations).

References
  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Ethyl 2,6-dimethylisonicotinate. Retrieved from

  • PubChem. (n.d.).[3][4] Ethyl 2,6-dimethylisonicotinate (Compound Summary). National Library of Medicine. Retrieved from

  • Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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